molecular formula C40H52N6O9 B13730220 Fmoc-PEG2-Val-Cit-PAB-OH

Fmoc-PEG2-Val-Cit-PAB-OH

Numéro de catalogue: B13730220
Poids moléculaire: 760.9 g/mol
Clé InChI: FBVVAZALMCENSE-GIWKVKTRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-PEG2-Val-Cit-PAB-OH is a useful research compound. Its molecular formula is C40H52N6O9 and its molecular weight is 760.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C40H52N6O9

Poids moléculaire

760.9 g/mol

Nom IUPAC

9H-fluoren-9-ylmethyl N-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C40H52N6O9/c1-26(2)36(38(50)45-34(12-7-18-42-39(41)51)37(49)44-28-15-13-27(24-47)14-16-28)46-35(48)17-20-53-22-23-54-21-19-43-40(52)55-25-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33/h3-6,8-11,13-16,26,33-34,36,47H,7,12,17-25H2,1-2H3,(H,43,52)(H,44,49)(H,45,50)(H,46,48)(H3,41,42,51)/t34-,36-/m0/s1

Clé InChI

FBVVAZALMCENSE-GIWKVKTRSA-N

SMILES isomérique

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

SMILES canonique

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG2-Val-Cit-PAB-OH: A Core Component in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-PEG2-Val-Cit-PAB-OH is a sophisticated, cleavable linker molecule integral to the design and synthesis of modern Antibody-Drug Conjugates (ADCs). ADCs are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects these two components, is critical for the overall efficacy and safety of the ADC. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound for researchers, scientists, and professionals in the field of drug development.

The design of this linker incorporates several key functional units: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This multi-component structure ensures stability in systemic circulation and facilitates the specific, controlled release of the cytotoxic payload within target tumor cells.[][2]

Chemical Structure and Physicochemical Properties

The unique arrangement of its constituent parts gives this compound its desirable characteristics for ADC development. The Fmoc group provides a temporary protective block during synthesis, which can be selectively removed to allow for further chemical modifications.[3] The PEG2 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The Val-Cit dipeptide is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][] Following this enzymatic cleavage, the PAB spacer undergoes a spontaneous self-immolation process to release the attached drug in its active form.[6]

dot graph Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for atoms and groups Fmoc [label="Fmoc"]; PEG2 [label="PEG2"]; Val [label="Val"]; Cit [label="Cit"]; PAB [label="PAB"]; OH [label="OH"];

// Define bonds Fmoc -- PEG2 [len=1.5]; PEG2 -- Val [len=1.2]; Val -- Cit [len=1.0]; Cit -- PAB [len=1.2]; PAB -- OH [len=1.0];

// Positioning - create a linear structure Fmoc [pos="0,0!"]; PEG2 [pos="1.5,0!"]; Val [pos="2.7,0!"]; Cit [pos="3.7,0!"]; PAB [pos="4.9,0!"]; OH [pos="5.9,0!"]; } caption: "Schematic of this compound."

A summary of the key physicochemical properties of this compound is provided in the table below. These values have been compiled from various chemical suppliers and are representative of a high-purity research-grade product.

PropertyValueReferences
CAS Number 2055024-59-2[3][7][8][9][10][11]
Molecular Formula C40H52N6O9[7][8][9][10][11]
Molecular Weight 760.88 g/mol [7][10]
Appearance White to off-white solid[10]
Purity Typically >95%[8][11]
Solubility Soluble in DMF, DMSO

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC constructed with a Val-Cit-PAB linker is contingent upon a precise, multi-step intracellular process. This process ensures that the cytotoxic payload is delivered specifically to the target cancer cells, thereby minimizing collateral damage to healthy tissues.[][2]

The journey of the ADC begins with its circulation in the bloodstream, where the linker remains stable. Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle rich in degradative enzymes.[2][12]

Within the lysosome, the high concentration of cathepsin B facilitates the cleavage of the amide bond between the citrulline and the PAB spacer.[4][6] This enzymatic cleavage is the critical first step in the drug release mechanism. The cleavage unmasks an amino group on the PAB moiety, which initiates a spontaneous 1,6-elimination reaction. This "self-immolative" cascade results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and an aza-quinone methide byproduct.[6][13]

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) ADC_circ 1. ADC Circulates Binding Binding ADC_circ->Binding Internalization Internalization Binding->Internalization Trafficking Trafficking Internalization->Trafficking Cleavage Cleavage Trafficking->Cleavage Self_Immolation Self_Immolation Cleavage->Self_Immolation Drug_Release Drug_Release Self_Immolation->Drug_Release

Experimental Protocols

The successful synthesis of an ADC using this compound involves a series of well-defined chemical reactions. The following protocols provide a general framework for the key steps in this process. It is important to note that specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized depending on the specific payload and antibody being used.

Protocol 1: Synthesis of the Fmoc-Val-Cit-PAB-OH Intermediate

There are multiple synthetic routes to prepare the core Val-Cit-PAB structure. An improved method that minimizes epimerization involves a multi-step process starting with the coupling of Fmoc-protected citrulline to p-aminobenzyl alcohol, followed by deprotection and subsequent coupling to Fmoc-protected valine.[14][15]

  • Amide Bond Formation (Fmoc-Cit-PAB-OH):

    • Dissolve Fmoc-L-Citrulline and a coupling agent such as HATU in an appropriate solvent like DMF.

    • Add p-aminobenzyl alcohol to the solution.

    • Stir the reaction at room temperature until completion, monitoring progress by TLC or LC-MS.

    • Purify the product, Fmoc-Cit-PAB-OH, using column chromatography.[14]

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Cit-PAB-OH in DMF.

    • Add an excess of a base, such as piperidine or triethylamine, to the solution.[14][16]

    • Stir at room temperature for 1-5 hours to remove the Fmoc group.

    • Remove the solvent and excess base under reduced pressure to yield H-Cit-PAB-OH.[16]

  • Dipeptide Formation (Fmoc-Val-Cit-PAB-OH):

    • Dissolve the H-Cit-PAB-OH intermediate in DMF.

    • Add an activated form of Fmoc-L-Valine, such as Fmoc-Val-OSu (N-hydroxysuccinimide ester).[14][16]

    • Stir the reaction at room temperature overnight.

    • Purify the final product, Fmoc-Val-Cit-PAB-OH, by flash column chromatography or preparative HPLC.[15]

Protocol 2: Payload Attachment and Final Linker Synthesis

Once the core linker is synthesized, the cytotoxic payload is attached. This typically involves activating the hydroxyl group of the PAB spacer.

  • Activation of PAB-OH:

    • Dissolve Fmoc-Val-Cit-PAB-OH in an anhydrous solvent like DMF under an inert atmosphere.

    • Add an activating agent, such as bis(4-nitrophenyl) carbonate (PNP-carbonate), and a non-nucleophilic base like DIPEA.[15]

    • Stir the reaction at room temperature for 1-2 hours to form the activated linker, Fmoc-Val-Cit-PAB-PNP.[15]

  • Payload Conjugation:

    • The activated linker (Fmoc-Val-Cit-PAB-PNP) is then reacted with the cytotoxic drug, which typically has a nucleophilic handle (e.g., an amine or hydroxyl group). This reaction forms a carbamate bond, covalently linking the payload to the PAB spacer.

Protocol 3: ADC Conjugation and Purification

The final step is the conjugation of the drug-linker construct to the monoclonal antibody.

  • Final Fmoc Deprotection:

    • The Fmoc group on the drug-linker construct is removed using piperidine in DMF, exposing a primary amine on the PEG spacer.[17]

  • Maleimide Functionalization (if applicable):

    • For conjugation to antibody cysteine residues, the exposed amine is often reacted with a maleimide-containing reagent, such as maleimidocaproyl-OSu (MC-OSu), to create a maleimide-functionalized drug-linker.[14]

  • Antibody Reduction and Conjugation:

    • The disulfide bonds in the hinge region of the antibody are partially reduced using a reducing agent like TCEP to generate free thiol groups.

    • The maleimide-functionalized drug-linker is then added to the reduced antibody. The maleimide groups react specifically with the free thiols to form a stable thioether bond.

  • Purification:

    • The resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is typically achieved using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

// Nodes Start [label="Start: Fmoc-Cit-OH + PAB-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="1. Coupling (HATU)"]; Intermediate1 [label="Fmoc-Cit-PAB-OH"]; Step2 [label="2. Fmoc Deprotection (Piperidine)"]; Intermediate2 [label="H-Cit-PAB-OH"]; Step3 [label="3. Dipeptide Formation (Fmoc-Val-OSu)"]; Intermediate3 [label="Fmoc-Val-Cit-PAB-OH"]; Step4 [label="4. PAB-OH Activation (PNP-Carbonate)"]; Intermediate4 [label="Fmoc-Val-Cit-PAB-PNP"]; Step5 [label="5. Payload Conjugation"]; Intermediate5 [label="Fmoc-Val-Cit-PAB-Payload"]; Step6 [label="6. Final Fmoc Deprotection"]; Intermediate6 [label="H-Val-Cit-PAB-Payload"]; Step7 [label="7. Conjugation to Antibody"]; Final_ADC [label="Final ADC", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Intermediate4; Intermediate4 -> Step5; Step5 -> Intermediate5; Intermediate5 -> Step6; Step6 -> Intermediate7; Step7 -> Final_ADC; } caption: "General workflow for ADC synthesis."

Conclusion

This compound is a highly versatile and effective linker for the development of next-generation antibody-drug conjugates. Its modular design, incorporating a cleavable dipeptide, a self-immolative spacer, and a hydrophilic PEG unit, provides the necessary stability and controlled-release properties for targeted cancer therapy. A thorough understanding of its chemical properties, mechanism of action, and synthetic protocols is essential for researchers working to harness the full potential of this powerful therapeutic strategy. The continued refinement of such linker technologies will undoubtedly play a pivotal role in the future of oncology drug development.[17]

References

The Gatekeeper of Potency: An In-depth Technical Guide to the Role of the Val-Cit Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that bridges the antibody and the payload. Among the various linker technologies developed, the valine-citrulline (Val-Cit) dipeptide linker has emerged as a gold standard for protease-cleavable systems. Its design is predicated on maintaining stability in systemic circulation to minimize off-target toxicity, followed by efficient cleavage within the tumor cell to unleash the cytotoxic payload. This technical guide provides a comprehensive examination of the Val-Cit linker, detailing its mechanism of action, comparative performance data, and the experimental protocols essential for its evaluation in ADC development.

The Val-Cit-PABC Linker: Mechanism of Action

The most prevalent configuration of the Val-Cit linker incorporates a p-aminobenzyl carbamate (PABC) self-immolative spacer. This entire construct, often denoted as 'vc', plays a crucial role in the conditional release of the payload. The process is a cascade of events initiated by the ADC's internalization into the target cancer cell.

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[1]

  • Enzymatic Cleavage: Within the acidic and protease-rich environment of the lysosome, the Val-Cit dipeptide is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells.[2][3] The cleavage occurs at the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[3]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer, which fragments to release carbon dioxide and an aromatic remnant, thereby liberating the unmodified, active cytotoxic payload.[4]

This targeted release mechanism is fundamental to the therapeutic window of ADCs, ensuring that the potent payload is delivered specifically to cancer cells while minimizing exposure to healthy tissues.[2]

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_endolysosomal Endolysosomal Pathway ADC Antibody-Drug Conjugate (ADC) with Val-Cit-PABC Linker Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Payload Active Cytotoxic Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death Endosome Early Endosome Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Endosome->Lysosome 3. Trafficking Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker & PABC Self-Immolation Receptor->Endosome 2. Internalization (Receptor-Mediated Endocytosis)

Figure 1: ADC Internalization and Payload Release Pathway.

The Bystander Effect

A key feature of ADCs employing cleavable linkers like Val-Cit with membrane-permeable payloads (e.g., monomethyl auristatin E or MMAE) is the "bystander effect".[5] Once released into the target cell, the payload can diffuse across the cell membrane and kill adjacent, antigen-negative tumor cells.[5] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

cluster_tumor Heterogeneous Tumor Microenvironment Ag_pos Antigen-Positive (Ag+) Target Cell Payload Membrane-Permeable Payload (e.g., MMAE) Ag_pos->Payload 2. Internalization & Payload Release Ag_neg1 Antigen-Negative (Ag-) Bystander Cell Apoptosis_Ag_neg1 Apoptosis Ag_neg1->Apoptosis_Ag_neg1 5. Bystander killing Ag_neg2 Antigen-Negative (Ag-) Bystander Cell Apoptosis_Ag_neg2 Apoptosis Ag_neg2->Apoptosis_Ag_neg2 5. Bystander killing ADC ADC ADC->Ag_pos 1. ADC binds to Ag+ cell Payload->Ag_neg1 4. Diffusion to neighboring Ag- cell Payload->Ag_neg2 4. Diffusion to neighboring Ag- cell Apoptosis_Ag_pos Apoptosis Payload->Apoptosis_Ag_pos 3. Ag+ cell killing

Figure 2: The Bystander Effect of ADCs.

Data Presentation

The selection of a linker is a critical decision in ADC design, impacting stability, efficacy, and tolerability. The following tables summarize quantitative data comparing the Val-Cit linker to other peptide-based linkers.

Table 1: Comparative In Vitro Plasma Stability of Val-Cit Containing ADCs
Linker TypeSpeciesIncubation Time% Payload Loss / % Intact ADCReference(s)
Val-CitHuman28 daysNo significant degradation[6]
Val-CitHuman6 days<1% released MMAE[7]
Val-CitMouse14 days>95% loss of conjugated drug[6]
Val-CitMouse6 days~25% released MMAE[7]
Glu-Val-Cit (EVCit)Mouse14 daysAlmost no linker cleavage[6]

Note: The instability of the Val-Cit linker in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), an enzyme not present at significant levels in human plasma. The Glu-Val-Cit linker modification enhances stability in murine models.[5][8]

Table 2: Comparative Cathepsin B Cleavage Efficiency of Dipeptide Linkers
Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Key ConsiderationsReference(s)
Val-Cit1x (Reference)Industry standard for cathepsin B-cleavable linkers.
Val-Ala~0.5xLower hydrophobicity, may reduce ADC aggregation at high DARs.[]
Phe-Lys~30xVery rapid cleavage by isolated cathepsin B, but similar rates to Val-Cit in cellular lysates.

Note: Kinetic parameters such as kcat and Km are highly dependent on the specific substrate and experimental conditions, making direct comparisons between studies challenging. The data above reflects relative rates from comparative studies.

Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
ADC Target & PayloadLinker TypeCell LineIC50 (pM)Reference(s)
Anti-HER2-MMAEVal-CitBT-47414.3[8]
Anti-HER2-MMAEβ-galactosidase-cleavableBT-4748.8[8]
Anti-HER2-DM1Non-cleavable (SMCC)SK-BR-3609[8]
Anti-HER2-MMAESulfatase-cleavableBT-47461[8]

Note: IC50 values are dependent on the cell line, payload, and experimental conditions. This table provides illustrative data from a comparative study.

Experimental Protocols

Reproducible and robust experimental protocols are essential for the evaluation of ADCs. The following sections detail the methodologies for key in vitro assays.

In Vitro Plasma Stability Assay (LC-MS/MS Method)

Objective: To assess the stability of the ADC and quantify the release of free payload in plasma from different species (e.g., human, mouse).

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, optional)

  • Frozen plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • -80°C freezer

  • Acetonitrile with internal standard (for payload quantification)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation: Spike the test ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS. Incubate all samples at 37°C with gentle agitation.[10]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately snap-freeze the aliquots and store at -80°C until analysis.[10]

  • Sample Preparation for Free Payload Analysis:

    • Thaw plasma aliquots on ice.

    • Precipitate plasma proteins by adding three volumes of cold acetonitrile containing a suitable internal standard.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the released payload.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[11]

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of payload release and the half-life of the linker in plasma.

start Start prep Prepare plasma and ADC samples start->prep incubate Incubate ADC in plasma at 37°C prep->incubate sampling Collect aliquots at various time points incubate->sampling store Store samples at -80°C sampling->store prep_analysis Prepare samples for analysis (protein precipitation) store->prep_analysis lcms Quantify released payload by LC-MS/MS prep_analysis->lcms analysis Plot payload concentration vs. time and calculate half-life lcms->analysis end End analysis->end

Figure 3: Experimental Workflow for In Vitro Plasma Stability Assay.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on a target antigen-positive cancer cell line.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test ADC and control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium. Incubate overnight at 37°C with 5% CO2.[12]

  • ADC Treatment: Prepare serial dilutions of the ADC. Add 50 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for ADC-induced cell death (typically 72-120 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

In Vitro Bystander Effect Co-culture Assay

Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well plates (black-walled, clear-bottom for fluorescence)

  • Test ADC

  • Flow cytometer or high-content imaging system

  • Viability dye (e.g., Propidium Iodide for flow cytometry)

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag--GFP cells into a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only Ag--GFP cells. Allow cells to adhere overnight.[4][5]

  • ADC Treatment: Prepare serial dilutions of the ADC. Treat the co-culture and control wells with the ADC solutions. Include untreated control wells.[4]

  • Incubation: Incubate the plate for a duration sufficient to observe the bystander effect (typically 96-144 hours).

  • Viability Assessment (Flow Cytometry):

    • Harvest the cells from each well.

    • Stain with a viability dye (e.g., PI).

    • Analyze the cell population by flow cytometry, gating on the GFP-positive cells to specifically assess the viability of the Ag- population.[5]

  • Data Analysis: Normalize the number of viable Ag--GFP cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing. Plot dose-response curves to determine the IC50 of the bystander effect.[5]

start Start seed_cells Co-culture Ag+ and Ag--GFP cells start->seed_cells treat_cells Treat with serial dilutions of ADC seed_cells->treat_cells incubate Incubate for 96-144 hours treat_cells->incubate assess_viability Assess viability of Ag--GFP cells (Flow Cytometry or Imaging) incubate->assess_viability analyze_data Calculate % bystander killing and determine IC50 assess_viability->analyze_data end End analyze_data->end

Figure 4: Experimental Workflow for In Vitro Bystander Effect Assay.

Conclusion

The Val-Cit linker has proven to be a robust and versatile tool in the development of clinically successful ADCs. Its high stability in human plasma, coupled with its efficient cleavage by lysosomal proteases, provides a reliable mechanism for the targeted release of cytotoxic payloads. While challenges such as instability in murine models have necessitated further innovation, the fundamental principles of the Val-Cit linker's design continue to inform the development of next-generation ADCs. A thorough understanding of its mechanism of action and the application of rigorous in vitro and in vivo evaluation are paramount to harnessing the full therapeutic potential of this critical ADC component.

References

The Lynchpin of Targeted Therapeutics: A Technical Guide to the P-Aminobenzyloxycarbonyl (PAB) Self-Immolative Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Drug Delivery

In the landscape of targeted therapeutics, particularly within the domain of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent cytotoxic payload is a critical determinant of both efficacy and safety. An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release and associated off-target toxicity. However, upon internalization into the target cancer cell, it must efficiently and rapidly release the payload in its fully active, unmodified form. The p-aminobenzyloxycarbonyl (PAB) self-immolative spacer has emerged as a cornerstone technology in modern ADC design, adeptly fulfilling these opposing requirements.[1][2]

This technical guide provides an in-depth exploration of the PAB self-immolative spacer, detailing its mechanism of action, summarizing key quantitative performance data, outlining essential experimental protocols for its evaluation, and visualizing its function through detailed diagrams.

The Core Principle: Mechanism of PAB Self-Immolation

The PAB spacer functions as a molecular trigger that, once activated, undergoes a spontaneous and irreversible electronic cascade to liberate the conjugated drug.[1][3] This "self-immolative" process is most commonly initiated by the enzymatic cleavage of an adjacent promoiety, frequently the dipeptide valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like cathepsin B that are often overexpressed in tumor cells.[4]

The sequence of events is as follows:

  • Enzymatic Cleavage: Following ADC internalization into the target cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and the p-aminobenzyl group of the PAB spacer.[1][4]

  • Aniline Exposure: This cleavage unmasks a free aniline group on the PAB moiety.[1]

  • 1,6-Elimination Cascade: The lone pair of electrons on the newly exposed aniline nitrogen initiates a spontaneous 1,6-elimination reaction. This electronic cascade proceeds through the aromatic ring, leading to the cleavage of the carbamate bond that links the PAB spacer to the drug.[1][]

  • Payload Release: This fragmentation results in the formation of an unstable intermediate, p-aza-quinone methide, and the release of carbon dioxide, ultimately liberating the unmodified and fully active cytotoxic payload.[1][6]

The elegance of this mechanism lies in its traceless nature; the spacer fragments away, ensuring the released drug is in its native, potent form.[7]

PAB_Self_Immolation ADC Antibody-Val-Cit-PAB-Drug (Stable in Circulation) Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Trigger Aniline Unmasked Aniline on PAB Spacer Cleavage->Aniline Elimination Spontaneous 1,6-Elimination Aniline->Elimination Release Active Drug Released Elimination->Release Byproducts CO2 + p-Aza-Quinone Methide Elimination->Byproducts

Mechanism of PAB self-immolation.[2]

Quantitative Performance Metrics

The stability and cleavage kinetics of PAB-containing linkers are critical for ADC performance. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Plasma Stability of Val-Cit-PAB Containing ADCs

Linker TypeSpeciesAssay DurationRemaining ADC (%)Reference
Val-Cit-PABHuman7 days>95%
Val-Cit-PABRat7 days~80%
Val-Cit-PABMouse< 1 hourUnstable[8][9]
Glu-Val-Cit-PABMouseNot SpecifiedStable[8]

Note: The instability of the Val-Cit linker in mouse plasma is due to susceptibility to the extracellular carboxylesterase Ces1c, which can complicate preclinical evaluation in murine models.[8][10]

Table 2: In Vitro Cytotoxicity of ADCs with PAB Spacers [11]

Target AntigenCell LineLinker-PayloadIC50 (ng/mL)Reference
CD22BJABVal-Cit-PAB-MMAE~10[12]
CD79bJeko-1Val-Cit-PAB-MMAE~1[13]
HER2SKBR3Ala-Ala-Asn-PAB-MMAE~5[11]
CD20RamosAla-Ala-Asn-PAB-MMAE~2[11]

IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Rigorous evaluation of ADCs containing PAB self-immolative spacers is essential. Below are detailed methodologies for key characterization assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and prevent premature payload release in plasma.

Methodology:

  • Preparation: Prepare solutions of the ADC in human, rat, and mouse plasma at a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Processing: Immediately quench the reaction by precipitating plasma proteins with an excess of cold acetonitrile. Centrifuge to pellet the precipitate.

  • Analysis: Analyze the supernatant for the presence of released payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: The amount of intact ADC can be quantified using an enzyme-linked immunosorbent assay (ELISA) that captures the antibody.[13]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life.

Cathepsin B Cleavage Assay

Objective: To quantify the rate of drug release from a PAB-linked conjugate in the presence of Cathepsin B.[2]

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) containing the ADC (e.g., 10 µM) and a reducing agent like dithiothreitol (DTT) to activate the enzyme.

  • Enzyme Addition: Initiate the reaction by adding a predetermined concentration of purified human or mouse Cathepsin B.

  • Incubation: Incubate the reaction at 37°C.[2]

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).[4]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and any remaining ADC. Collect the supernatant for analysis.[4]

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[4]

  • Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[4]

In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic potency (IC50) of the ADC on target cancer cells.[11]

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density that ensures exponential growth throughout the assay duration (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium and add them to the cells. Include untreated cells as a negative control and cells treated with the free payload as a positive control.

  • Incubation: Incubate the cells for a period sufficient for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. Use a non-linear regression model to determine the IC50 value.[11]

Experimental_Workflow cluster_stability Plasma Stability Assay cluster_cleavage Enzymatic Cleavage Assay cluster_cytotoxicity In Vitro Cytotoxicity Assay s1 Incubate ADC in Plasma s2 Time-Point Sampling s1->s2 s3 Protein Precipitation s2->s3 s4 LC-MS/MS Analysis of Released Payload s3->s4 c1 Incubate ADC with Cathepsin B c2 Time-Point Sampling c1->c2 c3 Quench Reaction c2->c3 c4 LC-MS/MS Analysis of Released Payload c3->c4 cy1 Seed Cancer Cells cy2 Treat with Serial Dilutions of ADC cy1->cy2 cy3 Incubate (72-120h) cy2->cy3 cy4 MTT Assay & Readout cy3->cy4 cy5 Calculate IC50 cy4->cy5 start ADC with PAB Spacer cluster_stability cluster_stability start->cluster_stability cluster_cleavage cluster_cleavage start->cluster_cleavage cluster_cytotoxicity cluster_cytotoxicity start->cluster_cytotoxicity end Comprehensive Performance Profile cluster_stability->end cluster_cleavage->end cluster_cytotoxicity->end

Logical workflow for PAB spacer evaluation.[2]

Conclusion

The p-aminobenzyloxycarbonyl self-immolative spacer is a powerful and versatile tool in the design of targeted therapeutics.[2] Its predictable and efficient mechanism of drug release, initiated by a specific enzymatic trigger, ensures the delivery of an unmodified and fully potent cytotoxic payload to the target cancer cell.[1] While challenges such as species-specific plasma instability exist, ongoing research into linker modifications continues to refine and enhance the performance of PAB-containing ADCs. A thorough understanding of its function and rigorous evaluation through the experimental protocols outlined in this guide are paramount for harnessing the full potential of this elegant chemical system in the development of next-generation cancer therapies.

References

Core Principles of Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its prominence is due to its unique cleavage characteristic under mild basic conditions, which allows for an orthogonal synthesis strategy alongside acid-labile side-chain protecting groups.[1][] This approach, developed by Eric Atherton and Bob Sheppard in the late 1970s, has become the most commonly used methodology for producing synthetic peptides for research and therapeutic development.[2][4]

This technical guide provides a comprehensive overview of Fmoc chemistry, covering its core principles, reaction mechanisms, quantitative data on synthesis parameters, detailed experimental protocols, and strategies to mitigate common side reactions.

The utility of the Fmoc group in SPPS is founded on its unique chemical properties, which enable the stepwise and controlled assembly of amino acids into a peptide chain.

  • Base Lability : The Fmoc group is exceptionally labile to basic conditions, particularly secondary amines like piperidine.[5] This lability stems from the acidity of the proton on the 9-position of the fluorenyl ring system.[1][6] A base can easily abstract this proton, initiating a β-elimination reaction that cleaves the protecting group from the N-terminus of the peptide.[][7]

  • Acid Stability : The Fmoc group is robust and stable under acidic conditions.[7][8] This property is crucial for the orthogonality of the protection strategy.[] While the N-terminal Fmoc group is removed with a base, the protecting groups on the side chains of the amino acids (e.g., tBu, Boc, Trt) are typically acid-labile.[][] This allows for the selective deprotection of the N-terminus at each cycle of the synthesis without prematurely removing the side-chain protection, which remains intact until the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[][10]

Comparison of Fmoc and Boc SPPS Strategies

While both Fmoc and tert-butoxycarbonyl (Boc) strategies are effective for SPPS, they are based on different chemical philosophies. The choice between them depends on the specific requirements of the peptide sequence being synthesized.[][11]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
Nα-Deprotection Mild base (e.g., 20% piperidine in DMF)[10]Moderate acid (e.g., Trifluoroacetic acid - TFA)[]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Pbf)[12]Strong acid-labile (e.g., Bzl)
Final Cleavage Strong acid (e.g., TFA)[13]Very strong acid (e.g., HF or TFMSA)[10]
Key Advantage Milder conditions, easier automation, orthogonal protection.[][14]Better for hydrophobic sequences prone to aggregation.[10]
Key Disadvantage Diketopiperazine formation more likely; potential for aspartimide formation.[15]Requires specialized HF-resistant equipment; harsh final cleavage.[10]

Reaction Mechanisms

Understanding the chemical transformations of the Fmoc group is critical for optimizing synthesis protocols.

Fmoc Protection of Amino Acids

The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[1] Fmoc-OSu is more commonly used due to its stability and lower tendency to cause the formation of Fmoc-oligopeptide byproducts.[8][16] The reaction involves the nucleophilic attack of the amino group on the Fmoc reagent.[8]

Fmoc Deprotection

Fmoc deprotection is a two-step process initiated by a base, typically a secondary amine like piperidine.[6]

  • Proton Abstraction : The base removes the acidic proton at the C9 position of the fluorene ring.[6]

  • β-Elimination : This is followed by a β-elimination reaction, which releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[6][7] The DBF byproduct is then trapped by the secondary amine (e.g., piperidine) to form a stable adduct, which is washed away.[6][17]

Fmoc_Deprotection_Mechanism cluster_step1 cluster_step3 Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1  1. Proton Abstraction Piperidine1 Piperidine Free_Amine H₂N-Peptide (Free Amine) Intermediate1->Free_Amine  2. β-Elimination DBF Dibenzofulvene (DBF) Intermediate1->DBF CO2 CO₂ Intermediate1->CO2 Adduct DBF-Piperidine Adduct (Washed Away) DBF->Adduct  3. Trapping Piperidine2 Piperidine SPPS_Workflow Start Start: Resin with first Fmoc-AA Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Final Amino Acid? Wash2->Check Check->Deprotection No (Repeat Cycle) Cleavage Final Cleavage & Deprotection (TFA) Check->Cleavage Yes Aspartimide_Formation Peptide Peptide-Asp(OR)-Xaa- Aspartimide Aspartimide Intermediate (Cyclized) Peptide->Aspartimide Base (Piperidine) from deprotection Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Ring Opening Piperidide Piperidide Adduct (Side Product) Aspartimide->Piperidide Nucleophilic Attack Piperidine Piperidine

References

The Precision Cleavage of Val-Cit Dipeptides by Cathepsin B: An In-depth Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by Cathepsin B. This process is a critical mechanism for the targeted release of therapeutic payloads in antibody-drug conjugates (ADCs). This document outlines the core biochemical principles, detailed experimental methodologies, and quantitative data to inform the rational design and assessment of Cathepsin B-cleavable ADC linkers.

Introduction: The Cathepsin B/Val-Cit Axis in Targeted Cancer Therapy

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of tumor types.[1] Its increased activity within the acidic environment of lysosomes (pH 4.5-5.5) makes it a prime target for the controlled release of cytotoxic agents from ADCs.[2] The Val-Cit dipeptide has been widely adopted as a cleavage motif for Cathepsin B, striking a balance between stability in systemic circulation and efficient enzymatic processing within target cancer cells.[2] This targeted release mechanism aims to widen the therapeutic window of potent anticancer drugs by minimizing off-target toxicity.[2]

The Molecular Mechanism of Cathepsin B-Mediated Val-Cit Cleavage

The cleavage of the Val-Cit linker by Cathepsin B is a multi-step process governed by the catalytic mechanism of cysteine proteases.

Cathepsin B Active Site and Substrate Recognition

The active site of Cathepsin B contains a catalytic triad of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues.[1] A key feature of Cathepsin B is the "occluding loop," which influences its substrate specificity and allows for both endopeptidase and exopeptidase activities.[1] The Val-Cit dipeptide binds to the active site cleft, with the valine residue occupying the P2 subsite, which favors amino acids with large hydrophobic side chains.[1] The citrulline residue is accommodated in the P1 subsite.[1]

The Role of the PABC Spacer

In many ADC designs, a p-aminobenzyl carbamate (PABC) spacer is placed between the Val-Cit linker and the drug payload.[] This "self-immolative" spacer is crucial because attaching a bulky drug directly to the dipeptide can sterically hinder the enzyme's access to the cleavage site.[4] Upon cleavage of the peptide bond C-terminal to the citrulline by Cathepsin B, the PABC linker undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified, active drug.[5]

The Cleavage Process

The cleavage of the peptide bond following the citrulline residue occurs through a two-step acylation and deacylation mechanism:[1]

  • Acylation: The catalytic cysteine residue, activated by the neighboring histidine, performs a nucleophilic attack on the carbonyl carbon of the peptide bond between citrulline and the PABC spacer. This leads to the formation of a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the PABC-drug moiety.[1]

  • Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This hydrolyzes the ester bond, releasing the Val-Cit dipeptide and regenerating the active enzyme.[1]

Quantitative Data on Dipeptide Linker Cleavage

The efficiency of linker cleavage is a critical factor in the potency of an ADC. The following tables summarize kinetic parameters and comparative data for the cleavage of various peptide substrates by Cathepsin B.

Table 1: Michaelis-Menten Kinetic Parameters for Cathepsin B Cleavage

Substrate/ADCK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Notes
vc-MMAE based ADCsNo significant difference observed between different ADC carriers.No significant difference observed between different ADC carriers.Not specified.The IgG1 antibody carrier does not appear to impact the drug release rate.[5] The cleavage sites are sufficiently exposed for enzyme access.[5]
Small molecules with vc-MMAE moietiesNot specified.Not specified.Not specified.Similar drug release rates to ADC counterparts, suggesting the bulk of the antibody does not hinder cleavage.[5]
Model Fluorogenic Peptide Substrates
Z-Arg-Arg-AMCVariesVariesVariesA commonly used, but not entirely specific, substrate for assessing cysteine cathepsin activity.[6][7]
Z-Phe-Arg-AMCVariesVariesVariesAnother commonly used substrate for cathepsins that is also cleaved by other cysteine cathepsins like L, K, S, and V.[7]

Note: Specific kinetic parameters (k_cat_ and K_m_) for full ADC constructs are not widely published in a standardized format. Researchers are encouraged to determine these parameters empirically for their specific ADC candidates.[8]

Table 2: Comparative Performance of Cathepsin B-Cleavable Linkers

Linker TypeKey FeaturesIn Vitro Performance Highlights
Val-Cit The benchmark Cathepsin B-cleavable dipeptide.[9]High cleavage efficiency by Cathepsin B.[9] However, it can also be cleaved by other cathepsins (L, S, F) and is susceptible to cleavage by carboxylesterase Ces1C in mouse plasma.[4][10]
Val-Ala A dipeptide with lower hydrophobicity than Val-Cit, which can reduce ADC aggregation.[9]Cleaved by Cathepsin B at approximately half the rate of Val-Cit.[9]
Phe-Lys A dipeptide linker.Cleaved more rapidly than Val-Cit by isolated Cathepsin B, but at similar rates in lysosomal extracts, suggesting the involvement of other proteases.[9]
Glu-Val-Cit A tripeptide linker designed to address stability issues in preclinical models.[11]The addition of glutamic acid enhances stability in mouse plasma by reducing susceptibility to mouse carboxylesterase.[11]
cBu-Cit A peptidomimetic linker with a cyclobutane modification.[9]Shows increased specificity for Cathepsin B compared to Val-Cit.[9]

Experimental Protocols

Accurate and reproducible validation of linker cleavage is essential for the development of effective ADCs. The following are detailed protocols for common in vitro assays to assess Cathepsin B-mediated cleavage.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This method provides a quantitative analysis of the release of the payload from an ADC over time.

Objective: To determine the rate of Cathepsin B-mediated cleavage of a linker in an ADC by monitoring the appearance of the released payload using High-Performance Liquid Chromatography (HPLC).

Materials:

  • ADC construct with a cleavable linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 25 mM MES, pH 5.0[1]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[1]

  • Quenching Solution: Acetonitrile with 0.1% formic acid[1]

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for peak identification)

Procedure:

  • ADC Preparation: Prepare a stock solution of the ADC in the Assay Buffer.[1]

  • Enzyme Activation: Activate the recombinant Cathepsin B by incubating it in the Activation Buffer at 37°C for 15 minutes.[1]

  • Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the activated Cathepsin B. The final enzyme concentration should be optimized for the specific ADC and linker.[1]

  • Incubation: Incubate the reaction mixture at 37°C.[1]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Quenching: Immediately quench the reaction by adding an excess of the cold Quenching Solution. This will stop the enzymatic reaction and precipitate the protein.[1]

  • Sample Preparation: Centrifuge the quenched samples to remove precipitated proteins.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate the intact ADC, cleaved linker-payload, and free payload.[1]

  • Data Analysis: Quantify the peak area of the released payload at each time point. Plot the concentration of the released payload over time to determine the cleavage rate.[1]

Fluorogenic Substrate Cleavage Assay for Kinetic Analysis

This high-throughput method is useful for determining the kinetic parameters of Cathepsin B for a specific peptide linker.

Objective: To determine the Michaelis-Menten kinetic parameters (K_m_ and k_cat_) of Cathepsin B for a specific peptide linker using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic peptide substrate (e.g., Val-Cit-AMC)

  • Assay Buffer: 25 mM MES, pH 5.0[6]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[6]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a serial dilution of the substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected K_m_ value.[8][12]

  • Enzyme Activation: Activate Cathepsin B by incubating it in the Activation Buffer at 37°C for 15 minutes.[6]

  • Assay Setup:

    • Add 50 µL of the activated Cathepsin B solution to the wells of the microplate.

    • Include control wells:

      • Blank (substrate only): 50 µL of Assay Buffer.

      • Negative control (inhibited enzyme): Pre-incubate activated Cathepsin B with a known inhibitor (e.g., CA-074) before adding the substrate.[6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of each substrate concentration to the respective wells.[12]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[1]

    • Measure the increase in fluorescence intensity over time in kinetic mode at appropriate excitation and emission wavelengths (e.g., Ex/Em = 348/440 nm for AMC).[1][6] Record readings at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).[12]

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[12]

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.[12]

    • Calculate k_cat_ from V_max_ and the enzyme concentration.[12]

Visualizations

Diagrams are provided to clarify the complex processes involved in ADC activity and its validation.

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosomal Compartment (pH 4.5-5.5) ADC ADC Tumor_Cell_Antigen Tumor Cell Antigen ADC->Tumor_Cell_Antigen 1. Binding ADC_Antigen_Complex ADC-Antigen Complex Early_Endosome Early Endosome ADC_Antigen_Complex->Early_Endosome 2. Internalization Lysosome Lysosome Early_Endosome->Lysosome 3. Trafficking & Maturation Cathepsin_B Cathepsin B Released_Payload Released Payload Cathepsin_B->Released_Payload 4. Val-Cit Cleavage Apoptosis Cell Death (Apoptosis) Released_Payload->Apoptosis 5. Cytotoxic Effect

Caption: Intracellular trafficking and payload release pathway of a Val-Cit ADC.

Cleavage_Mechanism cluster_legend Components cluster_process Cleavage and Release A Antibody B Val-Cit C PABC Spacer D Payload ADC_Structure [Antibody]-[Val-Cit]-[PABC]-[Payload] Cleavage_Site ADC_Structure->Cleavage_Site Cathepsin_B Cathepsin B Cathepsin_B->Cleavage_Site Cleaves here Self_Immolation Self-Immolation of PABC Cleavage_Site->Self_Immolation Triggers Released_Components [Antibody]-[Val-Cit] + Released [Payload] Self_Immolation->Released_Components

Caption: Mechanism of Val-Cit-PABC linker cleavage by Cathepsin B.

Experimental_Workflow_HPLC start Start prep_adc Prepare ADC Solution in Assay Buffer start->prep_adc activate_enzyme Activate Cathepsin B in Activation Buffer start->activate_enzyme initiate_reaction Initiate Reaction: Mix ADC and Enzyme prep_adc->initiate_reaction activate_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate sample Withdraw Aliquots at Time Points incubate->sample sample->incubate Continue incubation quench Quench Reaction sample->quench analyze Analyze by HPLC quench->analyze end End analyze->end

Caption: Experimental workflow for an HPLC-based Cathepsin B cleavage assay.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit dipeptide linker is a cornerstone of modern ADC design, facilitating the targeted delivery and release of potent cytotoxic agents within tumor cells. A thorough understanding of the underlying cleavage mechanism, coupled with robust and quantitative analytical methods, is paramount for the successful development of next-generation ADCs with enhanced efficacy and safety profiles. The methodologies and data presented in this guide provide a framework for researchers to design, evaluate, and optimize ADCs that leverage this critical enzymatic cleavage strategy.

References

An In-Depth Technical Guide to Fmoc-PEG2-Val-Cit-PAB-OH for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fmoc-PEG2-Val-Cit-PAB-OH linker, a critical component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details the linker's mechanism of action, presents quantitative data on its performance, outlines key experimental protocols, and provides visualizations of relevant biological and experimental pathways.

Introduction to this compound in ADCs

This compound is a sophisticated, enzyme-cleavable linker designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb). This tripartite structure of an ADC enables the specific delivery of the payload to cancer cells expressing a target antigen, thereby minimizing systemic toxicity and enhancing the therapeutic window.

The linker's design incorporates several key functional units:

  • Fmoc (Fluorenylmethyloxycarbonyl chloride): A protecting group for the amine, which is typically removed during the synthesis process to allow for conjugation.

  • PEG2 (Polyethylene Glycol, 2 units): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC. It can also shield the payload from premature degradation.[1][2]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that serves as the cleavage site for lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells.[3][4][5]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the unconjugated payload in its active form.[3]

  • OH (Hydroxyl group): A reactive site for the attachment of the cytotoxic payload.

The Val-Cit-PAB core is a well-established and widely utilized linker system in approved and clinical-stage ADCs, valued for its stability in systemic circulation and its specific cleavage within the target cell's lysosome.[3][6]

Mechanism of Action: Targeted Drug Release

The therapeutic efficacy of an ADC employing the this compound linker is contingent upon a sequence of events that lead to the targeted release of the cytotoxic payload within the cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) in circulation TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker & PAB Self-Immolation Nucleus Nucleus Payload->Nucleus 5. Target Engagement (e.g., Tubulin Inhibition) Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis 6. Induction of Apoptosis ADC_Synthesis_Workflow cluster_synthesis Synthesis & Conjugation Linker_Payload 1. Synthesize/Activate Fmoc-PEG2-Val-Cit-PAB-Payload Conjugation 3. Conjugation Reaction (e.g., thiol-maleimide chemistry) Linker_Payload->Conjugation Antibody_Prep 2. Antibody Preparation (e.g., partial reduction of interchain disulfides) Antibody_Prep->Conjugation Purification 4. Purification of ADC (e.g., Size Exclusion Chromatography - SEC) Conjugation->Purification Characterization 5. Characterization (e.g., DAR, aggregation, endotoxin levels) Purification->Characterization

References

Fmoc-PEG2-Val-Cit-PAB-OH discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-PEG2-Val-Cit-PAB-OH: A Core Component in Antibody-Drug Conjugate Development

Introduction

This compound is a highly specialized chemical linker critical to the field of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics.[1][2] ADCs leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells, and the linker connecting these two components is a key determinant of the ADC's overall efficacy and safety profile.[3] This particular linker is a member of the enzyme-cleavable class, designed to be stable in systemic circulation and to release its payload only upon internalization into target cancer cells.[1]

The structure of this compound incorporates several functional units:

  • Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the terminal amine, allowing for controlled, sequential synthesis.[4][5] It is typically removed with a base like piperidine to enable conjugation.[6]

  • PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC.[4][5]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[2][][]

  • PAB (p-Aminobenzyl Alcohol): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination reaction, liberating the attached cytotoxic payload in its active form.[2]

  • -OH (Hydroxyl): The terminal hydroxyl group on the PAB spacer is the point of attachment for the cytotoxic payload, typically after activation (e.g., as a p-nitrophenyl carbonate).[5][9]

This guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of this pivotal ADC linker for researchers, scientists, and drug development professionals.

Discovery and Development

The development of enzyme-cleavable peptide linkers was a significant advancement in ADC technology, aiming to improve upon earlier-generation linkers that suffered from instability in circulation.[10] The Val-Cit dipeptide emerged as the most successful and widely adopted sequence for this purpose.[11][12]

The core concept was to identify peptide sequences that are selectively cleaved by proteases abundant within the lysosomes of cancer cells, such as Cathepsin B.[11][13] Early research involved screening libraries of dipeptides to measure the rate of drug release upon enzymatic hydrolysis.[14] These studies revealed that incorporating a hydrophobic amino acid like Valine at the P2 position and Citrulline at the P1 position resulted in an optimal substrate for Cathepsin B-mediated cleavage.[11] This specificity ensures that the linker remains largely intact in the bloodstream, minimizing off-target toxicity, and efficiently releases the payload after the ADC is internalized by the target cell.[2][]

The addition of the PAB self-immolative spacer was another critical innovation.[14][15] Directly attaching a payload to the dipeptide could sterically hinder the enzyme's ability to cleave the linker. The PAB group provides necessary spacing and, more importantly, a mechanism for traceless release of the unmodified, fully active drug following enzymatic cleavage.[15][16] While Cathepsin B was initially identified as the primary enzyme, later studies have shown that other cathepsins (L, S, and F) can also be involved in the cleavage mechanism.[15] The combination of the Val-Cit dipeptide and the PAB spacer proved to be a robust system, offering a balance of plasma stability and efficient intracellular payload release, and it is now utilized in multiple FDA-approved ADCs.[12][13][16]

Mechanism of Payload Release

The therapeutic action of an ADC employing the Val-Cit-PAB linker is a sequential, multi-step process designed for tumor-specific drug delivery.[2]

  • Circulation & Targeting: The ADC circulates systemically, where the linker is designed to be highly stable.[2][17] The monoclonal antibody component directs the ADC to its specific target antigen on the surface of a cancer cell.

  • Binding & Internalization: Upon binding to the antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and enclosed within an endosome.[1][2]

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, an organelle containing a high concentration of degradative enzymes, including Cathepsin B, and characterized by an acidic environment.[1][2]

  • Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the Citrulline and the PAB group of the linker.[18][19]

  • Self-Immolation and Payload Liberation: This cleavage event triggers an electronic cascade within the PAB spacer, causing it to "self-immolate" through a 1,6-elimination reaction. This process fragments the spacer and liberates the cytotoxic payload in its fully active form directly inside the target cell's lysosome.[2][14]

ADC 1. ADC Circulates in Bloodstream Target 2. Antibody Binds to Tumor Cell Antigen ADC->Target Internalize 3. ADC Internalized (Endocytosis) Target->Internalize Lysosome 4. Trafficking to Lysosome Internalize->Lysosome Cleavage 5. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage PAB 6. PAB Spacer Self-Immolation Cleavage->PAB Release 7. Active Payload Released in Cell PAB->Release Death 8. Cytotoxicity & Apoptosis Release->Death

Mechanism of ADC action with a Val-Cit-PAB linker.

Quantitative Data

The performance of an ADC linker is critically defined by its stability in plasma versus its cleavability by target enzymes. The Val-Cit linker is known for its high stability in human plasma, which is crucial for minimizing off-target toxicity.[14] However, a notable species-dependent difference exists, with the linker showing marked instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[15][20][21] This is a critical consideration for the design and interpretation of preclinical studies.

Table 1: Plasma Stability of Val-Cit Containing ADCs
Linker TypePlasma SpeciesIncubation TimeStability (% Intact ADC or % Released Payload)Reference
Val-Cit-PABC-MMAEHuman6 days<1% released payload[20]
Val-CitHuman-Over 100 times as stable as hydrazone linker[14]
Val-CitMouse-Susceptible to cleavage by carboxylesterase 1c[15][20]
Val-Ala-PABC-MMAEHuman7 days~95% intact ADC[21]
Val-Ala-PABC-MMAEMouse7 days~20% intact ADC[21]
Table 2: Enzymatic Cleavage Data
Dipeptide LinkerEnzymeRelative Cleavage RateNotesReference
Val-CitCathepsin BHighConsidered the standard for efficient cleavage.[][11]
Phe-LysCathepsin BHighAn alternative efficient sequence.[11]
Val-AlaCathepsin BComparable to Val-CitMay reduce ADC aggregation potential.[10][12]
Val-LysCathepsin BLower than Val-CitLess efficient cleavage.[12]
Val-ArgCathepsin BLower than Val-CitLess efficient cleavage.[12]

Experimental Protocols

Detailed and standardized protocols are essential for the synthesis, conjugation, and evaluation of ADCs utilizing the this compound linker.

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH Intermediate

This protocol describes an improved synthetic route designed to minimize epimerization at the citrulline stereocenter.[9][16]

Objective: To synthesize the Fmoc-Val-Cit-PAB-OH linker intermediate.

Materials:

  • Fmoc-L-Citrulline

  • p-Aminobenzyl alcohol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Piperidine

  • Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Methanol, Dichloromethane)

Procedure:

  • Synthesis of Fmoc-Cit-PAB-OH:

    • Dissolve Fmoc-L-Citrulline (1.0 equiv.) and p-aminobenzyl alcohol (1.0 equiv.) in anhydrous DMF.

    • Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 18-24 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, purify the product by flash column chromatography to yield Fmoc-Cit-PAB-OH.[16]

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Cit-PAB-OH (1.0 equiv.) in DMF (0.2 M).

    • Add piperidine (5.0 equiv.) and stir at room temperature for 4-5 hours to remove the Fmoc group.[6][9]

    • Remove DMF and excess piperidine under reduced pressure. Co-evaporate with DMF to remove residual piperidine. The resulting residue is H-Cit-PAB-OH.[6]

  • Dipeptide Formation:

    • Dissolve the H-Cit-PAB-OH residue in DMF (0.1 M).

    • Add Fmoc-Val-OSu (1.1 equiv.) to the solution.[9]

    • Stir the mixture at room temperature for 16-20 hours.[9]

    • Monitor reaction completion by TLC or LC-MS.

    • Purify the final product, Fmoc-Val-Cit-PAB-OH, by flash column chromatography (e.g., using a 3-12% MeOH in CH2Cl2 gradient) to yield a white solid.[9][16]

Protocol 2: General Antibody Conjugation

This protocol outlines the general steps for conjugating a drug, activated via the Val-Cit-PAB linker, to an antibody through cysteine residues. This example assumes the linker has been modified with a maleimide group (e.g., Mc-Val-Cit-PAB-Drug).[22]

Objective: To conjugate a maleimide-functionalized drug-linker to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Reduction buffer (e.g., 500 mM sodium borate, 500 mM NaCl, 2 mM DTPA, pH 8.0)

  • Maleimide-activated drug-linker (e.g., Mc-Val-Cit-PAB-Payload) dissolved in DMSO

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL.

    • Add the reduction buffer to the antibody solution.

    • Add the reducing agent (e.g., TCEP) in a 5-15 molar excess to the antibody to reduce interchain disulfide bonds, generating free thiols.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Drug-Linker Conjugation:

    • Cool the reduced antibody solution on ice.

    • Prepare a 10 mM stock solution of the maleimide-drug-linker in DMSO.

    • Dilute the drug-linker stock solution with a co-solvent like acetonitrile.

    • Add the diluted drug-linker solution (typically 5-10 molar excess over the antibody) to the cold, reduced antibody solution with gentle mixing. The final concentration of organic solvent should be low (<10% v/v) to prevent antibody denaturation.[22]

    • Incubate the reaction at 4°C for 1-2 hours.

  • Quenching:

    • Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups on the drug-linker.

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated drug-linker and other reagents using SEC.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods like HIC (Hydrophobic Interaction Chromatography), SEC, and LC-MS.

Protocol 3: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC and the rate of payload release in plasma.[17][20]

Objective: To determine the half-life of an ADC in plasma.

Materials:

  • Purified ADC

  • Pooled human and/or mouse plasma

  • 37°C incubator

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Spike the ADC into pre-warmed plasma at a defined concentration (e.g., 100 µg/mL).

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.[17]

  • Immediately quench the reaction by adding the aliquot to a 3-4x volume of cold quenching solution to precipitate plasma proteins.

  • Centrifuge the quenched samples to pellet the proteins.

  • Collect the supernatant for analysis.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact ADC and/or released payload.

  • Plot the percentage of intact ADC remaining over time to determine the linker's stability and calculate its half-life in plasma.[2]

Protocol 4: Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC specifically in the presence of Cathepsin B.

Objective: To determine the rate of drug release from an ADC due to Cathepsin B cleavage.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Quenching solution (e.g., acetonitrile with 1% formic acid)

  • 37°C incubator

  • LC-MS/MS system

Procedure:

  • Activate the Cathepsin B according to the manufacturer's instructions.

  • Pre-warm the ADC and assay buffer to 37°C.

  • Initiate the reaction by adding the activated Cathepsin B to the ADC solution in the assay buffer.

  • Incubate the reaction mixture at 37°C.

  • At specific time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and add it to the quenching solution to stop the enzymatic reaction.

  • Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the enzymatic cleavage rate.

Experimental and Synthesis Workflows

Visualizing the logical flow of complex procedures can aid in planning and execution.

cluster_0 Synthesis of Fmoc-Val-Cit-PAB-OH cluster_1 Activation & Payload Attachment A1 Couple Fmoc-Cit + p-Aminobenzyl alcohol A2 Purify Fmoc-Cit-PAB-OH A1->A2 A3 Fmoc Deprotection (Piperidine) A2->A3 A4 Couple H-Cit-PAB-OH + Fmoc-Val-OSu A3->A4 A5 Purify Final Product: Fmoc-Val-Cit-PAB-OH A4->A5 B1 Activate PAB-OH (e.g., with PNP-carbonate) A5->B1 B2 Couple with Amine-Payload B1->B2 B3 Purify Fmoc-Linker-Payload B2->B3

Workflow for the synthesis of a payload-bearing linker.

mAb Start: Monoclonal Antibody Reduce 1. Reduce mAb (TCEP) mAb->Reduce Conjugate 2. Conjugate Thiol + Maleimide Reduce->Conjugate Linker Drug-Linker (Maleimide) Linker->Conjugate Purify 3. Purify ADC (SEC) Conjugate->Purify Characterize 4. Characterize ADC (DAR, Purity) Purify->Characterize Stability 5. In Vitro Assay (Plasma Stability) Characterize->Stability Cytotoxicity 6. In Vitro Assay (Cell Cytotoxicity) Characterize->Cytotoxicity

General workflow for ADC creation and evaluation.

References

An In-depth Technical Guide to the Enzymatic Cleavage of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, mechanisms, and experimental methodologies related to the enzymatic cleavage of linkers in Antibody-Drug Conjugates (ADCs). The strategic release of cytotoxic payloads is paramount to the efficacy and safety of ADCs, with enzyme-cleavable linkers offering a sophisticated approach to achieving tumor-selective drug delivery.

Introduction to ADC Linkers and Their Role

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule, referred to as the payload.[1][2][3] The linker is a critical component of an ADC, covalently connecting the antibody to the payload.[1][4][5] An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity.[5][6][7] However, it must also be efficiently cleaved to release the active drug upon reaching the target tumor cells.[5][6][7]

Enzymatically cleavable linkers are designed to be substrates for enzymes that are abundant in the tumor microenvironment or within specific subcellular compartments of cancer cells, such as the lysosome.[6][] This strategy leverages the unique biological characteristics of tumor cells to trigger payload release, enhancing the therapeutic window of the ADC.[7][] More than 80% of clinically approved ADCs utilize cleavable linkers, underscoring their importance in modern ADC design.[5][9]

ADC Internalization and Intracellular Trafficking

The journey of an ADC from the bloodstream to the release of its payload within a cancer cell is a multi-step process. Understanding this pathway is crucial for designing effective enzymatically cleavable linkers.

  • Binding: The ADC circulates in the bloodstream and selectively binds to a target antigen on the surface of a tumor cell.[1][2]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through a process called receptor-mediated endocytosis.[2][10][11] This forms an early endosome containing the ADC.

  • Trafficking and Fusion: The endosome matures and traffics through the cell, eventually fusing with a lysosome.[10][11] The lysosomal compartment is characterized by a low pH (around 4.5-5.0) and a high concentration of various hydrolytic enzymes.[4][12]

  • Enzymatic Cleavage: Inside the lysosome, specific enzymes recognize and cleave the linker of the ADC.[1][][12]

  • Payload Release and Action: The cleavage of the linker liberates the cytotoxic payload, which can then exit the lysosome and exert its cell-killing effect, for instance, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis.[10]

ADC_Internalization_Pathway cluster_extracellular Extracellular Space (Bloodstream) ADC Antibody-Drug Conjugate (ADC) Receptor Receptor ADC->Receptor 1. Binding

Major Classes of Enzymatically Cleavable Linkers

Protease-Cleavable Linkers

Protease-cleavable linkers are the most widely used type in clinically approved ADCs.[5] They are typically based on dipeptide sequences that are recognized and cleaved by lysosomal proteases, such as Cathepsin B, which is often overexpressed in tumor cells.[6][13][14]

  • Valine-Citrulline (Val-Cit): This is the most popular and well-established dipeptide linker.[][15] It exhibits high stability in human plasma while being efficiently cleaved by Cathepsin B inside lysosomes.[][16] A self-immolative spacer, p-aminobenzyl carbamate (PABC), is often incorporated between the dipeptide and the payload.[1][][15] After Cathepsin B cleaves the amide bond of the citrulline, the PABC spacer undergoes a 1,6-elimination reaction, releasing the unmodified payload, carbon dioxide, and an azaquinone methide.[12][15]

  • Valine-Alanine (Val-Ala): Similar to Val-Cit, the Val-Ala linker is also cleaved by Cathepsin B, though generally at a slower rate.[17] It is highly stable in human plasma and its lower hydrophobicity can be advantageous when conjugating highly hydrophobic payloads, potentially reducing ADC aggregation.[17][18]

  • Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is notably used in the ADC Enhertu.[4] It offers greater stability in the bloodstream compared to some dipeptide linkers and is cleaved by lysosomal cathepsins.[4][18]

β-Glucuronide Linkers

These linkers utilize a β-glucuronic acid moiety that is cleaved by β-glucuronidase (GUSB), an enzyme abundant in lysosomes and also found in the necrotic regions of some tumors.[17][19]

  • Mechanism: The glycosidic bond of the β-glucuronide linker is hydrolyzed by GUSB.[19][20] This cleavage, similar to peptide linkers, often triggers the decomposition of a self-immolative spacer to release the payload.[15][17]

  • Advantages: β-glucuronide linkers demonstrate excellent plasma stability, with an extrapolated half-life of 81 days in one study.[17] The high hydrophilicity of the glucuronic acid sugar can help mitigate aggregation issues, especially with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs).[1][19][21]

Phosphatase-Cleavable Linkers

This class of linkers is designed to be cleaved by phosphatases, such as acid phosphatase, which are present in the lysosome.[1][][]

  • Mechanism: These linkers are based on a phosphate ester bond.[] Lysosomal phosphatases hydrolyze the phosphate or pyrophosphate groups, leading to the release of the payload, often an alcohol.[][23]

  • Advantages: The anionic nature of the phosphate groups imparts high solubility, which can help prevent ADC aggregation.[24] They offer a distinct release mechanism that can be exploited for payloads containing hydroxyl groups.

Other Novel Enzyme-Cleavable Linkers

Research continues to explore new enzyme-linker systems to further refine ADC performance. These include:

  • β-Galactosidase-Cleavable Linkers: β-galactosidase is another lysosomal enzyme that is overexpressed in some tumors and can be used to trigger payload release.[5][9][18]

  • Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by sulfatases, which are also upregulated in certain tumor cells.[5][12]

Linker_Classification ADC_Linkers ADC Linkers Cleavable Cleavable Linkers ADC_Linkers->Cleavable NonCleavable Non-Cleavable Linkers ADC_Linkers->NonCleavable Enzymatic Enzymatic Cleavage Cleavable->Enzymatic Chemical Chemical Cleavage (e.g., pH, Glutathione) Cleavable->Chemical Protease Protease-Cleavable (e.g., Val-Cit, GGFG) Enzymatic->Protease Glucuronidase β-Glucuronidase-Cleavable Enzymatic->Glucuronidase Phosphatase Phosphatase-Cleavable Enzymatic->Phosphatase Other Other Novel Enzymes (e.g., β-Galactosidase) Enzymatic->Other

Quantitative Data on Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for different enzymatically cleavable linkers.

Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B

Dipeptide Linker Relative Cleavage Rate (Compared to Val-Cit) Reference
Val-Cit 1x [13]
Val-Ala ~0.5x [13][17]
Phe-Lys ~30x [13]

Note: Relative cleavage rates are approximate and can vary based on experimental conditions and the specific ADC construct.[13]

Table 2: Comparative Plasma Stability of Different Linker Types

Linker Type Linker Example Stability Characteristics Reference
Protease-Cleavable Val-Cit High stability in human plasma. [][16]
Protease-Cleavable GGFG Generally offers greater stability in the bloodstream compared to dipeptides. [4][18]
β-Glucuronide Glucuronic acid-PABC Highly stable in plasma, with an extrapolated half-life of 81 days in one study. [17]

| Acid-Labile (for comparison) | Hydrazone | Can undergo slow hydrolysis at physiological pH, with half-lives around 2-3 days. |[9][17] |

Experimental Protocols

Detailed and reproducible protocols are essential for accurately evaluating the performance of enzymatically cleavable linkers.

Protocol: In Vitro Enzymatic Cleavage Assay

This assay is used to determine the susceptibility of an ADC linker to cleavage by a specific enzyme and to quantify the rate of payload release.

Objective: To quantify the release of a cytotoxic payload from an ADC in the presence of a specific lysosomal enzyme (e.g., Cathepsin B).

Materials:

  • ADC construct with the cleavable linker.

  • Purified enzyme (e.g., recombinant human Cathepsin B).

  • Assay Buffer (e.g., Sodium Acetate buffer, pH 5.0, with DTT and EDTA for Cathepsin B activation).

  • Quenching Solution (e.g., Acetonitrile containing an internal standard for LC-MS analysis).[13]

  • 96-well microplate.

  • Incubator set to 37°C.

  • LC-MS/MS system for analysis.

Methodology:

  • Enzyme Activation: If required, pre-incubate the enzyme (e.g., Cathepsin B) in Assay Buffer under activating conditions.[13]

  • Reaction Setup: In a 96-well plate, combine the ADC stock solution and Assay Buffer.

  • Initiate Reaction: Add the activated enzyme solution to the wells to start the cleavage reaction. Include a "no-enzyme" control to assess linker stability under assay conditions.[13]

  • Incubation: Incubate the plate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction wells.[25]

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to the Quenching Solution.[13][25]

  • Sample Analysis: Analyze the quenched samples using LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.[13]

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage. For kinetic parameter determination (Km, kcat), the assay is run with varying substrate concentrations.[13]

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Incubation cluster_analysis 3. Sample Analysis Reagent1 Prepare ADC Stock Solution Reagent2 Prepare Assay Buffer (e.g., pH 5.0) Reagent3 Prepare & Activate Enzyme (e.g., Cathepsin B) Incubation Combine ADC and Enzyme in 96-well plate. Incubate at 37°C. Timepoints Take samples at various time points (0-24h) Incubation->Timepoints Quench Quench reaction with Acetonitrile + Internal Std. Timepoints->Quench LCMS Analyze via LC-MS/MS Quench->LCMS Data Quantify Released Payload & Determine Cleavage Rate LCMS->Data

Protocol: Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma to predict its in vivo stability.[25]

Methodology:

  • Thaw human, rat, or mouse plasma at 37°C.[25]

  • Spike the ADC into the plasma to a final, known concentration.

  • Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).[25]

  • At each time point, take an aliquot and process it to precipitate plasma proteins and extract the ADC.

  • Analyze the samples using an appropriate method (e.g., ELISA or LC-MS/MS) to quantify the amount of intact ADC remaining.

  • Plot the percentage of intact ADC versus time to determine the stability and half-life of the ADC in plasma.

Protocol: Cellular Cytotoxicity Assay

Objective: To assess the functional consequence of linker cleavage by measuring the cytotoxic effect of the ADC on target cancer cells.[25]

Methodology:

  • Seed a target antigen-positive cancer cell line in a 96-well plate and allow cells to adhere.[25]

  • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

  • Treat the cells with the different concentrations of the ADC constructs and controls.

  • Incubate for a period sufficient to allow for internalization, cleavage, and induction of cell death (typically 72-96 hours).

  • Assess cell viability using a suitable reagent (e.g., MTS, MTT).[25]

  • Plot cell viability versus concentration and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each construct.

Conclusion

The choice of an enzymatically cleavable linker is a critical decision in the design of an ADC, profoundly impacting its stability, efficacy, and safety profile. Protease-cleavable linkers, particularly the Val-Cit dipeptide, are well-established and clinically validated. However, β-glucuronide and phosphatase-cleavable linkers offer valuable alternatives with distinct advantages, such as increased hydrophilicity and different payload compatibility. A thorough understanding of the mechanisms of ADC trafficking and linker cleavage, combined with rigorous in vitro and cell-based characterization, is essential for the successful development of the next generation of highly effective and selective Antibody-Drug Conjugates.

References

Methodological & Application

Synthesis Protocol for Fmoc-PEG2-Val-Cit-PAB-OH: A Key Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed application note and protocol for the synthesis of Fmoc-PEG2-Val-Cit-PAB-OH, an advanced linker used in the development of Antibody-Drug Conjugates (ADCs). This linker incorporates a dipeptide sequence (Val-Cit) that is selectively cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells, ensuring targeted release of cytotoxic payloads.[1] The para-aminobenzyl (PAB) group acts as a self-immolative spacer, while the hydrophilic polyethylene glycol (PEG) moiety enhances solubility and improves the pharmacokinetic profile of the resulting ADC. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for straightforward integration into solid-phase peptide synthesis strategies.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process. The general strategy involves the initial synthesis of the core Val-Cit-PAB structure, followed by the introduction of the PEG2 linker. Two primary routes are commonly employed for the synthesis of the Fmoc-Val-Cit-PAB-OH intermediate. Route A involves a direct coupling of Fmoc-Val-Cit-OH with p-aminobenzyl alcohol, while Route B is a stepwise approach that begins with the coupling of Fmoc-L-citrulline to p-aminobenzyl alcohol, followed by Fmoc deprotection and subsequent coupling with Fmoc-L-valine. Route B is often preferred as it can minimize side reactions and improve diastereomeric purity.[2][3] This protocol will detail a stepwise synthesis followed by the final PEGylation step.

Experimental Protocols

Materials and Reagents
  • Fmoc-L-Citrulline

  • Fmoc-L-Valine-OSu (N-Hydroxysuccinimide ester)

  • p-Aminobenzyl alcohol (PABOH)

  • Fmoc-NH-PEG2-CH2COOH

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Silica gel for column chromatography

Synthesis of Fmoc-Val-Cit-PAB-OH (Intermediate)

This protocol follows an improved methodology to ensure high yield and purity.[2][4]

Step 1: Synthesis of Fmoc-Cit-PAB-OH

  • Dissolve Fmoc-L-Citrulline (1.0 equiv.) and p-aminobenzyl alcohol (1.1 equiv.) in anhydrous DMF.

  • Add DIC (1.1 equiv.) and HOBt (1.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Fmoc-Cit-PAB-OH.

Step 2: Fmoc Deprotection of Fmoc-Cit-PAB-OH

  • Dissolve the purified Fmoc-Cit-PAB-OH (1.0 equiv.) in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess piperidine under reduced pressure. Co-evaporate with toluene to ensure complete removal of piperidine.

  • The resulting crude H-Cit-PAB-OH is used in the next step without further purification.

Step 3: Coupling with Fmoc-Val-OSu to yield Fmoc-Val-Cit-PAB-OH

  • Dissolve the crude H-Cit-PAB-OH from the previous step in anhydrous DMF.

  • Add Fmoc-L-Valine-OSu (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 16-20 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Purify the residue by flash column chromatography using a gradient of methanol in dichloromethane to yield Fmoc-Val-Cit-PAB-OH as a white solid.[]

Synthesis of this compound (Final Product)

Step 4: Fmoc Deprotection of Fmoc-Val-Cit-PAB-OH

  • Dissolve the purified Fmoc-Val-Cit-PAB-OH (1.0 equiv.) in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess piperidine under reduced pressure. Co-evaporate with toluene.

  • The resulting crude H-Val-Cit-PAB-OH is used directly in the next step.

Step 5: Coupling with Fmoc-NH-PEG2-CH2COOH

  • In a separate flask, dissolve Fmoc-NH-PEG2-CH2COOH (1.2 equiv.), HATU (1.2 equiv.), and DIPEA (2.4 equiv.) in anhydrous DMF and pre-activate for 15-20 minutes.

  • Add the pre-activated solution of Fmoc-NH-PEG2-CH2COOH to the solution of crude H-Val-Cit-PAB-OH.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, remove the DMF under reduced pressure.

  • Purify the final product by reverse-phase High-Performance Liquid Chromatography (HPLC) using a suitable gradient of acetonitrile in water (with 0.1% TFA).

  • Lyophilize the pure fractions to obtain this compound as a white solid.

Data Presentation

Step No.ReactionKey ReagentsMolar Ratio (equiv.)SolventReaction TimeTypical Yield (%)
1Synthesis of Fmoc-Cit-PAB-OHFmoc-L-Citrulline, PABOH, DIC, HOBt1.0 : 1.1 : 1.1 : 1.1DMF12-16 h70-85%
2Fmoc DeprotectionFmoc-Cit-PAB-OH, Piperidine1.0 : 20% (v/v)DMF1-2 h>95% (crude)
3Synthesis of Fmoc-Val-Cit-PAB-OHH-Cit-PAB-OH, Fmoc-Val-OSu, DIPEA1.0 : 1.1 : 2.0DMF16-20 h85-95%[2]
4Fmoc DeprotectionFmoc-Val-Cit-PAB-OH, Piperidine1.0 : 20% (v/v)DMF1-2 h>95% (crude)
5Synthesis of Final ProductH-Val-Cit-PAB-OH, Fmoc-NH-PEG2-CH2COOH, HATU, DIPEA1.0 : 1.2 : 1.2 : 2.4DMF4-6 h60-75%

Mandatory Visualization

Synthesis_Workflow cluster_intermediate Intermediate Synthesis: Fmoc-Val-Cit-PAB-OH cluster_final Final Product Synthesis Fmoc_Cit Fmoc-L-Citrulline Step1_reagents DIC, HOBt DMF, RT, 12-16h PABOH p-Aminobenzyl alcohol Fmoc_Cit_PAB Fmoc-Cit-PAB-OH Step1_reagents->Fmoc_Cit_PAB Step2_reagents 20% Piperidine in DMF, RT, 1-2h Fmoc_Cit_PAB->Step2_reagents H_Cit_PAB H-Cit-PAB-OH Step2_reagents->H_Cit_PAB Step3_reagents DIPEA, DMF RT, 16-20h Fmoc_Val_OSu Fmoc-L-Valine-OSu Fmoc_Val_Cit_PAB Fmoc-Val-Cit-PAB-OH Step3_reagents->Fmoc_Val_Cit_PAB Fmoc_Val_Cit_PAB_input Fmoc-Val-Cit-PAB-OH Fmoc_Val_Cit_PAB->Fmoc_Val_Cit_PAB_input Step4_reagents 20% Piperidine in DMF, RT, 1-2h Fmoc_Val_Cit_PAB_input->Step4_reagents H_Val_Cit_PAB H-Val-Cit-PAB-OH Step4_reagents->H_Val_Cit_PAB Step5_reagents HATU, DIPEA, DMF RT, 4-6h Fmoc_PEG_acid Fmoc-NH-PEG2-CH2COOH Final_Product This compound Step5_reagents->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Conjugation of Payloads to Fmac-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of cytotoxic agents to tumor cells is a cornerstone of modern cancer therapy. Antibody-drug conjugates (ADCs) represent a leading class of biotherapeutics designed to achieve this precision. The linker connecting the monoclonal antibody to the potent payload is a critical determinant of an ADC's efficacy and safety profile. The Fmoc-PEG2-Val-Cit-PAB-OH is a highly versatile, enzyme-cleavable linker system. It incorporates a valine-citrulline (Val-Cit) dipeptide sequence that is selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of many cancer cells.[1][] Following enzymatic cleavage, a self-immolative p-aminobenzyl (PAB) spacer undergoes 1,6-elimination to release the conjugated payload in its unmodified, active form.[3] The polyethylene glycol (PEG) spacer enhances solubility and improves pharmacokinetic properties.

These application notes provide a detailed protocol for the conjugation of a generic amine-containing payload to the this compound linker. The process involves the activation of the terminal hydroxyl group of the PAB spacer, followed by conjugation to the payload, and subsequent purification and characterization of the linker-payload conjugate.

Chemical Structures

This compound:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the terminal amine.

  • PEG2 (Polyethylene Glycol, 2 units): A hydrophilic spacer.

  • Val-Cit (Valine-Citrulline): A dipeptide substrate for cathepsin B.

  • PAB-OH (p-aminobenzyl alcohol): A self-immolative spacer with a terminal hydroxyl group for payload conjugation.

Generic Amine-Containing Payload:

This represents a cytotoxic agent with a primary or secondary amine functional group available for conjugation.

Experimental Protocols

This protocol is divided into two main stages:

  • Activation of the this compound linker.

  • Conjugation of the activated linker with an amine-containing payload.

Stage 1: Activation of this compound with p-Nitrophenyl Carbonate (PNP)

This step converts the terminal hydroxyl group of the PAB spacer into a more reactive p-nitrophenyl carbonate, which readily reacts with amines to form a stable carbamate bond.

Materials and Reagents:

  • This compound

  • Bis(4-nitrophenyl) carbonate (PNP-carbonate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate

  • Ether

  • Silica gel for flash column chromatography

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flasks, stir bars, etc.)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • To the stirred solution, add bis(4-nitrophenyl) carbonate (2 equivalents).

  • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DMF under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 3-12% MeOH in DCM) to yield the activated linker, Fmoc-PEG2-Val-Cit-PAB-PNP.[4]

Stage 2: Conjugation of Payload to Activated Linker

Materials and Reagents:

  • Fmoc-PEG2-Val-Cit-PAB-PNP (from Stage 1)

  • Amine-containing payload (e.g., MMAE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Lyophilizer

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the activated linker, Fmoc-PEG2-Val-Cit-PAB-PNP (1.2 equivalents), and the amine-containing payload (1 equivalent) in anhydrous DMF.[5]

  • Add DIPEA (2-3 equivalents) to the reaction mixture.[5]

  • Stir the reaction at room temperature.

  • Monitor the reaction by LC-MS until the starting materials are consumed (typically 2-18 hours).[1]

  • Once the reaction is complete, the crude product can be directly purified or the solvent can be removed under reduced pressure.

  • Purify the crude linker-payload conjugate by preparative RP-HPLC. A typical gradient would be acetonitrile in water with a modifier like 0.1% TFA or FA.

  • Collect the fractions containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final Fmoc-PEG2-Val-Cit-PAB-Payload conjugate as a solid.[5]

Fmoc-Deprotection Protocol (Optional)

If the terminal amine of the PEG spacer needs to be deprotected for further conjugation (e.g., to an antibody), the Fmoc group can be removed using piperidine.

Materials and Reagents:

  • Fmoc-protected linker or conjugate

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add the 20% piperidine in DMF solution.[6][7]

  • Stir the mixture at room temperature for 5-10 minutes.[7]

  • Repeat the piperidine treatment to ensure complete deprotection.

  • Wash the product with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

  • The deprotected compound can then be precipitated or used directly in the next reaction step.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and characterization of a linker-payload conjugate.

ParameterTypical ValueMethod of AnalysisReference
Yield of Activated Linker 85-95%Gravimetric[4]
Yield of Conjugation 60-80%Gravimetric/HPLC[5]
Purity of Final Conjugate >95%RP-HPLC[5]
Molecular Weight Confirmation Matches calculated m/zMass Spectrometry (ESI-MS)[5]
Structural Confirmation Consistent with proposed structureNMR Spectroscopy[8]

Visualization of Workflows and Mechanisms

Experimental Workflow

experimental_workflow cluster_activation Stage 1: Linker Activation cluster_conjugation Stage 2: Payload Conjugation start This compound activation Activation with bis(4-nitrophenyl) carbonate and DIPEA in DMF start->activation 1. Dissolution & Reagent Addition purification1 Flash Column Chromatography activation->purification1 2. Reaction & Monitoring activated_linker Fmoc-PEG2-Val-Cit-PAB-PNP purification1->activated_linker 3. Isolation payload Amine-containing Payload (Payload-NH2) conjugation Conjugation with activated linker and DIPEA in DMF payload->conjugation crude_product Crude Linker-Payload Conjugate conjugation->crude_product 4. Reaction & Monitoring purification2 Preparative RP-HPLC crude_product->purification2 5. Purification final_product Purified Fmoc-PEG2-Val-Cit-PAB-Payload purification2->final_product 6. Lyophilization activated_linker_ref->conjugation

Caption: General workflow for the synthesis of a linker-payload conjugate.

Mechanism of Payload Release

payload_release_mechanism adc Antibody-Linker-Payload (in lysosome) cleavage Cathepsin B Cleavage adc->cleavage 1. Enzymatic Action intermediate PAB-Payload Intermediate cleavage->intermediate 2. Dipeptide Cleavage elimination 1,6-Self-Immolation intermediate->elimination 3. Spontaneous Rearrangement products Released Payload (Active) + CO2 + PAB byproduct elimination->products 4. Payload Release

Caption: Mechanism of payload release from a Val-Cit-PAB linker.

References

Application Notes and Protocols for the Conjugation of Fmoc-PEG2-Val-Cit-PAB-OH to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of the Fmoc-PEG2-Val-Cit-PAB-OH linker to antibodies, a critical process in the development of Antibody-Drug Conjugates (ADCs). This document outlines the mechanism of action, protocols for drug-linker synthesis, antibody conjugation, and subsequent purification and characterization of the resulting ADC.

Introduction to this compound Linker

The this compound is a sophisticated, enzyme-cleavable linker system designed for the development of ADCs. Its multi-component structure offers distinct advantages for targeted drug delivery:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the terminal amine, allowing for controlled, sequential synthesis of the drug-linker complex.

  • PEG2 (two-unit polyethylene glycol) spacer: A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC. The inclusion of hydrophilic PEG linkers can improve solubility, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[1][2][3]

  • Val-Cit (Valine-Citrulline) dipeptide: A substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[4][5] This ensures specific cleavage of the linker and release of the cytotoxic payload within the target cell, minimizing off-target toxicity.[4][5][6]

  • PAB (p-aminobenzyl alcohol) self-immolative spacer: Upon cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the efficient release of the unmodified drug payload.

  • -OH (hydroxyl) group: The terminal hydroxyl group on the PAB moiety serves as the attachment point for the cytotoxic payload, typically after activation.

Mechanism of Action of Val-Cit-PAB Containing ADCs

The therapeutic efficacy of an ADC constructed with a Val-Cit-PAB linker relies on a sequence of events that lead to the targeted release of the cytotoxic drug inside cancer cells.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC ADC in Circulation Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Figure 1: Mechanism of action of a Val-Cit-PAB linker-containing ADC.

Experimental Protocols

This section provides detailed protocols for the synthesis of the drug-linker complex and its subsequent conjugation to an antibody.

Synthesis of the Drug-Linker Complex

The first step involves the deprotection of the Fmoc group, followed by the activation of the hydroxyl group on the PAB moiety and coupling with the cytotoxic payload.

Protocol 1: Fmoc Deprotection

  • Dissolve: Dissolve the this compound linker in N,N-dimethylformamide (DMF).

  • Add Base: Add a solution of 20% piperidine in DMF to the linker solution.[7][8]

  • Incubate: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Remove Piperidine: Once the deprotection is complete, remove the piperidine and DMF under reduced pressure. Co-evaporate with DMF to ensure complete removal of residual piperidine.

  • Purification: The resulting amine-PEG2-Val-Cit-PAB-OH can be purified by flash chromatography if necessary.

Protocol 2: Activation of the PAB-OH Group and Payload Conjugation

The hydroxyl group of the PAB spacer needs to be activated for efficient conjugation with the payload. A common method is the formation of a p-nitrophenyl (PNP) carbonate.

  • Dissolve: Dissolve the deprotected linker (amine-PEG2-Val-Cit-PAB-OH) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add Reagents: Add bis(4-nitrophenyl) carbonate and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

  • Incubate: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Couple Payload: To the activated linker solution, add the cytotoxic payload (e.g., MMAE, MMAF) that has a reactive amine group.

  • Incubate: Continue stirring at room temperature for 4-6 hours, monitoring the reaction by LC-MS until completion.

  • Purification: Purify the resulting drug-linker complex (e.g., Payload-PEG2-Val-Cit-PAB) by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody Preparation and Conjugation

This protocol describes the conjugation of the drug-linker complex to the antibody, typically targeting either cysteine or lysine residues.

Protocol 3: Cysteine-Based Conjugation

This method involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) in a 5-10 fold molar excess over the antibody.

    • Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.

  • Purification of Reduced Antibody: Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with EDTA).

  • Drug-Linker Preparation: Prepare a stock solution of the purified drug-linker complex (with a maleimide group attached to the amine terminus of the PEG spacer) in an organic solvent like DMSO.

  • Conjugation Reaction:

    • Immediately after desalting, add the drug-linker stock solution to the reduced antibody solution. A 5 to 10-fold molar excess of the drug-linker is typically used.[9] The final concentration of the organic solvent should generally not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups on the drug-linker.

Protocol 4: Lysine-Based Conjugation

This method targets the primary amines of lysine residues on the antibody surface.

  • Antibody Preparation: Prepare the antibody in a conjugation buffer with a slightly basic pH (e.g., PBS, pH 8.0-8.5) to facilitate the reaction with NHS esters.

  • Drug-Linker Activation: The amine group of the PEG spacer on the drug-linker complex must be activated with an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the drug-linker with an NHS-ester-containing crosslinker.

  • Conjugation Reaction:

    • Add the NHS-ester activated drug-linker solution to the antibody solution. A 5 to 20-fold molar excess is commonly used.[9]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a solution of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

Conjugation_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation & Purification Fmoc_Linker This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Linker->Deprotection Activation PAB-OH Activation & Payload Coupling Deprotection->Activation Drug_Linker Purified Drug-Linker Complex Activation->Drug_Linker Conjugation Conjugation Reaction Drug_Linker->Conjugation Antibody Monoclonal Antibody Reduction Reduction (TCEP) (for Cys Conjugation) Antibody->Reduction Reduction->Conjugation Purification ADC Purification (HIC, SEC) Conjugation->Purification Characterization ADC Characterization (DAR, Purity, etc.) Purification->Characterization

Figure 2: Experimental workflow for ADC production.
Purification of the Antibody-Drug Conjugate

After the conjugation reaction, it is crucial to purify the ADC to remove unconjugated antibody, excess drug-linker, and aggregated proteins.[4][10][11]

Protocol 5: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic drug-linker increases the antibody's hydrophobicity, HIC is an effective method for separating ADCs with different DARs.[4]

  • Column Equilibration: Equilibrate a HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0).

  • Sample Loading: Load the crude ADC mixture onto the equilibrated column.

  • Elution: Elute the bound species using a linear gradient of decreasing salt concentration (e.g., from the high-salt mobile phase to a low-salt mobile phase containing 25% isopropanol). Unconjugated antibody will elute first, followed by ADC species with increasing DARs.

  • Fraction Collection: Collect fractions and analyze them to identify those containing the desired DAR species.

Protocol 6: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is useful for removing small molecules like the unconjugated drug-linker and for separating monomeric ADC from aggregates.[4][]

  • Column Equilibration: Equilibrate an SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the ADC sample (often pooled fractions from HIC) onto the column.

  • Elution: Elute the sample with the equilibration buffer. Aggregates will elute first, followed by the monomeric ADC, and then the smaller unconjugated drug-linker.

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.

Characterization of the Antibody-Drug Conjugate

The purified ADC must be thoroughly characterized to ensure its quality and consistency.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[6][10]

Method 1: UV-Vis Spectrophotometry

This is a relatively simple method for determining the average DAR.[6]

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the cytotoxic drug.

  • Calculate the concentrations of the antibody and the drug using their respective molar extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

As described in the purification section, HIC can also be used to determine the distribution of different DAR species. By integrating the peak areas corresponding to each DAR species (DAR 0, 2, 4, 6, 8), a weighted average DAR can be calculated.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the molecular weights of the different ADC species, allowing for accurate DAR determination. The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development of ADCs using PEGylated Val-Cit-PAB linkers. These values are representative and should be empirically determined for each specific ADC.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

ParameterCysteine ConjugationLysine Conjugation
Target DAR 2 or 42 to 8
Achieved Average DAR (HIC) 1.8 - 2.1 or 3.7 - 4.22.5 - 7.5
DAR Distribution More homogeneousMore heterogeneous
Unconjugated Antibody (%) < 10%< 15%

Table 2: Representative In Vitro Cytotoxicity Data

Cell Line (Antigen Positive)ADC with PEG2-Val-Cit-PAB-Payload (IC50)Control (Unconjugated Antibody)
BT-474 (HER2+) 0.1 - 10 nM> 1 µM
SK-BR-3 (HER2+) 0.05 - 5 nM> 1 µM
Karpas-299 (CD30+) 0.1 - 15 nM> 1 µM

IC50 values are highly dependent on the specific antibody, payload, and target cell line.

Table 3: Representative Plasma Stability Data

Time Point% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)
0 hours 100%100%
24 hours > 95%> 90%
72 hours > 90%> 80%
168 hours (7 days) > 85%> 70%

Note: Val-Cit linkers can be susceptible to cleavage by carboxylesterases in rodent plasma, which may result in lower stability compared to human plasma.[13] The inclusion of a PEG spacer can improve plasma stability.[2][14][]

Conclusion

The this compound linker is a versatile and effective tool for the construction of advanced Antibody-Drug Conjugates. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted cancer therapy. Careful optimization of the conjugation, purification, and characterization steps is essential for the development of safe and efficacious ADCs.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Utilizing a Valine-Citrulline (Val-Cit) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. A critical component of an ADC is the linker, which connects the antibody to the drug. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized, enzymatically cleavable linker designed for selective payload release within the tumor microenvironment.[1][2]

This document provides a detailed overview of the experimental protocols for the synthesis, purification, and characterization of ADCs employing a Val-Cit linker. The Val-Cit dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in cancer cells.[1][] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially inside the target cells following internalization, thereby minimizing off-target toxicity.[1][2]

Mechanism of Action

The therapeutic efficacy of an ADC with a cleavable Val-Cit linker is dependent on a multi-step intracellular trafficking and activation pathway.

  • Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific target antigen on the surface of a cancer cell.[4][5] Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[1][4]

  • Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal pathway to the lysosome.[1][4]

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), within the linker.[1][6]

  • Payload Release and Cytotoxicity: The cleavage of the Val-Cit linker initiates the release of the cytotoxic payload, which can then exert its cell-killing effects, for instance, by damaging DNA or disrupting microtubule polymerization.[4][7]

Below is a diagram illustrating the intracellular trafficking and payload release mechanism.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding CancerCell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Enzymatic Cleavage (Cathepsin B) Nucleus Nucleus Payload->Nucleus 5. Exerts Cytotoxicity

Caption: Intracellular trafficking and activation pathway of a protease-cleavable ADC.

Experimental Protocols

The synthesis of an ADC with a Val-Cit linker is a multi-step process that involves the synthesis of the drug-linker moiety followed by its conjugation to the monoclonal antibody.

Part 1: Synthesis of the Drug-Linker Moiety (e.g., MC-Val-Cit-PABC-Payload)

This section outlines the chemical synthesis of the complete drug-linker complex prior to antibody conjugation. The process typically involves solid-phase peptide synthesis of the Val-Cit dipeptide, followed by solution-phase coupling with the PABC self-immolative spacer and the cytotoxic payload.[1]

Logical Workflow for Drug-Linker Synthesis

Drug_Linker_Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_solution Solution-Phase Coupling Resin 1. Swell Rink Amide Resin Fmoc_Deprot_1 2. Fmoc Deprotection Resin->Fmoc_Deprot_1 Couple_Cit 3. Couple Fmoc-Cit-OH Fmoc_Deprot_1->Couple_Cit Fmoc_Deprot_2 4. Fmoc Deprotection Couple_Cit->Fmoc_Deprot_2 Couple_Val 5. Couple Fmoc-Val-OH Fmoc_Deprot_2->Couple_Val Cleave 6. Cleave from Resin (Val-Cit-PAB-OH) Couple_Val->Cleave Couple_Payload 7. Couple Cytotoxic Payload (e.g., MMAE) Cleave->Couple_Payload Intermediate Product Couple_Spacer 8. Couple Maleimide Spacer (e.g., MC-NHS) Couple_Payload->Couple_Spacer Purification 9. Final Purification (HPLC) Couple_Spacer->Purification

Caption: Workflow for the synthesis of the MC-Val-Cit-PABC-Payload.

Detailed Protocol:

  • Solid-Phase Peptide Synthesis (SPPS) of Val-Cit-PABC-OH:

    • Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF).

    • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.

    • Amino Acid Coupling: Couple Fmoc-protected p-aminobenzyl alcohol (Fmoc-PAB-OH) to the resin using a coupling agent such as HATU and a base like DIPEA in DMF.[8] Subsequently, couple Fmoc-Cit-OH and then Fmoc-Val-OH in a stepwise manner, with an Fmoc deprotection step in between each coupling.[1]

    • Cleavage from Resin: After the final Fmoc deprotection, cleave the peptide-spacer from the resin using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.[1] Precipitate the crude product in cold diethyl ether, centrifuge, and dry the pellet.[1]

  • Payload Coupling:

    • Dissolve the crude Val-Cit-PAB-OH peptide and the cytotoxic payload (e.g., MMAE) in DMF.[1]

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.[1]

  • Maleimide Spacer Installation:

    • To the crude reaction mixture from the previous step, add an activated maleimide spacer (e.g., MC-NHS ester).[1]

    • Continue stirring overnight at room temperature.

  • Purification:

    • Purify the final drug-linker product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 2: Antibody-Drug Conjugation

This part of the protocol describes the conjugation of the synthesized drug-linker moiety to the monoclonal antibody. The most common methods involve conjugation to the thiol groups of reduced cysteines or to the amine groups of lysines.[] The following protocol details a cysteine-based conjugation.

General Experimental Workflow for ADC Synthesis, Purification, and Characterization

ADC_Production_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Ab_Reduction 1. Antibody Reduction (e.g., with TCEP) Conjugation 3. Conjugation Reaction Ab_Reduction->Conjugation Drug_Linker_Prep 2. Drug-Linker Preparation Drug_Linker_Prep->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purify 4. Chromatographic Purification (e.g., HIC, SEC) Crude_ADC->Purify Purified_ADC Purified ADC Purify->Purified_ADC Analyze 5. Analytical Characterization (DAR, Purity, Aggregates) Purified_ADC->Analyze

Caption: General workflow for ADC synthesis, purification, and characterization.

Detailed Protocol:

  • Antibody Preparation:

    • Prepare the monoclonal antibody in a reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4). The recommended concentration is 5-10 mg/mL.[1]

    • For cysteine-based conjugation, reduce the interchain disulfide bonds of the antibody using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP will determine the number of available thiol groups for conjugation.

  • Drug-Linker Preparation:

    • Prepare a stock solution of the purified drug-linker (e.g., MC-Val-Cit-PABC-MMAE) in an organic solvent like Dimethyl sulfoxide (DMSO).[1]

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the drug-linker stock solution to the reduced antibody solution while gently stirring.[1] The molar excess of the drug-linker will influence the final drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-4 hours).

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the drug-linker.

Part 3: Purification and Characterization of the ADC

Following the conjugation reaction, it is crucial to purify the ADC to remove unconjugated antibody, excess drug-linker, and to isolate ADC species with the desired DAR.[4]

Purification Protocol (Hydrophobic Interaction Chromatography - HIC):

  • Column: Use a HIC column suitable for antibody separations.

  • Mobile Phase A: A high-salt buffer (e.g., PBS with 1-2 M ammonium sulfate).

  • Mobile Phase B: A low-salt buffer (e.g., PBS).

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Load the crude ADC mixture onto the column.

    • Elute the bound ADC species by applying a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).[4] Unconjugated antibody will elute first, followed by ADCs with increasing DARs due to the increased hydrophobicity imparted by the drug-linker.[4]

    • Collect fractions and analyze for DAR and purity.

Characterization Methods:

  • Drug-to-Antibody Ratio (DAR): Determined by techniques such as HIC, Reverse-Phase HPLC (RP-HPLC), or Mass Spectrometry (MS).

  • Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC).

  • In Vitro Cytotoxicity: Evaluated using cell-based assays to determine the IC50 (half-maximal inhibitory concentration) of the ADC on target cancer cell lines.

Data Presentation

Effective purification should yield an ADC with a consistent DAR, low levels of aggregation, and minimal free drug-linker.[4]

Table 1: Comparison of ADC Characteristics Before and After Purification

ParameterCrude ADC MixturePurified ADC (HIC)
Average DAR Variable (e.g., 3.5 - 4.5)Controlled (e.g., 3.8 - 4.2)
% Unconjugated Antibody 5 - 15%< 2%
% High Molecular Weight Species (Aggregates) 2 - 10%< 1%
Free Drug-Linker PresentNot Detected

Table 2: Comparative In Vitro Potency of Val-Cit ADCs with Different Payloads

PayloadTarget Cell LineAntigen ExpressionIC50 (ng/mL)
MMAE SK-BR-3 (Breast Cancer)HER2+++0.5 - 5
MMAE BT-474 (Breast Cancer)HER2+++1 - 10
MMAF NCI-N87 (Gastric Cancer)HER2+++5 - 20
PBD Dimer Karpas-299 (Lymphoma)CD30+0.01 - 0.1

Note: IC50 values are highly dependent on the specific antibody, DAR, and experimental conditions, and should be interpreted as representative ranges.[2]

Conclusion

The Val-Cit linker is a cornerstone of modern ADC design, offering a balance of stability in circulation and efficient, targeted payload release within cancer cells.[5] The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and characterization of Val-Cit-containing ADCs. Careful optimization of each step is critical to producing a homogeneous and effective therapeutic agent. Researchers should note that while Val-Cit linkers are generally stable in human plasma, they can show instability in rodent plasma, which may require the use of specialized mouse models for preclinical evaluation.[10][11] The continued development of novel linker technologies builds upon the foundational success of linkers like Val-Cit to further improve the therapeutic window of ADCs.

References

Application Notes and Protocols for In Vitro Cleavage Assay of Fmoc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fmoc-PEG2-Val-Cit-PAB-OH is a key building block in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. This linker system is intelligently designed for selective cleavage by intracellular proteases, primarily cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells. The linker's core components include a Valine-Citrulline (Val-Cit) dipeptide that serves as the recognition site for cathepsin B, a self-immolative para-aminobenzyl (PAB) spacer, and a polyethylene glycol (PEG) spacer to enhance solubility.

The cleavage of the amide bond between citrulline and the PAB spacer by cathepsin B initiates a cascade that leads to the release of the conjugated cytotoxic payload in its active form within the target cell.[1][2] This targeted release mechanism is crucial for maximizing the therapeutic efficacy of the ADC while minimizing systemic toxicity.[3][4]

These application notes provide detailed protocols for conducting in vitro cleavage assays to evaluate the enzymatic lability of this compound and similar ADC linkers. The provided methodologies are essential for characterizing the linker's stability and release kinetics, which are critical parameters for the successful development of effective and safe ADCs.

Data Presentation

Table 1: Comparative In Vitro Cleavage of Dipeptide Linkers by Cathepsin B

This table presents representative data on the relative cleavage efficiency of different dipeptide linkers by cathepsin B, as determined by a fluorogenic endpoint assay. The Val-Cit linker consistently demonstrates high susceptibility to cathepsin B-mediated cleavage.

Peptide LinkerRelative Fluorescence Units (RFU) (Mean ± SD)Fold Change vs. Control
Val-Cit-PABC-Fluorophore 8500 ± 350 42.5
Val-Ala-PABC-Fluorophore6200 ± 28031.0
Phe-Lys-PABC-Fluorophore7800 ± 41039.0
Data is representative and compiled from established methodologies.
Table 2: Illustrative Kinetic Parameters for Cathepsin B Cleavage of a Model Substrate

While specific kinetic parameters for the cleavage of full ADC constructs are not always publicly available, the following table provides illustrative Michaelis-Menten constants for a model fluorogenic substrate, demonstrating the efficiency of cathepsin B.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-Arg-Arg-AMC 25 - 53Data not consistently availableData not consistently available
Values are illustrative and can vary based on experimental conditions.
Table 3: In Vitro Plasma Stability of Val-Cit Containing Antibody-Drug Conjugates

The stability of the linker in plasma is a critical determinant of an ADC's safety and efficacy. The Val-Cit linker generally exhibits high stability in human plasma.[1]

ADC LinkerPlasma SourceIncubation Time (days)% Payload Release / Intact ADC
Val-Cit-PABC-MMAE Human 6 <1% released
Val-Cit-PABC-MMAE Mouse 6 >20% released
Val-Cit ADC Human 28 No significant degradation
Val-Cit ADC Mouse 14 >95% loss of conjugated drug
Glu-Val-Cit ADC Mouse 14 Almost no linker cleavage
The instability in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c).[1]
Table 4: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers in Cancer Cell Lines

The ultimate measure of a cleavable linker's effectiveness is the potent and specific cytotoxicity of the ADC against antigen-expressing cancer cells.

Cell LineTarget AntigenADC PayloadIC₅₀ (ng/mL)
N87 HER2 Thailanstatin 13 - 50
BT474 HER2 Thailanstatin 13 - 50
HCC1954 HER2 Thailanstatin < 173
MDA-MB-361-DYT2 HER2 Thailanstatin 25 - 80 (High DAR)
L540cy - SN-38 99
Ramos - SN-38 105
IC₅₀ values are dependent on the specific antibody, payload, and drug-to-antibody ratio (DAR).[5]

Experimental Protocols

Protocol 1: In Vitro Cleavage Assay using HPLC Analysis

This protocol details a quantitative method to determine the rate of cleavage of this compound or a derived ADC by recombinant human cathepsin B, with analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound or Val-Cit-PAB-Payload Conjugate

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) (prepare fresh)

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • 96-well microplate

  • Incubator (37°C)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., 10 mM in DMSO).

    • Activate recombinant cathepsin B in the Activation Buffer according to the manufacturer's instructions.

  • Reaction Setup:

    • In a 96-well plate, add the substrate to the Assay Buffer to achieve the desired final concentration.

    • Include a "No-Enzyme Control" well containing the substrate in Assay Buffer without cathepsin B.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the activated cathepsin B solution to the wells.

    • Incubate the plate at 37°C.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each well and transfer it to a separate tube or plate containing the Quenching Solution to stop the reaction.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to precipitate any proteins.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Analyze the samples using a suitable gradient elution method on a C18 column.

    • Monitor the disappearance of the substrate peak and the appearance of the cleavage product peak at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the substrate and the cleavage product at each time point.

    • Calculate the percentage of cleavage over time.

    • Plot the concentration of the released product versus time to determine the cleavage kinetics.

Protocol 2: Fluorogenic In Vitro Cleavage Assay

This high-throughput assay utilizes a fluorogenic substrate, where the Val-Cit-PAB linker is attached to a quenched fluorophore. Cleavage by cathepsin B results in a measurable increase in fluorescence.

Materials:

  • Val-Cit-PABC-Fluorophore (e.g., AMC-tagged)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 5 mM DTT (prepare fresh)

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate.

    • Activate recombinant cathepsin B in the Activation Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the fluorogenic substrate to the Assay Buffer.

    • Include a "No-Enzyme Control" and an "Inhibitor Control" (pre-incubate activated cathepsin B with the inhibitor).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the activated cathepsin B.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from the "No-Enzyme Control" wells.

    • Plot the fluorescence intensity versus time.

    • The initial linear slope of the plot represents the rate of cleavage.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit-PAB Linker Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Figure 1. Mechanism of action for an ADC with a cleavable Val-Cit-PAB linker.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Substrate, Buffers, and Activated Cathepsin B Setup Set up reaction in 96-well plate (including controls) Reagents->Setup Incubate Incubate at 37°C Setup->Incubate Quench Quench reaction at specific time points Incubate->Quench Analyze Analyze by HPLC or Fluorescence Reader Quench->Analyze Data Calculate % Cleavage and Determine Kinetics Analyze->Data

Figure 2. General experimental workflow for the in vitro cleavage assay.

References

Revolutionizing Cancer Therapy: A Guide to Cell-Based Assays for Antibody-Drug Conjugate Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. This powerful synergy allows for the selective delivery of potent payloads to tumor cells, minimizing systemic toxicity and enhancing therapeutic windows. The robust evaluation of ADC efficacy is paramount in the drug development pipeline. This document provides detailed application notes and protocols for key cell-based assays essential for characterizing the multifaceted activity of ADCs.

Introduction to ADC Efficacy Testing

The therapeutic efficacy of an ADC is not solely dependent on its ability to bind to a target antigen. A successful ADC must undergo a series of critical steps: specific binding to the target cell surface receptor, internalization, lysosomal trafficking, and subsequent release of the cytotoxic payload to induce cell death. Furthermore, some ADCs are designed to elicit a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[1][2][]

This guide details the principles and methodologies for a suite of in vitro cell-based assays designed to interrogate each stage of the ADC mechanism of action, providing a comprehensive framework for preclinical ADC evaluation.

Core Assays for ADC Characterization

A thorough in vitro assessment of an ADC's potency and mechanism of action is crucial before advancing to more complex and costly in vivo studies.[4][5] The following assays are fundamental to this process:

  • Cytotoxicity Assays: To determine the dose-dependent cell-killing ability of the ADC.

  • Internalization Assays: To confirm and quantify the uptake of the ADC by target cells.

  • Bystander Effect Assays: To evaluate the ability of the ADC to kill adjacent antigen-negative cells.

  • 3D Spheroid Assays: To assess ADC efficacy in a more physiologically relevant tumor model.

Below are detailed protocols for each of these critical assays.

Cytotoxicity Assays

Cytotoxicity assays are the cornerstone of ADC efficacy testing, providing a quantitative measure of an ADC's ability to kill target cancer cells.[4][5] These assays are essential for screening ADC candidates, predicting in vivo efficacy, and evaluating specificity.[6] The most common methods, such as the MTT and XTT assays, measure cell viability by assessing the metabolic activity of living cells.[7]

Workflow for a Typical Cytotoxicity Assay

Caption: General workflow for an in vitro ADC cytotoxicity assay.

Protocol: MTT Assay for ADC Cytotoxicity

This protocol is based on the colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[7]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • ADC and control articles (unconjugated antibody, free payload)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.[7]

  • Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C and 5% CO₂.[7]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[7]

  • Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the ADC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Data Presentation: Cytotoxicity
ADC CandidateTarget Cell LineIC50 (nM)Control (Unconjugated Ab) IC50 (nM)Control (Free Payload) IC50 (nM)
ADC-AHER2+ (SK-BR-3)1.5>10000.2
ADC-AHER2- (MCF-7)>1000>10000.3
ADC-BCD19+ (Ramos)0.8>10000.1
ADC-BCD19- (Jurkat)850>10000.1

Antibody Internalization Assays

The internalization of an ADC upon binding to its target antigen is a prerequisite for the intracellular release of its cytotoxic payload.[8][9] Therefore, assays that measure the rate and extent of ADC internalization are critical for selecting effective ADC candidates.[8][9]

Mechanism of ADC Internalization and Payload Release

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Early Endosome cluster_lysosome Lysosome ADC ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome_ADC ADC-Antigen Complex Receptor->Endosome_ADC 2. Internalization (Endocytosis) Lysosome_ADC ADC Degradation Endosome_ADC->Lysosome_ADC 3. Trafficking Payload Released Payload Lysosome_ADC->Payload 4. Payload Release Cytotoxicity Cytotoxicity Payload->Cytotoxicity 5. Induction of Cell Death

Caption: ADC binding, internalization, and payload release pathway.

Protocol: pH-Sensitive Dye-Based Internalization Assay

This method utilizes pH-sensitive dyes that are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[10][11]

Materials:

  • Target cells

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo)

  • Control unlabeled antibody

  • 96-well black, clear-bottom plates

  • Live-cell imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and incubate overnight to allow for attachment.

  • ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye according to the manufacturer's instructions.

  • Treatment: Treat the cells with the labeled ADC at various concentrations and time points. Include an unlabeled ADC as a negative control.

  • Incubation: Incubate the plate at 37°C to allow for internalization. For a baseline reading, a parallel plate can be incubated at 4°C to inhibit endocytosis.

  • Imaging/Reading: Measure the fluorescence intensity using a live-cell imaging system or a fluorescence plate reader. The increase in fluorescence corresponds to the amount of internalized ADC.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point and concentration. The rate of internalization can be determined by plotting MFI against time.

Data Presentation: Internalization
ADC CandidateTarget Cell LineTime Point (hours)Mean Fluorescence Intensity (Arbitrary Units)
ADC-AHER2+ (SK-BR-3)1500
ADC-AHER2+ (SK-BR-3)42500
ADC-AHER2+ (SK-BR-3)248000
ADC-AHER2- (MCF-7)24200

Bystander Effect Assays

The bystander effect, where an ADC kills not only antigen-positive (Ag+) target cells but also adjacent antigen-negative (Ag-) cells, is a key mechanism for overcoming tumor heterogeneity.[1] This effect is dependent on the properties of the linker and the payload, which must be able to diffuse out of the target cell and into neighboring cells.[2]

Workflow for Co-Culture Bystander Assay

Caption: Workflow for a co-culture bystander effect assay.

Protocol: Co-Culture Bystander Assay

This assay directly measures the killing of Ag- cells when cultured together with Ag+ cells in the presence of an ADC.[1]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line (e.g., engineered to express a fluorescent protein like GFP for easy identification)

  • ADC with a cleavable linker

  • Control ADC with a non-cleavable linker

  • 96-well plates

  • Flow cytometer or high-content imaging system

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[1] Include monocultures of both cell lines as controls.[1]

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.

  • Incubation: Incubate the plate for 72-120 hours.

  • Viability Assessment: Assess the viability of the Ag- cell population specifically. This can be achieved by flow cytometry, gating on the GFP-positive cells, or by high-content imaging to selectively count viable GFP-expressing cells.

  • Data Analysis: Calculate the percentage of viable Ag- cells relative to untreated controls. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Data Presentation: Bystander Effect
ADCCo-culture Ratio (Ag+:Ag-)IC50 on Ag- cells (nM)
ADC-C (cleavable linker)1:110
ADC-C (cleavable linker)1:325
ADC-D (non-cleavable linker)1:1>1000

3D Spheroid Assays

While 2D cell culture models are useful for initial screening, they do not fully recapitulate the complex microenvironment of a solid tumor.[12] 3D tumor spheroids offer a more physiologically relevant model, mimicking aspects of tumor architecture, nutrient and oxygen gradients, and cell-cell interactions.[12][13]

Workflow for 3D Spheroid Assay

Caption: General workflow for a 3D tumor spheroid assay.

Protocol: 3D Spheroid Viability Assay

Materials:

  • Cancer cell line capable of forming spheroids

  • Ultra-low attachment 96-well or 384-well plates

  • ADC and control articles

  • 3D cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Microplate reader (luminescence)

  • Microscope for imaging

Procedure:

  • Spheroid Formation: Seed cells in ultra-low attachment plates and centrifuge briefly to facilitate aggregation. Incubate for 2-3 days to allow for spheroid formation.[12]

  • ADC Treatment: Treat the spheroids with a serial dilution of the ADC and controls.

  • Incubation: Incubate for an extended period, typically 6 days, to allow for drug penetration and cytotoxic effects to manifest.[12]

  • Viability Measurement:

    • Imaging: Capture brightfield images to monitor spheroid size and morphology throughout the experiment.

    • Luminescence Readout: Add a 3D-specific cell viability reagent that lyses the cells and measures ATP content. Incubate as per the manufacturer's protocol and read the luminescence signal.

  • Data Analysis: Normalize the luminescence data to untreated controls to determine the percentage of viability. Plot the results to determine the IC50 of the ADC in the 3D model.

Data Presentation: 2D vs. 3D Cytotoxicity
ADC CandidateCell LineIC50 in 2D Culture (nM)IC50 in 3D Spheroid (nM)
ADC-AHER2+ (SK-BR-3)1.515
ADC-EEGFR+ (A431)2.028

Conclusion

The suite of cell-based assays described herein provides a robust and comprehensive framework for the preclinical evaluation of ADC efficacy. By systematically assessing cytotoxicity, internalization, bystander effect, and activity in 3D models, researchers can gain critical insights into the mechanism of action and potential therapeutic utility of novel ADC candidates. This multi-parametric approach is essential for identifying the most promising ADCs to advance into further preclinical and clinical development, ultimately contributing to the creation of more effective and targeted cancer therapies.

References

Solid-Phase Peptide Synthesis of Val-Cit-PAB Linker: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Citrulline-p-aminobenzyl (Val-Cit-PAB) linker is a critical component in the design of antibody-drug conjugates (ADCs). This enzymatically cleavable linker leverages the specificity of tumor-associated proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][] The dipeptide Val-Cit serves as the specific substrate for Cathepsin B.[3] Upon enzymatic cleavage of the amide bond between citrulline and the PAB spacer, a self-immolative cascade is initiated, leading to the release of the cytotoxic payload specifically at the tumor site.[3][4] This targeted drug release mechanism enhances the therapeutic window of the ADC by minimizing systemic toxicity.[]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the Val-Cit-PAB linker using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The methodology is designed to be robust and reproducible, addressing common challenges such as epimerization.[6][7]

Synthesis Workflow

The solid-phase synthesis of the Val-Cit-PAB linker follows a stepwise elongation of the peptide chain on a solid support. The general workflow involves the initial loading of the PAB moiety onto the resin, followed by the sequential coupling of Fmoc-protected citrulline and valine. Each coupling step is preceded by the removal of the Fmoc protecting group from the previously added amino acid. Finally, the completed linker is cleaved from the resin.

Synthesis_Workflow Resin Resin Swelling PAB_Loading PAB Spacer Coupling Resin->PAB_Loading 1 Fmoc_Deprot_1 Fmoc Deprotection PAB_Loading->Fmoc_Deprot_1 2 Cit_Coupling Fmoc-Cit-OH Coupling Fmoc_Deprot_1->Cit_Coupling 3 Fmoc_Deprot_2 Fmoc Deprotection Cit_Coupling->Fmoc_Deprot_2 4 Val_Coupling Fmoc-Val-OH Coupling Fmoc_Deprot_2->Val_Coupling 5 Final_Deprot Final Fmoc Deprotection Val_Coupling->Final_Deprot 6 Cleavage Cleavage from Resin Final_Deprot->Cleavage 7 Purification Purification Cleavage->Purification 8

Figure 1: Experimental workflow for the solid-phase synthesis of the Val-Cit-PAB linker.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the Val-Cit-PAB linker on a Rink amide resin. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Resin Preparation
  • Swell Rink amide resin (1.0 eq) in N,N-dimethylformamide (DMF) for 1 hour in the synthesis vessel.[1]

  • Drain the DMF from the swollen resin.

PABC Spacer Coupling
  • Dissolve Fmoc-PAB-OH (e.g., 4-aminobenzyl alcohol functionalized with an Fmoc-protected amino group and a linker for resin attachment) (3 eq) in DMF.

  • Add coupling reagents HBTU (3 eq) and HOBt (3 eq) to the Fmoc-PAB-OH solution.[1]

  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq) to activate the carboxylic acid.[1]

  • Add the activated PABC spacer solution to the resin and agitate for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).[1]

Fmoc Deprotection
  • Add a solution of 20% (v/v) piperidine in DMF to the resin.[1]

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes to ensure complete deprotection.[1]

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).[1]

Citrulline Coupling
  • Dissolve Fmoc-Cit-OH (3 eq) in DMF.

  • Add coupling reagents HBTU (3 eq) and HOBt (3 eq) to the Fmoc-Cit-OH solution.[1]

  • Add DIPEA (6 eq) to the mixture to activate the amino acid.[1]

  • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.[1]

  • Wash the resin with DMF (3x) and DCM (3x).

Fmoc Deprotection

Repeat the Fmoc deprotection protocol as described in section 3.

Valine Coupling
  • Repeat the coupling protocol as described in section 4, using Fmoc-Val-OH instead of Fmoc-Cit-OH.[1]

Final Fmoc Deprotection

Repeat the Fmoc deprotection protocol as described in section 3.

Cleavage from Resin
  • Wash the resin with DCM and dry under vacuum.[1]

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[1]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate containing the cleaved linker.

  • Precipitate the crude product in cold diethyl ether, centrifuge to collect the pellet, and dry the product.[1]

Purification
  • Dissolve the crude product in a suitable solvent (e.g., DMF or DMSO).

  • Purify the Val-Cit-PAB-OH linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes the typical molar equivalents of reagents used in the synthesis. Note that these are starting recommendations and may require optimization based on the specific resin and amino acid derivatives used.

StepReagentMolar Equivalents (relative to resin loading)
PABC Spacer Coupling Fmoc-PAB-OH3
HBTU3
HOBt3
DIPEA6
Fmoc Deprotection Piperidine in DMF20% (v/v)
Citrulline Coupling Fmoc-Cit-OH3
HBTU3
HOBt3
DIPEA6
Valine Coupling Fmoc-Val-OH3
HBTU3
HOBt3
DIPEA6
Cleavage TFA / TIS / Water95:2.5:2.5 (v/v/v)

Linker Structure and Cleavage Mechanism

The Val-Cit-PAB linker is designed for specific cleavage by Cathepsin B, leading to the release of the payload through a self-immolative mechanism.

Cleavage_Mechanism cluster_Linker Val-Cit-PAB Linker Val Valine Cit Citrulline Val->Cit Peptide Bond PAB PAB Spacer Cit->PAB Amide Bond (Cleavage Site) Payload Payload PAB->Payload Carbamate SelfImmolation 1,6-Elimination (Self-Immolation) PAB->SelfImmolation CathepsinB Cathepsin B CathepsinB->Cit Cleavage ReleasedPayload Released Payload SelfImmolation->ReleasedPayload

Figure 2: Cleavage mechanism of the Val-Cit-PAB linker by Cathepsin B.

Conclusion

The solid-phase synthesis of the Val-Cit-PAB linker is a well-established and critical process in the development of advanced antibody-drug conjugates. The protocol outlined in this application note provides a comprehensive guide for researchers and scientists. Careful execution of each step, including resin preparation, coupling, deprotection, and cleavage, is essential for obtaining a high-purity product. The inherent modularity of SPPS allows for the adaptation of this protocol for the synthesis of various linker derivatives to fine-tune the properties of ADCs for specific therapeutic applications.

References

Application Notes and Protocols for Fmoc-PEG2-Val-Cit-PAB-OH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG2-Val-Cit-PAB-OH is a highly specialized and versatile linker used in the development of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). This linker system is engineered for optimal performance, ensuring stability in systemic circulation and facilitating controlled, targeted release of a cytotoxic payload within cancer cells.

The key components of this linker contribute to its overall efficacy:

  • Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a specific cleavage site for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2][] This enzymatic targeting ensures that the payload is released preferentially inside the target cancer cells.[4]

  • p-Aminobenzylcarbamate (PAB): This self-immolative spacer connects the dipeptide to the payload. Following the enzymatic cleavage of the Val-Cit moiety, the PAB group undergoes a rapid, spontaneous 1,6-elimination reaction, which in turn liberates the payload in its active form.[1]

  • Polyethylene Glycol (PEG): The PEG2 spacer is a hydrophilic component that enhances the solubility and stability of the ADC.[5][6] PEGylation can also improve the pharmacokinetic properties of the conjugate, leading to a longer circulation half-life and potentially reduced immunogenicity.[6]

  • Fluorenylmethyloxycarbonyl (Fmoc): This protecting group on the terminal amine allows for controlled, sequential synthesis of the drug-linker conjugate.[7][8]

These application notes provide a comprehensive overview of the mechanism of action, experimental protocols, and key data related to the use of this compound in the development of ADCs.

Mechanism of Action: Intracellular Payload Release

The therapeutic action of an ADC utilizing a Val-Cit-PAB linker is a multi-step process designed for tumor-specific drug delivery.[1]

  • Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[1][9]

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The lysosomal compartment is characterized by an acidic environment (pH 4.5-5.5) and a high concentration of degradative enzymes, including proteases.[1]

  • Enzymatic Cleavage: The Val-Cit dipeptide of the linker is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[1][2] This enzyme hydrolyzes the peptide bond between the citrulline and the PAB group.[1]

  • Self-Immolation and Payload Liberation: The cleavage by Cathepsin B initiates a spontaneous electronic cascade within the PAB spacer, causing it to self-immolate. This rapid fragmentation of the spacer liberates the cytotoxic payload in its unmodified and fully active form directly within the lysosome of the target cell.[1]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking & Fusion Payload Active Cytotoxic Payload Lysosome->Payload 4. Self-Immolation & Payload Release CathepsinB Cathepsin B CathepsinB->Lysosome Cleavage of Val-Cit Linker

Mechanism of ADC action with a cleavable linker.

Data Presentation

The performance of ADCs is evaluated based on several quantitative parameters. The following tables summarize key data for linkers used in ADCs.

Table 1: Comparative Stability of Cleavable Linkers
Linker TypePrimary Cleavage MechanismPlasma StabilityKey Considerations
Val-Cit-PAB Enzymatic (Cathepsin B)[1][2]Generally high, but can show species-specific instability (e.g., in rodents)[10]Susceptible to premature cleavage by other proteases like human neutrophil elastase[11]
Glucuronide Enzymatic (β-glucuronidase)[11]HighMinimal off-target cleavage in circulation[11]
Disulfide Reduction (Glutathione)[9]GoodCleavage efficiency depends on intracellular glutathione levels[9]
Hydrazone pH-sensitive (Acidic)[9]Variable, potential for instability in plasma[9]Release is triggered by the acidic environment of endosomes/lysosomes[9]
Table 2: Impact of PEGylation on ADC Properties
PropertyEffect of PEGylationRationale
Solubility IncreasedThe hydrophilic PEG chain can help to solubilize hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs).[6]
Pharmacokinetics Prolonged circulation half-life, slower plasma clearance[6]The PEG chain forms a hydration shell around the ADC, which can reduce non-specific clearance.[6]
Immunogenicity ReducedPEG can shield payload epitopes and prevent protein aggregation, lowering the risk of an immune response.[6]
Targeting EnhancedImproved solubility and stability can lead to better tumor penetration and less off-target toxicity.[6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of ADCs.

Protocol 1: General Synthesis of a Drug-Linker Construct

This protocol describes the synthesis of a drug-linker construct prior to conjugation with an antibody.

G start Start with This compound deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection coupling Payload Coupling (e.g., HATU, DIPEA in DMF) deprotection->coupling Amine-reactive payload activation Payload Activation (if necessary) activation->coupling purification Purification (e.g., RP-HPLC) coupling->purification end Characterized Drug-Linker Construct purification->end

Workflow for the synthesis of a drug-linker construct.

Materials:

  • This compound

  • Cytotoxic payload with a compatible functional group

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in DMF.

    • Add a solution of 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under vacuum to obtain the deprotected linker.

  • Payload Coupling:

    • Dissolve the deprotected linker and the cytotoxic payload (e.g., MMAE) in DMF.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.[4]

  • Purification:

    • Quench the reaction with water.

    • Purify the final drug-linker construct using RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the drug-linker construct by LC-MS and NMR.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the drug-linker construct to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • Purified drug-linker construct with a maleimide group

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Reduction:

    • Prepare the mAb in conjugation buffer.

    • Add a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Prepare a stock solution of the drug-linker construct in an organic solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution while gently stirring.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching agent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).[5]

    • Assess the level of aggregation by SEC.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma.

start Start: ADC in Plasma incubation Incubate at 37°C start->incubation sampling Collect Samples at Time Points (0, 24, 48, 72, 96, 120, 144, 168h) incubation->sampling analysis Analyze Samples (e.g., ELISA for intact ADC, LC-MS for released payload) sampling->analysis data_analysis Data Analysis: Plot % Intact ADC or Released Payload vs. Time analysis->data_analysis end Determine Linker Half-Life data_analysis->end

Workflow for in vitro plasma stability assay.

Materials:

  • Purified ADC

  • Human, rat, or mouse plasma

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA, LC-MS)

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a defined concentration at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[9]

  • Analysis:

    • Quantify the amount of intact ADC or released payload in each sample.

      • ELISA: Use a sandwich ELISA to measure the concentration of intact ADC.

      • LC-MS: Use LC-MS to measure the concentration of the released payload.

  • Data Analysis:

    • Plot the percentage of intact ADC remaining or the concentration of released payload over time.

    • Calculate the half-life of the ADC in plasma to determine the linker's stability.[1]

Protocol 4: Enzymatic Cleavage Assay

This assay assesses the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)[11]

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the ADC in the assay buffer.

    • Initiate the reaction by adding Cathepsin B.[11]

  • Incubation:

    • Incubate the mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).[11]

  • Analysis:

    • Analyze the samples by LC-MS to quantify the amount of cleaved payload.

  • Data Analysis:

    • Plot the amount of released payload over time to determine the rate of enzymatic cleavage.

Conclusion

The this compound linker is a sophisticated and highly effective tool for the development of targeted drug delivery systems. Its key features, including high serum stability and specific, efficient cleavage by intracellular proteases, contribute to a wide therapeutic window, maximizing anti-tumor activity while minimizing systemic toxicity.[1] The inclusion of a PEG spacer further enhances its properties, making it a valuable component in the design of next-generation ADCs and other targeted therapies. The protocols and data provided in these application notes serve as a comprehensive resource for researchers in this field.

References

The Critical Role of Cleavable Linkers in Advancing Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to tumor cells is a cornerstone of modern oncology research. Cleavable linkers are pivotal molecular tools in this endeavor, enabling the controlled release of potent cytotoxic payloads specifically within the tumor microenvironment or inside cancer cells. This targeted approach, most notably exemplified in Antibody-Drug Conjugates (ADCs), enhances therapeutic efficacy while minimizing systemic toxicity, thereby widening the therapeutic window. These application notes provide a detailed overview of the types, mechanisms, and applications of cleavable linkers in oncology, supplemented with comprehensive experimental protocols and quantitative data to guide researchers in this dynamic field.

Introduction to Cleavable Linkers in Oncology

Cleavable linkers are designed to be stable in the systemic circulation and to undergo cleavage under specific physiological conditions that are prevalent in tumors.[1] This controlled-release strategy is crucial for the success of targeted therapies like ADCs.[2] The primary mechanisms exploited for linker cleavage are enzymatic activity, acidic pH, and a reductive environment, all of which are characteristic of the tumor microenvironment or intracellular compartments of cancer cells.[3][4]

An ideal cleavable linker should exhibit:

  • High plasma stability: To prevent premature drug release and associated off-target toxicity.[5]

  • Efficient cleavage at the target site: To ensure rapid and complete liberation of the active payload.[5]

  • Favorable physicochemical properties: Including good aqueous solubility to prevent aggregation.[6]

  • Minimal immunogenicity: The linker itself should not provoke an immune response.[5]

Types of Cleavable Linkers and Their Mechanisms of Action

The choice of a cleavable linker is a critical design element that profoundly impacts the performance and therapeutic index of a targeted therapeutic agent.[1] The main classes of cleavable linkers are categorized based on their cleavage trigger.

Enzyme-Sensitive Linkers

These linkers incorporate peptide sequences that are substrates for enzymes overexpressed in tumor cells or their lysosomes, such as cathepsins and matrix metalloproteinases (MMPs).[4][7]

  • Dipeptide Linkers (e.g., Valine-Citrulline, Val-Cit): The most widely used enzyme-cleavable linker, Val-Cit, is efficiently cleaved by cathepsin B within the lysosome following internalization of the ADC.[3][8] This releases the payload in its fully active form.[8] Another example is the Val-Ala dipeptide.[9]

  • Tetrapeptide Linkers (e.g., Gly-Gly-Phe-Gly): This linker is also cleaved by lysosomal proteases and has been successfully incorporated into approved ADCs.[9]

  • Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the lysosome and also in the microenvironment of some solid tumors.[9][10]

pH-Sensitive Linkers (Acid-Labile Linkers)

These linkers are designed to hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), while remaining stable at the physiological pH of blood (pH 7.4).[7][10]

  • Hydrazones: A common type of acid-cleavable linker that has been used in clinically approved ADCs.[9][10] However, they can exhibit some instability in circulation.[9]

  • Carbonates: Another class of linkers that demonstrate pH-sensitive hydrolysis.[11]

Glutathione-Sensitive Linkers (Redox-Sensitive Linkers)

This strategy leverages the significantly higher concentration of glutathione (GSH) inside cells compared to the bloodstream.[2][3]

  • Disulfide Linkers: These linkers contain a disulfide bond that is readily reduced by intracellular glutathione, leading to the release of the payload.[3][11] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[11]

Quantitative Data Summary

The selection of a cleavable linker has a significant impact on the stability, potency, and overall in vivo performance of an ADC. The following tables summarize key quantitative data for ADCs utilizing different types of cleavable linkers.

Table 1: In Vivo Anti-Tumor Efficacy of ADCs with Cleavable Linkers in Xenograft Models

ADC ConstructLinker TypeTumor ModelKey Efficacy Outcome
Trastuzumab-vc-MMAECleavable (Val-Cit)NCI-N87 Gastric CancerShowed significant tumor growth inhibition.[12]
Anti-CD22-vc-MMAECleavable (Val-Cit)NHL XenograftEffective in parental cell line models.[12]
Trastuzumab-MMAU (novel glycopeptide linker)CleavableHER2+ XenograftsSuperior tumor growth inhibition compared to trastuzumab-vc-MMAE.[12]
Trastuzumab-Exolinker-ExatecanCleavable (Exo-linker)NCI-N87 Gastric CancerDemonstrated comparable tumor inhibition to T-DXd.[13]

Table 2: Stability and Potency Data for ADCs with Cleavable Peptide Linkers

ADCLinker TypeIn Vitro Plasma Stability (Half-life)In Vitro Potency (IC50)
Adcetris (Brentuximab vedotin)Val-Cit> 100 hours (human plasma)Sub-nanomolar range in CD30+ cell lines
Polivy (Polatuzumab vedotin)Val-Cit~7 days (human plasma)Nanomolar range in B-cell lymphoma lines
Padcev (Enfortumab vedotin)Val-CitStable in human plasmaPicomolar to nanomolar range in Nectin-4 expressing cells
Enhertu (Trastuzumab deruxtecan)Gly-Gly-Phe-GlyStable in human plasmaNanomolar range in HER2+ cell lines

Note: The data presented is a synthesis from various sources and direct head-to-head comparisons may not be available in all cases.

Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation and comparison of ADCs with different cleavable linkers.

Protocol for In Vitro Plasma Stability Assessment

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[1]

Methodology:

  • Incubate the ADC at a final concentration of 1 mg/mL in fresh human or mouse plasma at 37°C.

  • Collect aliquots of the plasma samples at various time points (e.g., 0, 24, 48, 72, 96, 144, and 168 hours).[1][5]

  • Immediately process the aliquots to separate the ADC from plasma proteins. This can be achieved by methods such as affinity capture of the ADC or protein precipitation.

  • Analyze the samples to quantify the amount of intact ADC and released (free) payload.

  • Analytical Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.[1]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average drug-to-antibody ratio (DAR) over time and to quantify the free payload in the plasma supernatant.[1]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and calculate its half-life in plasma.[1]

Protocol for In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[1]

Methodology:

  • Seed the target cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium.

  • Remove the overnight culture medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

  • Incubate the cells for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • For MTT assay: Add MTT solution to each well, incubate to allow formazan crystal formation, solubilize the crystals, and measure the absorbance at 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and use a non-linear regression analysis to determine the IC50 value.

Protocol for Bystander Killing Effect Assay

Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[1]

Methodology:

  • Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP for antigen-negative cells and RFP for antigen-positive cells).[1]

  • Treat the co-culture with the ADC at various concentrations.

  • As controls, treat monocultures of the antigen-positive and antigen-negative cells with the same ADC concentrations.

  • After a suitable incubation period (e.g., 72-120 hours), assess the viability of the antigen-negative cell population in the co-culture.

  • Analysis: Use fluorescence microscopy or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.[1]

  • Data Interpretation: A decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture of antigen-negative cells treated with the same ADC indicates a bystander effect.[1]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic pH, High Protease) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity NeighborCell Neighboring Cancer Cell Payload->NeighborCell 6. Diffusion NeighborDeath Cell Death NeighborCell->NeighborDeath 7. Bystander Killing

Caption: General mechanism of an ADC with a cleavable linker.

Stability_Workflow start Start: Synthesize ADCs with different cleavable linkers incubate Incubate ADCs in human plasma at 37°C start->incubate collect Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 168h) incubate->collect analyze Analyze samples collect->analyze elisa ELISA for Total Ab and Conjugated Drug analyze->elisa lcms_dar LC-MS for average DAR analyze->lcms_dar lcms_free LC-MS for free payload analyze->lcms_free plot Plot % intact ADC or released payload vs. time elisa->plot lcms_dar->plot lcms_free->plot end Determine plasma half-life and compare stability of different linkers plot->end

Caption: Workflow for in vitro plasma stability assessment of ADCs.

Conclusion

The rational design and selection of cleavable linkers are paramount to the development of safe and effective targeted cancer therapies. Enzyme-sensitive linkers like Val-Cit offer high plasma stability and specific cleavage, while pH- and glutathione-sensitive linkers provide alternative strategies to exploit the unique characteristics of the tumor microenvironment and intracellular space.[1] A thorough preclinical evaluation, incorporating robust in vitro and in vivo stability and efficacy studies as outlined in these notes, is essential for identifying the optimal linker for a given therapeutic candidate. The continued innovation in linker technology will undoubtedly lead to the development of next-generation targeted therapies with improved therapeutic outcomes for cancer patients.

References

Application Notes and Protocols for Fmoc-PEG2-Val-Cit-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1] This targeted delivery system enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy against cancer cells.[1] The design and synthesis of a stable and effective ADC hinge on three core components: a tumor-specific antibody, a potent cytotoxic payload, and a chemical linker that connects them.[1][2]

This document provides detailed application notes and protocols for the use of the Fmoc-PEG2-Val-Cit-PAB-OH linker in conjunction with the highly potent tubulin inhibitor, Monomethyl Auristatin E (MMAE) , for the development of cutting-edge ADCs.[3][4][5] The Val-Cit-PAB component is a cathepsin B-cleavable linker, designed to be stable in systemic circulation and to release the MMAE payload upon internalization into the lysosomal compartment of target cancer cells.[6][7] The inclusion of a hydrophilic PEG2 spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.[5][8]

MMAE, a synthetic derivative of dolastatin 10, is a widely utilized payload in ADC development due to its high cytotoxicity.[3][4] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] The combination of the Val-Cit-PAB linker with MMAE has been a clinically validated strategy in several approved ADCs.[9]

These notes will cover the mechanism of action, protocols for conjugation and characterization, and in vitro evaluation of ADCs constructed with this advanced linker-payload system.

Mechanism of Action

The therapeutic action of an ADC utilizing the Fmoc-PEG2-Val-Cit-PAB-MMAE system is a multi-step process designed for tumor-specific drug delivery:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell.[6]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis, and trafficked into endosomes.[6][10]

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, an organelle containing various degradative enzymes, including proteases.[6]

  • Enzymatic Cleavage: The Val-Cit dipeptide of the linker is specifically designed as a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[6][7][11] Cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzylcarbamate (PAB) spacer.[6]

  • Self-Immolation and Payload Release: This cleavage initiates a rapid, spontaneous 1,6-elimination reaction within the PAB spacer, a process known as self-immolation.[6] This fragmentation of the spacer liberates the MMAE payload in its unmodified and fully active form directly within the lysosome of the target cell.[6]

  • Cytotoxic Effect: The released MMAE can then diffuse into the cytoplasm, bind to tubulin, disrupt microtubule dynamics, induce cell cycle arrest at the G2/M phase, and ultimately trigger apoptosis, leading to cancer cell death.[3][9]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Fusion Cathepsin_B Cathepsin B Lysosome->Cathepsin_B 4. Cleavage of Val-Cit Linker MMAE Released MMAE Cathepsin_B->MMAE 5. Self-Immolation & Payload Release Tubulin Tubulin MMAE->Tubulin 6. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 7. Cell Death

Caption: Mechanism of action of a Val-Cit-PAB-MMAE ADC.

Experimental Protocols

Protocol 1: ADC Conjugation - Thiol-Maleimide Chemistry

This protocol describes the conjugation of the Fmoc-PEG2-Val-Cit-PAB-MMAE linker-payload to a monoclonal antibody via cysteine residues. This involves the reduction of interchain disulfide bonds in the antibody to generate free thiols, followed by reaction with a maleimide-functionalized linker-payload.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Fmoc-PEG2-Val-Cit-PAB-MMAE (pre-activated with a maleimide group, e.g., MC-Val-Cit-PAB-MMAE)

  • Dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Quenching solution (e.g., N-acetylcysteine)

Procedure:

  • Antibody Preparation:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer.

  • Antibody Reduction:

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Linker-Payload Preparation:

    • Dissolve the maleimide-activated Fmoc-PEG2-Val-Cit-PAB-MMAE in DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Remove excess TCEP from the reduced mAb solution using a PD-10 desalting column equilibrated with conjugation buffer.

    • Immediately add the desired molar excess of the linker-payload solution (typically 5-10 fold molar excess over the antibody) to the reduced mAb.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other small molecules using a PD-10 desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Characterize the ADC for Drug-to-Antibody Ratio (DAR), aggregation, and purity.

Start Start: mAb Solution Reduction 1. Antibody Reduction (TCEP) Start->Reduction Purification1 2. Removal of TCEP (Desalting Column) Reduction->Purification1 Conjugation 3. Conjugation with Maleimide-Linker-Payload Purification1->Conjugation Quenching 4. Quenching (N-acetylcysteine) Conjugation->Quenching Purification2 5. ADC Purification (SEC or Desalting) Quenching->Purification2 Characterization 6. ADC Characterization (DAR, Purity, etc.) Purification2->Characterization End End: Purified ADC Characterization->End

Caption: Workflow for ADC conjugation via thiol-maleimide chemistry.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[12][13]

Method 1: UV-Vis Spectroscopy

This method is suitable for a quick estimation of the average DAR.[13][]

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (λmax of MMAE is typically around 248 nm).

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the following equations:

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

  • Calculate the DAR:

    • DAR = C_Drug / C_Ab

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the DAR distribution, separating ADC species with different numbers of conjugated drugs.[2][13][15]

Procedure:

  • Equilibrate an HIC column with a high-salt mobile phase.

  • Inject the ADC sample.

  • Elute the ADC species using a decreasing salt gradient.

  • Monitor the elution profile at 280 nm.

  • The different peaks correspond to ADCs with different DAR values (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by the weighted average of the peak areas.[]

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the mass of the intact ADC, allowing for accurate DAR determination.[1][12]

Procedure:

  • Separate the ADC species using reversed-phase or size-exclusion chromatography.

  • Analyze the eluent by mass spectrometry to determine the mass of each ADC species.

  • The mass difference between the unconjugated antibody and the ADC species, divided by the mass of the linker-payload, gives the number of conjugated drugs for each species.

  • Calculate the average DAR from the relative abundance of each species.[12]

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is to determine the potency of the ADC in killing target cancer cells.[16][17][18]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Purified ADC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.[16]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete culture medium.

    • Remove the old medium from the wells and add the ADC dilutions.

    • Include untreated cells as a negative control and a non-targeting ADC as a specificity control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[16]

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition:

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[16][19]

Protocol 4: Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, assessing linker stability and payload release over time.[20][21][22]

Materials:

  • Purified ADC

  • Plasma from relevant species (e.g., human, mouse)

  • Incubator at 37°C

  • Analytical method for DAR determination (e.g., HIC or LC-MS)

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation:

    • At each time point, stop the reaction and process the sample to isolate the ADC from plasma components. This can be done by affinity capture using Protein A/G beads.

  • Analysis:

    • Analyze the isolated ADC from each time point using HIC or LC-MS to determine the average DAR.

  • Data Analysis:

    • Plot the average DAR as a function of time to assess the stability of the ADC and the rate of payload deconjugation.[20]

Data Presentation

Quantitative data from the characterization and evaluation of the ADC should be presented in a clear and organized manner.

Table 1: ADC Characterization Summary

ParameterResultMethod
Protein Concentration5.2 mg/mLUV-Vis (A280)
Average DAR3.8HIC
Monomer Purity>98%SEC
Free Drug Level<1%RP-HPLC

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineAntigen ExpressionIC50 (nM)
Cell Line AHigh0.5
Cell Line BLow50
Cell Line CNegative>1000

Table 3: Plasma Stability (Average DAR over Time)

Time (hours)Average DAR (Human Plasma)Average DAR (Mouse Plasma)
03.83.8
243.73.5
483.63.1
963.52.6
1683.32.0

Conclusion

The Fmoc-PEG2-Val-Cit-PAB linker, in combination with the MMAE payload, provides a robust and clinically validated platform for the development of highly effective Antibody-Drug Conjugates. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of targeted cancer therapy. Careful characterization of the resulting ADC, including determination of the Drug-to-Antibody Ratio, and thorough in vitro evaluation of its potency and stability are critical steps in the successful development of novel ADC candidates. The successful implementation of these methodologies will enable the generation of ADCs with an optimized therapeutic window, paving the way for new and improved cancer treatments.

References

Monitoring ADC Conjugation Reactions: An Application Note on HPLC Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring Antibody-Drug Conjugate (ADC) conjugation reactions using High-Performance Liquid Chromatography (HPLC). A critical quality attribute (CQA) of ADCs is the drug-to-antibody ratio (DAR), which significantly impacts the therapeutic efficacy and safety of the drug.[1][2][3] HPLC is an indispensable technique for characterizing ADCs, offering valuable data on DAR, the distribution of different drug-loaded species, and the presence of impurities like unconjugated antibody and free drug.[1]

Introduction to HPLC-Based ADC Analysis

The choice of HPLC method for monitoring an ADC conjugation reaction is dependent on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine-based) and the hydrophobicity of the payload.[1] The most common HPLC modes for this purpose are Reversed-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC). Each technique offers distinct advantages and provides complementary information.

  • Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity.[1] For ADC analysis, RP-HPLC is often used after reducing the ADC to separate and quantify the different light and heavy chain species with varying drug loads.[1][3][4] It offers high resolution for these reduced subunits and is effective for quantifying free drug and related impurities.[1] However, the denaturing conditions of RP-HPLC may not be suitable for analyzing intact ADCs.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[5][6][7] This makes it particularly well-suited for analyzing the distribution of drug-loaded species in intact ADCs, as the addition of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody.[6][8] HIC is considered a standard approach for DAR determination.[9]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[10][11] It is primarily used to determine the amount of aggregates and fragments in ADC preparations.[10][11] While not the primary method for DAR determination, it is crucial for assessing the overall quality and stability of the ADC product.[11] When coupled with mass spectrometry (SEC-MS), it can provide information on DAR and glycoform distribution.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible results in ADC analysis.[1] Below are representative protocols for the key HPLC methods.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for DAR Determination of Reduced ADCs

This protocol is designed to separate and quantify the different light and heavy chain species with varying drug loads to calculate the average DAR.[1]

Sample Preparation:

  • Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., 500 mM Tris buffer, pH 7.5).[1]

  • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 40 mM.[1]

  • Incubate the mixture at 37°C for 15-30 minutes to reduce the interchain disulfide bonds.[1]

  • Quench the reaction by adding an equal volume of 2% formic acid in 50% acetonitrile.[1]

HPLC Conditions:

ParameterSetting
Column C8 or C18 column suitable for protein separations (e.g., Agilent ZORBAX RRHD SB300-C8)[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in acetonitrile[1]
Gradient A linear gradient from 20% to 80% Mobile Phase B over 15-20 minutes[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 80°C[1]
Detection UV at 280 nm[12]

Data Analysis:

The average DAR is calculated from the weighted average of the peak areas of the different light and heavy chain species.[2][3]

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Intact ADC Analysis

This protocol allows for the analysis of the ADC in its native form to determine the distribution of drug-loaded species.[5][7]

Sample Preparation:

  • Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

HPLC Conditions:

ParameterSetting
Column HIC column (e.g., Tosoh TSKgel Butyl-NPR)[13]
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[6]
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0
Gradient A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes
Flow Rate 0.8 mL/min[13]
Column Temperature 25°C[13]
Detection UV at 280 nm[13]

Data Analysis:

The weighted average DAR is calculated from the percentage of the chromatographic peak area and the number of conjugated drugs for each species.[]

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

This protocol is used to assess the presence of high and low molecular weight impurities.[10][11]

Sample Preparation:

  • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

HPLC Conditions:

ParameterSetting
Column SEC column (e.g., Agilent AdvanceBio SEC)[11]
Mobile Phase 150 mM Sodium Phosphate, pH 7.0
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 280 nm

Data Analysis:

The percentage of aggregates and fragments is determined by integrating the corresponding peaks in the chromatogram.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for monitoring ADC conjugation reactions by HPLC.

ADC_Conjugation_Workflow cluster_reaction ADC Conjugation Reaction cluster_hplc HPLC Analysis Antibody Antibody Linker_Activation Linker_Activation Antibody->Linker_Activation 1. Antibody Preparation Drug_Linker_Conjugation Drug_Linker_Conjugation Linker_Activation->Drug_Linker_Conjugation 2. Conjugation Quenching Quenching Drug_Linker_Conjugation->Quenching 3. Quenching Purification Purification Quenching->Purification 4. Purification Sample_Prep Sample_Prep Purification->Sample_Prep 5. Sample Preparation HPLC_Separation HPLC_Separation Sample_Prep->HPLC_Separation 6. HPLC Separation Data_Analysis Data_Analysis HPLC_Separation->Data_Analysis 7. Data Analysis DAR_Determination DAR_Determination Data_Analysis->DAR_Determination Calculate DAR Impurity_Analysis Impurity_Analysis Data_Analysis->Impurity_Analysis Assess Impurities

Caption: General workflow for ADC conjugation and subsequent HPLC analysis.

HPLC_Method_Selection cluster_analysis_type Select Analysis Type cluster_hplc_methods Choose HPLC Method Start Start ADC Analysis DAR_Analysis DAR Determination Start->DAR_Analysis Purity_Analysis Purity/Impurity Start->Purity_Analysis RP_HPLC RP-HPLC (Reduced) DAR_Analysis->RP_HPLC HIC HIC (Intact) DAR_Analysis->HIC Purity_Analysis->RP_HPLC Free Drug SEC SEC Purity_Analysis->SEC

Caption: Decision tree for selecting the appropriate HPLC method for ADC analysis.

Summary of Quantitative Data

The following table summarizes typical data obtained from the different HPLC methods for ADC analysis.

HPLC MethodInformation ProvidedKey AdvantagesLimitations
RP-HPLC DAR determination after reduction of the ADC; Quantification of unconjugated light and heavy chains; Detection of free drug and related impurities.[1]High resolution for reduced ADC subunits; Good sensitivity and selectivity for free drug quantification; Can be coupled with Mass Spectrometry (MS).[1]Denaturing conditions may not be suitable for intact ADC analysis; Resolution of heterogeneous lysine-linked conjugates can be challenging.[1]
HIC DAR determination of intact ADCs; Distribution of drug-loaded species.[5]Analysis under non-denaturing conditions, preserving the native structure; Well-suited for monitoring drug distribution.[5][6]Typically incompatible with MS analysis due to high salt concentrations; May not separate positional isomers.[6]
SEC Quantification of aggregates and fragments.[11]Effective for assessing high and low molecular weight impurities; Can be coupled with MS for additional characterization.Does not provide information on DAR or drug distribution.[10]

By employing these robust HPLC protocols, researchers and drug development professionals can effectively monitor ADC conjugation reactions, ensuring the production of high-quality, consistent, and efficacious therapeutic agents.

References

Application Notes and Protocols for Fmoc-PEG2-Val-Cit-PAB-OH: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and utilization of Fmoc-PEG2-Val-Cit-PAB-OH, a key linker in the development of Antibody-Drug Conjugates (ADCs). These guidelines are intended to ensure the integrity of the compound and facilitate its successful application in research and drug development settings.

Introduction to this compound

This compound is a versatile, enzyme-cleavable linker used in the synthesis of ADCs. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. The hydrophilic PEG spacer enhances aqueous solubility, while the Val-Cit dipeptide allows for selective cleavage within the lysosomal compartment of target cells, ensuring controlled release of the cytotoxic payload.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its chemical integrity and reactivity.

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid (Lyophilized Powder)-20°CLong-term (months to years)Store in a desiccator, protected from light.
Solution in Anhydrous Solvent-20°CShort-term (up to 1 month)Aliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Solution in Anhydrous Solvent-80°CLong-term (up to 6 months)Aliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture. Store under an inert atmosphere (e.g., nitrogen or argon).

Handling Recommendations:

  • Always handle the compound in a clean, dry environment, preferably under an inert atmosphere (e.g., in a glove box).

  • Use anhydrous solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), for preparing stock solutions. Moisture can lead to hydrolysis of the linker.

  • Protect the solid compound and its solutions from light to prevent photodegradation.

  • When preparing solutions, allow the vial to warm to room temperature before opening to minimize condensation.

  • For consistent results, use freshly prepared solutions for conjugation reactions.

Experimental Protocols

The following protocols outline the key steps for the use of this compound in the synthesis of an Antibody-Drug Conjugate.

Protocol 1: Fmoc Deprotection

This step is necessary to reveal the primary amine for further conjugation or modification.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve this compound in anhydrous DMF to a concentration of 50 mg/mL.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DMF and excess piperidine.

  • Co-evaporate the residue with DCM (3 x 10 mL) to remove residual piperidine.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and dry under vacuum.

  • The resulting H2N-PEG2-Val-Cit-PAB-OH can be used directly in the next step.

Protocol 2: Activation of PAB-OH and Conjugation to a Payload (e.g., MMAE)

This protocol describes the activation of the hydroxyl group on the PAB moiety and subsequent conjugation to an amine-containing payload.

Materials:

  • Deprotected linker (H2N-PEG2-Val-Cit-PAB-OH)

  • p-Nitrophenyl chloroformate (PNP-Cl) or bis(4-nitrophenyl) carbonate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous DMF

Procedure:

  • Activation of PAB-OH: a. Dissolve the deprotected linker in anhydrous DCM or THF. b. Add PNP-Cl (1.5 equivalents) and DIPEA (2.0 equivalents). c. Stir the reaction at room temperature for 2-4 hours under an inert atmosphere. d. Monitor the formation of the activated linker (H2N-PEG2-Val-Cit-PAB-PNP) by LC-MS. e. Upon completion, evaporate the solvent under reduced pressure. The crude activated linker can be used directly or purified by flash chromatography.

  • Conjugation to Payload: a. Dissolve the activated linker and the amine-containing payload (1.0 equivalent) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the solution. c. Stir the reaction at room temperature for 12-24 hours, protected from light. d. Monitor the formation of the drug-linker conjugate by LC-MS. e. Purify the drug-linker conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). f. Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.

Protocol 3: Antibody Reduction and Conjugation

This protocol is for the conjugation of the drug-linker to a monoclonal antibody (mAb) via interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Drug-linker conjugate with a maleimide group (requires modification of the linker from Protocol 2)

  • Conjugation buffer (e.g., PBS with EDTA)

Procedure:

  • Antibody Reduction: a. Prepare a solution of the mAb in conjugation buffer. b. Add a freshly prepared solution of TCEP to the mAb solution (a molar excess of 2-5 equivalents of TCEP per mAb is a good starting point). c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Drug-Linker Conjugation: a. Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO. b. Add the drug-linker solution to the reduced mAb solution (a molar excess of 5-10 equivalents of the drug-linker per mAb is recommended). c. Gently mix and incubate at room temperature for 1-4 hours, or at 4°C overnight.

  • Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). b. Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as HIC-HPLC, SEC-HPLC, and LC-MS.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the key processes involved in the use of this compound for ADC synthesis.

experimental_workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis & Purification Fmoc_Linker This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Linker->Deprotection Activated_Linker Activated Linker (e.g., PAB-PNP) Deprotection->Activated_Linker Payload_Conjugation Payload Conjugation (e.g., MMAE) Activated_Linker->Payload_Conjugation Purified_Drug_Linker Purified Drug-Linker Payload_Conjugation->Purified_Drug_Linker Conjugation Conjugation Purified_Drug_Linker->Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP) Antibody->Reduction Reduction->Conjugation Purification ADC Purification (SEC/HIC) Conjugation->Purification Characterized_ADC Characterized ADC Purification->Characterized_ADC

Caption: Experimental workflow for ADC synthesis.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell Antigen ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Cathepsin B Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: ADC mechanism of action.

Conclusion

This compound is a critical component in the development of advanced Antibody-Drug Conjugates. Adherence to the storage, handling, and experimental protocols outlined in this document will help ensure the successful synthesis and application of this linker in creating targeted cancer therapeutics. Careful optimization of each step is recommended to achieve the desired purity, homogeneity, and efficacy of the final ADC product.

Troubleshooting & Optimization

Technical Support Center: Fmoc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Fmoc-PEG2-Val-Cit-PAB-OH, a key linker used in the development of Antibody-Drug Conjugates (ADCs). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility critical?

This compound is an enzyme-cleavable ADC linker.[1] It incorporates a Valine-Citrulline (Val-Cit) dipeptide sequence, which is designed to be cleaved by lysosomal proteases like Cathepsin B inside tumor cells, leading to the specific release of a cytotoxic payload.[2][3][] The polyethylene glycol (PEG) spacer is included to improve the hydrophilicity and solubility of the linker-payload complex.[][6][7][8]

Proper solubility is critical for several reasons:

  • Handling and Accuracy: Ensuring the linker is fully dissolved allows for accurate concentration measurements and precise molar additions during conjugation reactions.

  • Conjugation Efficiency: Poor solubility can lead to aggregation and precipitation, reducing the effective concentration of the linker and resulting in lower drug-to-antibody ratios (DAR).[9]

  • ADC Quality: Undissolved linker-payload molecules can lead to heterogeneity in the final ADC product and the formation of high-molecular-weight species, which can compromise efficacy and safety.[10]

Q2: What are the recommended initial solvents for dissolving this compound?

The recommended solvents are polar aprotic solvents. For the closely related structure, Fmoc-Val-Cit-PAB-PNP, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM) are suggested.[11] For Fmoc-Val-Cit-PAB-OH, DMSO is a common choice, with reported solubility up to 100 mg/mL, although it is noted that moisture-absorbing DMSO can reduce solubility.[12][13] The key first step in many protocols is to dissolve the linker in a minimal amount of anhydrous DMSO or DMF.[14][15]

Q3: My linker is not dissolving completely in DMSO or DMF. What should I do?

If you encounter solubility issues, follow this troubleshooting guide:

  • Ensure Anhydrous Conditions: Water can significantly reduce the solubility of hydrophobic compounds in organic solvents. Use fresh, anhydrous grade DMSO or DMF.[12]

  • Gentle Warming: Warm the solution gently to 30-40°C. Avoid excessive heat, as it can degrade the molecule.

  • Sonication: Use a bath sonicator for 5-10 minutes to help break up any particulate matter and facilitate dissolution.

  • Try a Co-solvent: For particularly difficult-to-dissolve batches, adding a small percentage of a different co-solvent may help. Refer to the troubleshooting guide below for more details.

Q4: Can I use aqueous buffers to dissolve the linker directly?

No. This linker is generally insoluble in water and aqueous buffers.[12] It must first be dissolved in a suitable organic solvent like DMSO or DMF before being introduced into an aqueous reaction mixture for conjugation.

Q5: The linker precipitates when I add my DMSO stock solution to the aqueous antibody buffer. How can I prevent this?

This is a common issue caused by the linker's low aqueous solubility. The addition of an organic solvent is often necessary for conjugating hydrophobic drugs, but it can also affect the structural integrity of the antibody.[10]

Here are strategies to prevent precipitation:

  • Control the Co-solvent Percentage: Keep the final concentration of the organic co-solvent (e.g., DMSO, DMF) in the aqueous conjugation buffer as low as possible, typically below 10% (v/v).[6]

  • Slow, Stirred Addition: Add the linker-DMSO stock solution to the antibody buffer very slowly, dropwise, under constant and gentle stirring. This prevents localized high concentrations of the linker that can cause immediate precipitation.

  • Optimize pH: Ensure the pH of the conjugation buffer is at least one unit away from the isoelectric point (pI) of the antibody to maintain its solubility.[6]

  • Use Hydrophilic Additives: Incorporating excipients like polysorbates (e.g., Polysorbate 20) or sugars (e.g., sucrose) in the formulation can help stabilize the ADC and prevent aggregation.[6]

Troubleshooting Guide: Improving Solubility

This section provides a systematic approach to resolving solubility challenges.

Problem 1: Poor initial solubility in organic solvents.

If the linker fails to dissolve in the primary recommended solvent, consider the alternatives and techniques summarized below.

Table 1: Organic Solvent Systems for ADC Linkers

Solvent Class Key Properties & Considerations
DMSO Polar Aprotic Excellent solvating power for many linkers.[11][12][13] Use anhydrous grade. Can be difficult to remove under vacuum.
DMF Polar Aprotic Good alternative to DMSO.[11][16] Easier to remove than DMSO. Ensure it is amine-free.
DMAc Polar Aprotic N,N-Dimethylacetamide is another solvent used in conjugation reactions.[15]

| NMP | Polar Aprotic | N-Methyl-2-pyrrolidone can be effective for highly insoluble compounds. |

Problem 2: Precipitation during addition to aqueous media.

When adding the dissolved linker to your antibody solution, the use of co-solvents and proper technique is crucial.

Table 2: Recommended Co-solvents for Aqueous Conjugation

Co-solvent Recommended Final Conc. Notes
DMSO < 10% (v/v) Most common co-solvent. May cause antibody denaturation at higher concentrations.[6]
DMF < 10% (v/v) Effective alternative to DMSO.
Propylene Glycol (PG) 5-20% (v/v) A less denaturing alternative that can improve the solubility of hydrophobic molecules.[10]

| Ethanol | < 10% (v/v) | Can be used, but may be less effective for highly hydrophobic linkers. |

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Preparation: Weigh the required amount of this compound in a clean, dry glass vial under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Solvent Addition: Add fresh, anhydrous DMSO (or DMF) to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).[14]

  • Dissolution: Vortex the vial for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes.

  • Gentle Warming (Optional): If necessary, warm the vial in a water bath at 30-40°C for 5-10 minutes with intermittent vortexing until the solid is fully dissolved.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter before proceeding.

Protocol 2: Recommended Procedure for Adding Linker to Antibody Solution
  • Buffer Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4). Ensure the buffer has been filtered and degassed.

  • Initial Setup: Place the antibody solution in a reaction vessel on a stir plate with a stir bar, ensuring gentle but efficient mixing.

  • Slow Addition: Draw the dissolved linker stock solution (from Protocol 1) into a syringe. Add the solution to the antibody buffer drop-by-drop over several minutes. Position the syringe tip so that the drops fall directly into the vortex of the stirred solution.

  • Incubation: Allow the reaction to proceed as per your established conjugation protocol, typically for 1-4 hours at a controlled temperature (e.g., room temperature or 4°C).[6][14]

  • Monitoring: Monitor the reaction for any signs of precipitation or turbidity. If cloudiness appears, it may indicate that the co-solvent limit has been exceeded or that the linker concentration is too high.

Visual Guides

Workflow for Linker Dissolution and Conjugation

The following diagram illustrates the standard workflow for preparing the linker and adding it to the antibody solution.

G cluster_0 Linker Preparation cluster_1 Conjugation Step A Weigh Linker B Add Anhydrous DMSO/DMF A->B C Vortex / Sonicate (Warm if needed) B->C D Clear, Dissolved Linker Stock C->D F Slow, Dropwise Addition with Stirring D->F Linker Stock E Antibody in Aqueous Buffer E->F G ADC Conjugation Reaction Mixture F->G H Purified ADC G->H Proceed to Purification G A Linker does not dissolve in DMSO/DMF B Use fresh anhydrous solvent A->B No E Precipitation occurs upon adding to buffer A->E Yes, dissolved C Apply sonication and gentle heat (30-40°C) B->C Still no I Problem Solved B->I Dissolves D Try alternative solvent (e.g., NMP, DMAc) C->D Still no C->I Dissolves D->I Dissolves F Reduce final % of organic co-solvent (<10%) E->F Yes J Problem Solved E->J No G Add linker stock slowly with vigorous stirring F->G Still precipitates F->J No precipitate H Lower the initial linker stock concentration G->H Still precipitates G->J No precipitate H->J No precipitate G cluster_0 Extracellular Space cluster_1 Tumor Cell ADC Antibody-Drug Conjugate (ADC) (Val-Cit Linker Intact) Receptor Target Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Acidic pH) Cathepsin B Endosome->Lysosome Trafficking Payload Free Drug Payload Released Lysosome->Payload Val-Cit Cleavage Target Induces Apoptosis Payload->Target

References

troubleshooting poor conjugation efficiency with Fmoc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fmoc-PEG2-Val-Cit-PAB-OH linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis and conjugation of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in ADC development?

This compound is a sophisticated, enzyme-cleavable linker used in the construction of ADCs.[1][2][3] It consists of several key components:

  • Fmoc (Fluorenylmethyloxycarbonyl): A protecting group on the terminal amine that is removed during synthesis to allow for conjugation to an antibody or other molecules.[1][4]

  • PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting ADC.[1][5]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[6][7][8] This ensures the targeted release of the cytotoxic payload inside the cancer cell.

  • PAB-OH (p-aminobenzyl alcohol): A self-immolative spacer. The hydroxyl (-OH) group is the site for attaching a cytotoxic payload, typically after activation (e.g., as a p-nitrophenyl carbonate).[1][8] Once the Val-Cit sequence is cleaved, the PAB moiety rapidly decomposes, releasing the payload in its unmodified, active form.[7]

Q2: How is conjugation efficiency measured and what is a Drug-to-Antibody Ratio (DAR)?

Conjugation efficiency is a critical quality attribute (CQA) for ADCs and is quantified by the average Drug-to-Antibody Ratio (DAR).[9] The DAR represents the average number of drug molecules conjugated to a single antibody.[10] An optimal DAR is crucial for balancing therapeutic efficacy and safety; low DAR may result in insufficient potency, while high DAR can lead to aggregation, poor pharmacokinetics, and increased toxicity.[11][] DAR is typically determined using analytical techniques like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Mass Spectrometry (MS).[9][13]

Q3: What are the primary causes of poor conjugation efficiency with this linker?

Poor conjugation efficiency, manifesting as a low DAR, can stem from several factors:

  • Reagent Quality and Integrity: Degradation of the linker due to improper storage (especially moisture sensitivity), low purity of the antibody (>95% purity is recommended), or the presence of interfering substances in the antibody buffer (e.g., Tris, glycine).[14][15]

  • Suboptimal Reaction Conditions: Incorrect pH, suboptimal molar ratios of linker-payload to antibody, insufficient reaction time, or inappropriate temperature can all hinder the reaction.[][15]

  • Steric Hindrance: The bulky nature of the valine residue and the Fmoc group can sometimes lead to incomplete or slow coupling reactions.[16]

  • Side Reactions: Competing side reactions, such as hydrolysis of the activated linker or racemization of the valine residue, can reduce the yield of the desired product.[16][17]

Troubleshooting Guide for Poor Conjugation Efficiency

This guide addresses specific problems you may encounter during your conjugation experiments.

Problem: Low or No Conjugation Detected (Resulting in Low DAR)

A low Drug-to-Antibody Ratio is one of the most common challenges. The following table summarizes potential causes and solutions.

Possible Cause Recommended Solution Verification Method
1. Reagent Quality & Handling
Degraded/Hydrolyzed LinkerUse a fresh batch of the this compound linker. Store desiccated at the recommended temperature (-20°C). Allow it to warm to room temperature before opening to prevent condensation.[14]Analyze the linker by HPLC-MS to confirm its purity and mass.
Interfering Buffer ComponentsPerform buffer exchange on the antibody solution into a non-interfering buffer (e.g., PBS, Borate) prior to conjugation. Avoid buffers containing primary amines like Tris or glycine.[14][15]Confirm final buffer composition and pH.
Low Antibody Purity/ConcentrationUse an antibody with >95% purity.[14][15] Concentrate the antibody solution if it is too dilute (typically >0.5 mg/mL is recommended).[14][15]Analyze antibody purity by SDS-PAGE or Size Exclusion Chromatography (SEC).
2. Reaction Conditions
Suboptimal Molar RatioOptimize the molar excess of the activated linker-payload construct to the antibody. A 5- to 20-fold molar excess is a common starting point for lysine-based conjugation.[17]Perform a titration experiment with varying molar ratios and analyze the DAR for each condition.
Incorrect pHEnsure the reaction buffer pH is optimal for the chosen conjugation chemistry. For lysine conjugation via NHS esters, a pH of 7.5-8.5 is typical.[15]Calibrate the pH meter and verify the buffer pH immediately before use.
Insufficient Reaction Time/TempIncrease the reaction time or adjust the temperature as per established protocols. Monitor the reaction progress over time if possible.[15]Take aliquots at different time points (e.g., 1h, 2h, 4h, overnight) and analyze the DAR.
3. Linker Activation & Payload Attachment
Incomplete Activation of PAB-OHEnsure the activation step (e.g., converting the PAB-OH to PAB-PNP) goes to completion. Use fresh activating agents (e.g., bis(4-nitrophenyl) carbonate) and anhydrous solvents.[8]Purify the activated linker-payload and confirm its structure and purity by NMR or HPLC-MS before conjugating to the antibody.
Poor Solubility of Linker-PayloadDissolve the linker-payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous antibody solution.[18]Visually inspect for precipitation upon addition. Add the organic solution dropwise while gently stirring.

Problem: ADC Aggregation Observed Post-Conjugation

ADC aggregation can reduce therapeutic efficacy and increase immunogenicity.

Possible Cause Recommended Solution Verification Method
High HydrophobicityThe Val-Cit-PAB moiety is inherently hydrophobic.[11][19] High DAR values exacerbate this issue, leading to aggregation.[20]Analyze the final product by Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates.
Aim for a lower, more homogeneous DAR by reducing the molar excess of the linker-payload during conjugation.
Screen different formulation buffers (e.g., varying pH, ionic strength, or including excipients like polysorbate) to improve the colloidal stability of the ADC.[21]Dynamic Light Scattering (DLS) can be used to assess the aggregation state in different formulations.

Experimental Protocols

Protocol 1: Activation of this compound with p-Nitrophenyl Carbonate (PNP)

This protocol describes the activation of the terminal hydroxyl group on the PAB spacer, preparing it for conjugation to a payload containing a primary amine.

  • Reagents & Materials:

    • This compound

    • Bis(4-nitrophenyl) carbonate (PNP-carbonate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon gas supply

    • Reaction vessel and magnetic stirrer

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add bis(4-nitrophenyl) carbonate (2.0 equivalents).

    • Add DIPEA (2.0 equivalents) to the mixture.[8]

    • Stir the reaction at room temperature for 1-2 hours, monitoring progress by TLC or LC-MS.

    • Once the reaction is complete, the activated linker (Fmoc-PEG2-Val-Cit-PAB-PNP) can be purified by flash column chromatography or used directly in the next step after payload attachment.

Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)

This method is used to determine the DAR by separating the light and heavy chains of the ADC after reduction.

  • Reagents & Materials:

    • Purified ADC sample

    • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

    • RP-HPLC system with a C4 or C8 column

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

    • Incubator or heat block at 37°C

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in a suitable buffer (e.g., PBS).

    • Reduction: Add a reducing agent (e.g., DTT to a final concentration of 20-40 mM) to the ADC sample.[9]

    • Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.[9]

    • HPLC Analysis:

      • Inject the reduced sample onto the RP-HPLC system.

      • Use a gradient elution from Mobile Phase A to Mobile Phase B to separate the unconjugated and conjugated light and heavy chains.

      • Set the column temperature to 70-80°C to improve peak shape.[9]

    • Data Analysis: Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.). Calculate the average DAR using the relative peak areas.

Visualizations

G cluster_start cluster_reagents Step 1: Verify Reagents & Antibody cluster_conditions Step 2: Optimize Reaction Conditions cluster_analysis Step 3: Confirm Process & Analysis cluster_end start Poor Conjugation Efficiency (Low DAR) reagent_check Check Linker Quality (Fresh, Stored Properly?) start->reagent_check buffer_check Check Antibody Buffer (Free of Tris, Glycine?) reagent_check->buffer_check purity_check Check Antibody Purity (>95%?) buffer_check->purity_check ratio_check Optimize Molar Ratio (Linker:Antibody) purity_check->ratio_check ph_check Verify Reaction pH (Optimal for Chemistry?) ratio_check->ph_check time_check Optimize Time & Temp ph_check->time_check activation_check Verify Linker-Payload Activation & Purity time_check->activation_check solubility_check Check for Precipitation During Reaction activation_check->solubility_check hplc_check Validate DAR Method (HIC / RP-HPLC) solubility_check->hplc_check end_node Successful Conjugation (Target DAR Achieved) hplc_check->end_node

Caption: Troubleshooting workflow for poor ADC conjugation efficiency.

G Linker This compound ActivatedLinker Fmoc-PEG2-Val-Cit-PAB-PNP (Activated Linker) Linker->ActivatedLinker + PNP-Carbonate + DIPEA LinkerPayload Fmoc-PEG2-Val-Cit-PAB-Payload ActivatedLinker->LinkerPayload Payload Payload-NH2 (Drug) Payload->LinkerPayload DeprotectedLinkerPayload H2N-PEG2-Val-Cit-PAB-Payload LinkerPayload->DeprotectedLinkerPayload + Piperidine (Fmoc Removal) FinalADC Final ADC DeprotectedLinkerPayload->FinalADC + Activating Agent (e.g., NHS/EDC) Antibody Antibody (with Lys-NH2) Antibody->FinalADC

Caption: General workflow for ADC synthesis using the linker.

References

Technical Support Center: Optimizing Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 9-fluorenylmethoxycarbonyl (Fmoc) deprotection in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for efficient and high-quality peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard protocol for Fmoc deprotection and why is piperidine the most common reagent?

A1: The most widely used method for removing the Fmoc protecting group involves treating the peptide-resin with a 20% (v/v) solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[1] A typical procedure consists of two steps: a brief initial treatment (e.g., 2-5 minutes) followed by a longer treatment (e.g., 10-20 minutes) with fresh reagent to ensure the reaction goes to completion.[2][3]

Piperidine, a secondary amine, is effective because it facilitates a β-elimination mechanism.[1] It first acts as a base to remove an acidic proton from the fluorenyl ring system.[4][5][6] This is followed by the elimination of dibenzofulvene (DBF). Piperidine then acts as a nucleophile to trap the reactive DBF, forming a stable adduct and driving the deprotection reaction to completion.[1][7]

Q2: I'm observing incomplete Fmoc deprotection. What are the likely causes and how can I resolve this?

A2: Incomplete Fmoc deprotection is a common issue that can lead to the formation of deletion sequences in the final peptide.[8][9] Several factors can contribute to this problem:

  • Steric Hindrance: Bulky amino acid residues, particularly N-methylated amino acids, can physically block the piperidine from accessing the Fmoc group, slowing down the reaction kinetics.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can also hinder reagent access to the N-terminal Fmoc group.[1][8] This is more common in sequences with repeating hydrophobic residues.[1]

  • Insufficient Reaction Time or Reagent Concentration: The standard deprotection time may not be adequate for "difficult" sequences, and a low concentration of the deprotection agent can also lead to incomplete removal.[8]

To address incomplete deprotection, consider the following troubleshooting steps:

  • Extend the Reaction Time: Increasing the duration of the deprotection step or performing a second, fresh deprotection treatment can often resolve the issue.[2][8] For instance, instead of a single 20-minute treatment, two separate treatments of 5 and 15-20 minutes with fresh piperidine solution can be more effective.[2]

  • Use Alternative or Stronger Bases: For particularly challenging sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperidine or piperazine.[8][10] A solution of 2% DBU and 5% piperazine in NMP has been shown to achieve very rapid deprotection.[1]

  • Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the deprotection solution can help disrupt secondary structures and improve reagent accessibility.[1]

  • Microwave-Assisted Synthesis: Utilizing microwave energy can accelerate the deprotection process and help to disrupt peptide aggregation.[8]

Q3: What are the most common side reactions during Fmoc deprotection, and how can they be minimized?

A3: The two most prevalent side reactions during Fmoc deprotection are aspartimide formation and diketopiperazine (DKP) formation.[1]

  • Aspartimide Formation: This is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1][7] To minimize this, you can use a bulkier side-chain protecting group for aspartic acid or employ a less basic deprotection reagent. A combination of 5% piperazine, 2% DBU, and 1% formic acid in DMF can be effective for sequences prone to aspartimide formation.[2]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage and involves the cyclization of the N-terminal amino group with the carbonyl group of the preceding residue, leading to cleavage from the resin. To reduce DKP formation, you can couple the second amino acid at a lower temperature or use a more sterically hindered resin like a 2-chlorotrityl chloride (2-CTC) resin.[1]

Q4: How can I monitor the completion of the Fmoc deprotection reaction?

A4: Monitoring the deprotection step is crucial for ensuring a high-quality final product.[7][11] Several methods can be employed:

  • UV-Vis Spectrophotometry: This is a common and reliable method that involves measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[3][9][11] The concentration of this adduct is directly proportional to the amount of Fmoc group removed.[11]

  • Kaiser Test: This is a qualitative colorimetric test that detects the presence of free primary amines.[3][12] A positive result (dark blue beads/solution) indicates successful deprotection, while a negative result (yellow/brown) suggests incomplete deprotection.[3] Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[3]

  • HPLC and Mass Spectrometry: Analysis of a small, cleaved sample of the peptide-resin by HPLC can show the presence of any remaining Fmoc-protected peptide.[1][10] Mass spectrometry will reveal a mass difference of 222.24 Da (the mass of the Fmoc group) between the desired peptide and the deletion sequence resulting from incomplete deprotection.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing Fmoc deprotection reaction conditions.

Table 1: Common Fmoc Deprotection Reagents and Conditions

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 10 minHighly effective and well-established.[1]Can promote aspartimide and DKP formation.[1] Regulated in some regions.[7]
Piperazine/DBU10% Piperazine, 2% DBU in NMP1-3 minutesRapid deprotection.[8]May require optimization to minimize side reactions.
DBU/Piperidine2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection, effective for hindered sequences.[1]DBU can increase the risk of racemization and aspartimide formation if not used carefully.[1]
4-Methylpiperidine (4-MP)20% v/v in DMFSimilar to PiperidineLess toxic than piperidine.[7]May be less efficient than piperidine for some residues at shorter reaction times.[4]

Table 2: Deprotection Kinetics for Different Amino Acids

Amino AcidDeprotection ReagentTime for Efficient Deprotection
Arginine (Pbf)Piperidine, 4-Methylpiperidine, or PiperazineMinimum of 10 minutes[4][7]
LeucinePiperidine, 4-Methylpiperidine, or PiperazineEfficient even at 3 minutes[4][7]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[8]

  • Drain: Drain the DMF from the swollen resin.[8]

  • First Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[8] Agitate the mixture at room temperature for 3-5 minutes.[9][10]

  • Drain: Drain the deprotection solution.[9]

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF to the resin.[2] Agitate the mixture at room temperature for an additional 10-20 minutes.[2][3]

  • Drain: Drain the deprotection solution.[2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[2]

Protocol 2: Accelerated Fmoc Deprotection using DBU/Piperazine

  • Resin Swelling: Swell the peptide-resin in DMF or NMP.[8]

  • Drain: Drain the solvent.[8]

  • Deprotection: Add a solution of 2% DBU and 5% piperazine in DMF or NMP to the resin.[9] Agitate the mixture for 2 x 1 minute.[9]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF or NMP (5 times).[9]

Visual Guides

Fmoc_Deprotection_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_monitoring Deprotection Monitoring start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 collect_filtrate Collect Filtrate from Deprotection & Wash Steps deprotection->collect_filtrate coupling Amino Acid Coupling wash1->coupling wash1->collect_filtrate kaiser_test Kaiser Test on Resin wash1->kaiser_test wash2 DMF Wash coupling->wash2 end_cycle Elongated Peptide-Resin wash2->end_cycle Repeat for next cycle hplc_ms HPLC/MS of Cleaved Sample end_cycle->hplc_ms uv_vis UV-Vis Analysis (Absorbance at ~301 nm) collect_filtrate->uv_vis

Caption: Experimental workflow for Fmoc deprotection and monitoring.

Troubleshooting_Logic start Incomplete Deprotection Observed? cause1 Potential Cause: Steric Hindrance start->cause1 Yes cause2 Potential Cause: Peptide Aggregation start->cause2 Yes cause3 Potential Cause: Insufficient Time/Concentration start->cause3 Yes no No start->no solution1 Solution: - Extend reaction time - Use stronger base (DBU) cause1->solution1 solution2 Solution: - Use chaotropic agents (LiCl) - Microwave synthesis - Use NMP instead of DMF cause2->solution2 solution3 Solution: - Increase deprotection time - Perform double deprotection cause3->solution3 end Proceed to Next Step solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for incomplete Fmoc deprotection.

Signaling_Pathway fmoc_peptide Fmoc-Peptide-Resin intermediate1 Carbanion Intermediate fmoc_peptide->intermediate1 + Piperidine (β-Elimination Step 1) piperidine Piperidine (Base) dbf Dibenzofulvene (DBF) intermediate1->dbf β-Elimination Step 2 deprotected_peptide H2N-Peptide-Resin intermediate1->deprotected_peptide dbf_adduct DBF-Piperidine Adduct dbf->dbf_adduct + Piperidine (Trapping)

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Fmoc-PEG2-Val-Cit-PAB-OH stability issues in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG2-Val-Cit-PAB-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the stability of this ADC (Antibody-Drug Conjugate) linker in a plasma environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound linker?

A1: this compound is an enzymatically cleavable ADC linker.[1][2] It connects a cytotoxic payload to a monoclonal antibody. The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by Cathepsin B, a protease found in high concentrations within the lysosomes of tumor cells.[3][4][5] This targeted cleavage mechanism ensures the payload is released inside the target cell, minimizing systemic toxicity. The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer, and the PEG2 moiety enhances hydrophilicity.[1][2] The Fmoc group is a protecting group for the primary amine, which is typically removed to allow for further conjugation.[1][2][6]

Q2: My ADC with a Val-Cit-PAB linker is showing significant payload release in mouse plasma but seems stable in human plasma. Why is this happening?

A2: This is a well-documented species-specific difference.[5][7] Mouse plasma contains a high concentration of the carboxylesterase Ces1c, which is known to prematurely cleave the Val-Cit linker.[4][5][8] This enzyme is not present at the same activity level in human plasma, leading to the observed stability difference.[5] This phenomenon is a critical consideration for the preclinical evaluation of ADCs in rodent models.[4][7]

Q3: What are the expected degradation pathways for a Val-Cit-PAB based ADC in plasma?

A3: The primary intended degradation pathway is the enzymatic cleavage of the amide bond between Citrulline and the PAB spacer by lysosomal proteases like Cathepsin B post-internalization into a target cell.[3][4] However, in plasma, premature degradation can occur via two main routes:

  • Enzymatic Cleavage: As mentioned, rodent carboxylesterase Ces1c can cleave the linker.[4][8] Human neutrophil elastase has also been reported to cause aberrant cleavage of the Val-Cit bond, potentially leading to off-target toxicity.[3][9]

  • Chemical Instability: While generally stable, extreme pH conditions or the presence of other reactive species could potentially hydrolyze the amide bonds, though this is less common under physiological conditions.

Q4: How does the hydrophobicity of the Val-Cit-PAB linker system affect my ADC?

A4: The Val-Cit-PAB moiety is relatively hydrophobic.[3][9] When combined with a hydrophobic payload (e.g., MMAE), this can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[3][5][9] Aggregation can negatively impact the ADC's solubility, pharmacokinetics, and manufacturability.[5][10] The inclusion of the hydrophilic PEG2 spacer in the this compound linker helps to mitigate these hydrophobicity issues.[1]

Q5: What analytical methods are recommended for assessing the plasma stability of my ADC?

A5: A combination of methods is often used to get a complete picture of ADC stability. Mass spectrometry (MS) is a highly effective technique.[11] Common approaches include:

  • Intact Mass Analysis (LC-MS): Measures the loss of payload from the intact ADC over time, allowing for the calculation of the average Drug-to-Antibody Ratio (DAR).[11]

  • Immuno-capture LC-MS/MS: This hybrid method uses an antibody to capture the ADC from the plasma matrix before analysis. It can be used to quantify total antibody, conjugated payload, and free payload, providing a comprehensive stability profile.[12][13]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify the amount of intact ADC remaining in plasma over time.[14]

Troubleshooting Guide

Problem: Premature Payload Release Observed in an In Vitro Mouse Plasma Stability Assay.

Possible Cause Recommended Troubleshooting Steps
Cleavage by Carboxylesterase (Ces1c) 1. Confirm Ces1c Sensitivity: Run the assay with a known Ces1c inhibitor to see if payload release is mitigated.[4] 2. Use Ces1c Knockout Models: If possible, use plasma from Ces1c knockout mice for comparison.[4] 3. Linker Modification: For future constructs, consider using a linker designed to be resistant to Ces1c, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker.[8][14]
Non-specific Protease Activity 1. Protease Inhibitor Cocktail: Include a broad-spectrum protease inhibitor cocktail in a control sample to assess the contribution of other proteases. 2. Heat-Inactivated Plasma: Run a control using heat-inactivated plasma to distinguish between enzymatic and chemical degradation.
Chemical Instability 1. pH and Buffer Control: Ensure the plasma pH is maintained at physiological levels (~7.4) and that the buffer system is appropriate.[7][10] 2. Analyze Degradants: Use LC-MS/MS to identify the cleavage products. The specific fragments can provide clues about the cleavage site and mechanism.

Data Presentation

Quantitative stability data should be presented clearly. Below are template tables for reporting results from a plasma stability assay.

Table 1: ADC Stability in Plasma from Different Species Expressed as % Intact ADC Remaining, Measured by Intact Mass LC-MS

Time PointHuman PlasmaCynomolgus Monkey PlasmaRat PlasmaMouse Plasma
0 hr100%100%100%100%
1 hr99%98%95%85%
4 hr98%97%88%60%
24 hr95%94%70%25%
48 hr92%90%55%10%

Table 2: Drug-to-Antibody Ratio (DAR) Over Time in Mouse Plasma Measured by HIC or Intact Mass LC-MS

Time PointAverage DAR
0 hr3.95
4 hr2.37
24 hr0.99
48 hr0.40

Experimental Protocols & Visualizations

Protocol: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC when incubated in plasma at 37°C.

Materials:

  • Test ADC construct (e.g., 1 mg/mL stock solution in PBS)

  • Cryopreserved plasma (e.g., Human, Mouse, Rat) from a commercial vendor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS system for analysis

Methodology:

  • Thawing Plasma: Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • ADC Spiking: In a microcentrifuge tube, add the ADC stock solution to the pre-warmed plasma to achieve a final concentration of ~10-50 µg/mL. Mix gently by pipetting.

  • Incubation: Place the tube in the 37°C incubator. This is your T=0 sample point (can be taken immediately after spiking).

  • Time Point Collection: At each designated time point (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-ADC mixture.

  • Sample Quenching & Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of cold acetonitrile to precipitate plasma proteins and stop the reaction. Vortex thoroughly.

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant, which contains the free (released) payload. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. Alternatively, for intact ADC analysis, specialized sample preparation like affinity capture may be needed before LC-MS analysis.[11][13]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life.[14]

Visualized Workflow: Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_process Sample Processing cluster_analysis Analysis Thaw Thaw Plasma (37°C) Spike Spike ADC into Plasma Thaw->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Collect Aliquots at Time Points (0, 1, 4, 24h) Incubate->Timepoints Quench Quench with Cold Acetonitrile (Protein Precipitation) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant or Intact ADC via LC-MS Centrifuge->Analyze Data Plot % Intact ADC vs. Time Calculate Half-Life Analyze->Data

Caption: Experimental workflow for an in vitro plasma stability assay.

Visualized Pathway: Val-Cit-PAB Linker Cleavage

Caption: Intended vs. premature cleavage pathways of a Val-Cit-PAB linker.

References

Technical Support Center: Fmoc-PEG2-Val-Cit-PAB-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Fmoc-PEG2-Val-Cit-PAB-OH linkers in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the conjugation of this compound to antibodies or drug payloads.

Problem 1: Low Conjugation Efficiency or Incomplete Reaction

Possible Causes:

  • Hydrolysis of Activated Linker: The activated ester of the linker (e.g., p-nitrophenyl ester) is susceptible to hydrolysis, especially in aqueous buffers with a pH near or above neutral.[1]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.[2]

  • Steric Hindrance: The bulky nature of the antibody or payload may hinder access to the reactive site of the linker. The PEG spacer in the linker is designed to mitigate this, but it may not always be sufficient.

  • Impure Reagents: The presence of impurities in the antibody, linker, or payload can interfere with the conjugation reaction.[3]

Solutions:

  • Optimize Reaction pH: For reactions involving NHS esters, a pH range of 7-9 is common to balance the reaction rate and hydrolysis of the ester.[1]

  • Use Anhydrous Solvents (for drug-linker synthesis): When activating the PAB-OH group or conjugating a drug to the linker, using anhydrous organic solvents like DMF or DMSO can prevent hydrolysis.[1]

  • Increase Molar Excess of Linker-Payload: A higher molar excess of the activated linker-payload can drive the reaction to completion. However, this may increase the risk of aggregation and complicate purification.

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) and extend the reaction time if necessary.

  • Ensure High Purity of Starting Materials: Purify the antibody and linker-payload prior to conjugation to remove any interfering substances.

Problem 2: Observation of Unexpected Byproducts in LC-MS Analysis

Possible Causes:

  • Epimerization of Citrulline: The stereocenter of the citrulline residue is prone to epimerization (racemization) during the activation and coupling steps of the linker synthesis, particularly when using certain coupling reagents.[4][5] This can lead to diastereomeric impurities that may be difficult to separate.

  • Fmoc Deprotection Side Products: The use of piperidine for Fmoc removal can lead to the formation of a dibenzofulvene-piperidine adduct.[6] In some cases, piperidine can also add to sensitive residues.[7]

  • Cyclization of the PAB Moiety: Although less common under standard conjugation conditions, self-immolative linkers like PAB can potentially undergo intramolecular cyclization, leading to inactive byproducts.

  • Side Reactions on the PEG Spacer: While generally stable, the PEG linker can undergo side reactions under harsh chemical conditions, though this is less common during standard bioconjugation.

Solutions:

  • Modified Synthesis Protocol for the Linker: To avoid epimerization, it is recommended to use a synthetic route where the PAB moiety is coupled to L-Citrulline first, followed by dipeptide formation with Fmoc-Val-OSu.[4][8]

  • Thorough Washing after Fmoc Deprotection: Ensure complete removal of piperidine and the dibenzofulvene adduct by extensive washing of the resin or product.

  • Careful Control of Reaction Conditions: Avoid strongly basic or acidic conditions that could promote side reactions on the linker components.

  • In-depth Analytical Characterization: Utilize high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to identify and characterize unexpected byproducts.[9][10]

Problem 3: ADC Aggregation During or After Conjugation

Possible Causes:

  • Hydrophobicity of the Linker-Payload: The Val-Cit-PAB moiety and many cytotoxic payloads are hydrophobic. Conjugating these to an antibody increases its surface hydrophobicity, which can lead to aggregation.[11][12][13]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated linker-payloads per antibody increases the overall hydrophobicity and the likelihood of aggregation.[11]

  • Inappropriate Buffer Conditions: The pH, ionic strength, and presence of excipients in the buffer can influence ADC stability and aggregation.

Solutions:

  • Optimize DAR: Aim for a lower, more homogeneous DAR by carefully controlling the stoichiometry of the conjugation reaction.

  • Formulation Optimization: Screen different buffer conditions (e.g., pH, excipients like polysorbates) to find a formulation that minimizes aggregation.

  • Incorporate a More Hydrophilic Linker: While this compound already contains a short PEG spacer, using a linker with a longer PEG chain can further increase hydrophilicity and reduce aggregation.[11]

  • Consider Alternative Dipeptides: Replacing Val-Cit with a more hydrophilic dipeptide like Val-Ala has been shown to reduce aggregation, especially at higher DARs.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key quality control assays for the this compound linker before conjugation?

A1: Before conjugation, it is crucial to verify the purity and identity of the linker. Key analytical techniques include:

  • HPLC/UPLC: To assess purity and detect any byproducts from the synthesis.

  • Mass Spectrometry (MS): To confirm the molecular weight of the linker.

  • NMR Spectroscopy: To confirm the chemical structure and check for epimerization.

Q2: How can I monitor the progress of the conjugation reaction?

A2: The progress of the conjugation reaction can be monitored by several methods:

  • Hydrophobic Interaction Chromatography (HIC): This technique separates species based on their hydrophobicity. As the linker-payload is conjugated to the antibody, the retention time of the ADC will increase compared to the unconjugated antibody. HIC can also provide information on the distribution of different DAR species.

  • Reversed-Phase HPLC (RP-HPLC): After reducing the ADC to separate the light and heavy chains, RP-HPLC can be used to analyze the drug load on each chain.

  • LC-MS: This is a powerful tool for confirming the successful conjugation and determining the DAR by analyzing the mass of the intact or reduced ADC.[9][10][14]

Q3: My Val-Cit linker-based ADC shows good in vitro potency but poor efficacy in a mouse model. What could be the reason?

A3: A common issue with Val-Cit linkers is their instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[2] This leads to premature release of the payload before the ADC reaches the tumor. This instability is not observed in human or primate plasma. For preclinical studies in mice, consider using a linker that is more stable in mouse plasma, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker.[2]

Q4: What is the purpose of the PAB (p-aminobenzyl) group in the linker?

A4: The p-aminobenzyl group serves as a self-immolative spacer.[13] After the Val-Cit dipeptide is cleaved by cathepsin B in the lysosome, the PAB group undergoes a 1,6-elimination reaction, which releases the unmodified drug payload.[15][16]

Data Presentation

Table 1: Summary of Potential Side Reactions and Byproducts

Side Reaction/ByproductCauseRecommended Analytical Detection MethodMitigation Strategy
Epimerization of Citrulline Activation of the carboxylic acid of Fmoc-Val-Cit-OH during coupling with PAB-OH.[4]Chiral HPLC, NMRUse an improved synthetic route: couple PAB-OH to Fmoc-Cit-OH first, then form the dipeptide with Fmoc-Val-OSu.[4]
Dibenzofulvene-piperidine adduct Reaction of dibenzofulvene (byproduct of Fmoc removal) with piperidine.[6]HPLC, LC-MSThorough washing after Fmoc deprotection.
Hydrolyzed Activated Linker Reaction of the activated ester (e.g., PNP-ester) with water.[1]HPLC, LC-MSPerform conjugation in anhydrous organic solvents (for drug-linker synthesis) or optimize pH for aqueous conjugations.[1]
ADC Aggregates Increased hydrophobicity due to the linker and payload, high DAR.[11][12]Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)Optimize DAR, screen formulation buffers, use a more hydrophilic linker.[11]

Experimental Protocols

Protocol 1: General Procedure for Fmoc Deprotection

  • Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF).

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

  • Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirm the completion of deprotection using a qualitative method like the Kaiser test.

Protocol 2: Activation of PAB-OH and Conjugation to a Payload

  • Dissolve the this compound linker in an anhydrous solvent such as DMF.

  • Add an activating agent (e.g., p-nitrophenyl chloroformate or bis(p-nitrophenyl) carbonate) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until the activation is complete, monitoring by TLC or HPLC.

  • Add the payload containing a nucleophilic handle (e.g., an amine or hydroxyl group).

  • Continue stirring until the conjugation is complete.

  • Purify the resulting drug-linker conjugate using chromatography.

Visualizations

Conjugation_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_analysis Analytical Characterization Linker This compound Activation Activation of PAB-OH (e.g., with PNP-chloroformate) Linker->Activation Activating agent, Base ActivatedLinker Activated Linker (Fmoc-PEG2-Val-Cit-PAB-PNP) Activation->ActivatedLinker DrugLinker Drug-Linker Conjugate ActivatedLinker->DrugLinker Payload Drug Payload Payload->DrugLinker Nucleophilic attack CrudeADC Crude ADC DrugLinker->CrudeADC Conjugation Reaction Antibody Antibody (mAb) ReducedAb Reduced mAb (Free Thiols) Antibody->ReducedAb Reducing Agent (e.g., TCEP) ReducedAb->CrudeADC PurifiedADC Purified ADC CrudeADC->PurifiedADC Purification (e.g., SEC, HIC) DAR DAR Analysis (HIC, LC-MS) PurifiedADC->DAR Purity Purity & Aggregation (SEC, RP-HPLC) PurifiedADC->Purity Byproducts Byproduct Identification (LC-MS/MS) PurifiedADC->Byproducts

Caption: Experimental workflow for ADC synthesis and characterization.

Side_Reactions cluster_epimerization Epimerization cluster_hydrolysis Hydrolysis cluster_fmoc Fmoc Deprotection Start Fmoc-Val-Cit-PAB-OH Activation/Coupling Epimer Fmoc-Val-D-Cit-PAB-OH Start->Epimer Harsh coupling conditions Hydrolyzed Fmoc-Val-Cit-PAB-OH (Unreacted) Start->Hydrolyzed Aqueous buffer DesiredProduct Desired Conjugate Start->DesiredProduct Deprotected H-Val-Cit-PAB-OH Adduct Dibenzofulvene-piperidine Adduct Deprotected->Adduct Piperidine treatment

References

Technical Support Center: Improving ADC Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) linker stability. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. An ideal ADC linker must be exceptionally stable in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity, while also enabling efficient payload release at the tumor site.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges related to ADC linker stability?

The main challenge is balancing two opposing needs: stability in circulation and efficient cleavage at the target.[2][1] Key issues arising from linker instability include:

  • Premature Payload Release: This leads to systemic exposure to the potent cytotoxin, resulting in off-target toxicities in healthy tissues and narrowing the therapeutic window.[2][3]

  • Reduced Efficacy: If the payload is released before the ADC reaches the tumor, the drug concentration at the target site may be too low for a therapeutic effect.[2]

  • ADC Aggregation: Hydrophobic linkers and payloads can cause ADCs to aggregate, which can alter pharmacokinetics, reduce efficacy, and potentially trigger an immune response.[2][3]

Q2: How do cleavable and non-cleavable linkers differ in stability?

Cleavable and non-cleavable linkers have fundamentally different release mechanisms and stability profiles.[2][4]

  • Cleavable Linkers: These are designed to be broken by specific triggers found in the tumor microenvironment or inside tumor cells, such as low pH (e.g., hydrazones), specific enzymes (e.g., cathepsin B for valine-citrulline linkers), or high concentrations of reducing agents like glutathione (e.g., disulfide linkers).[5][6][7] While this allows for targeted release, they can sometimes be susceptible to cleavage in circulation, leading to premature payload release.[7][8]

  • Non-Cleavable Linkers: These linkers, like thioether-based SMCC, rely on the complete degradation of the antibody backbone in the lysosome to release the payload, which remains attached to a linker-amino acid remnant.[5][9] This generally results in higher plasma stability and a lower risk of off-target toxicity.[2][9] However, the resulting payload catabolite may have different activity than the free payload.[2]

Q3: What causes instability in maleimide-thiol conjugations, a common method for creating ADCs?

The thiosuccinimide bond formed between a maleimide linker and a cysteine thiol on an antibody is susceptible to a retro-Michael reaction .[10][11] This reaction is reversible under physiological conditions and can be facilitated by endogenous thiols like glutathione or albumin.[10][12] This leads to deconjugation, where the linker-payload detaches from the antibody and can bind to other molecules in the plasma, causing off-target toxicity.[11][12] A competing reaction is the hydrolysis of the thiosuccinimide ring, which opens the ring to form a stable derivative that is resistant to the retro-Michael reaction.[10][11]

Troubleshooting Guide: Common Experimental Issues

Issue 1: High levels of free payload are detected in plasma stability assays.

This critical issue indicates poor ADC stability in circulation, which can lead to severe off-target toxicity.[2]

  • Possible Cause 1: Unstable Linker Chemistry.

    • Hydrazone Linkers: These can be too labile and hydrolyze at physiological pH.[8][13][14] Consider switching to a more stable linker type like a dipeptide or a non-cleavable linker.[2]

    • Maleimide-Thiol Linkage: The conjugate is likely undergoing a retro-Michael reaction.[2][11]

      • Solution: Promote the stabilizing hydrolysis reaction post-conjugation by incubating the ADC at a slightly basic pH (around 7.5-9.0) or for an extended period at room temperature.[11] Alternatively, use next-generation maleimides, such as self-hydrolyzing maleimides (e.g., incorporating diaminopropionic acid) or N-aryl maleimides, which are designed to accelerate this stabilizing hydrolysis.[10][15]

  • Possible Cause 2: Susceptibility to Plasma Enzymes.

    • Peptide linkers (e.g., valine-citrulline) can sometimes be cleaved by circulating proteases, such as carboxylesterase 1c (Ces1c) in mouse plasma.[2][12][16]

      • Solution: Confirm this by running an in vitro plasma stability assay with plasma from different species (mouse, rat, human).[12][17] If instability is specific to mouse plasma, consider using an alternative preclinical model (e.g., rat) or redesigning the linker with steric hindrance near the cleavage site to protect it.[5][12][18]

Issue 2: In vivo efficacy is poor despite potent in vitro cytotoxicity.

This discrepancy often points to in vivo instability that isn't captured by standard cell-based assays.[2]

  • Possible Cause 1: Premature Payload Release In Vivo.

    • The ADC is losing its payload before reaching the tumor, reducing the effective dose.[2]

      • Solution: Perform a pharmacokinetic (PK) study in an animal model to measure the levels of intact ADC, total antibody, and free payload over time.[6] If premature release is confirmed, linker optimization is required (see solutions for Issue 1).

  • Possible Cause 2: Inefficient Payload Release at the Tumor.

    • The linker is too stable and does not release the payload effectively after the ADC is internalized by the target cell.[2]

      • Solution: Conduct a lysosomal stability assay to evaluate linker cleavage in a simulated intracellular environment.[19][20] If using a non-cleavable linker, confirm that the final payload-linker-amino acid catabolite is still active. For cleavable linkers, ensure the target cells express the necessary enzymes (e.g., cathepsins) for cleavage.[8]

Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) values between batches.

Variability in the conjugation reaction itself is the most common reason for inconsistent DAR.[11]

  • Possible Cause 1: Incomplete Disulfide Bond Reduction.

    • If conjugating to native cysteine residues, incomplete reduction means fewer available thiols for conjugation.[11]

      • Solution: Ensure complete and consistent reduction by optimizing the concentration and incubation time of the reducing agent (e.g., TCEP, DTT).

  • Possible Cause 2: Suboptimal Reaction pH.

    • The reaction between thiols and maleimides is most efficient at a pH of 6.5-7.5.[11] Above pH 7.5, maleimides can react with lysine amines, leading to heterogeneity.[11]

      • Solution: Strictly control and buffer the pH of the conjugation reaction.

  • Possible Cause 3: Inconsistent Molar Ratio of Linker-Payload.

    • Using an inconsistent excess of the maleimide-functionalized linker-payload will lead to variable conjugation efficiency.

      • Solution: Carefully control the molar ratio of linker-payload to antibody in each reaction.

Data Presentation: Comparative Linker Stability

The stability of an ADC in plasma is a critical parameter. The following table summarizes representative stability data for different linker types.

Linker TypeCleavage MechanismRepresentative In Vivo StabilityKey Characteristics
Non-Cleavable (Thioether, e.g., SMCC) Antibody DegradationHigh stability (e.g., T-DM1 t½ ~4.6 days in rats)Generally very stable in circulation, minimizing off-target payload release.[2][9]
Cleavable (Peptide, e.g., Val-Cit) Protease (Cathepsin B)Variable; can be unstable in mouse plasma due to Ces1c.[12][16]Stable in human circulation but susceptible to cleavage by non-target proteases in certain species.[2][8]
Cleavable (Hydrazone) Acid HydrolysisLower stability compared to other linkers.[14]Prone to hydrolysis at physiological pH, leading to premature payload release.[8]
Cleavable (Disulfide) Thiol-Disulfide ExchangeModerate stability; can be cleaved by glutathione.Stability can be tuned by introducing steric hindrance around the disulfide bond.[]
Self-Hydrolyzing Maleimide Conjugate Retro-Michael reaction followed by stabilizing hydrolysisImproved stability and antitumor activity reported compared to conventional maleimide conjugates.[10][15]Designed to rapidly hydrolyze post-conjugation, "locking" the linkage and preventing deconjugation.[10]

Key Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and quantify the rate of payload deconjugation in plasma from various species (e.g., human, mouse, rat).[2][4]

Methodology:

  • Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS.[2][4]

  • Incubation: Incubate samples at 37°C with gentle agitation.[4]

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to stop the reaction.[10][12]

  • Sample Analysis:

    • LC-MS (for DAR and Free Payload): This is a powerful method to directly measure the average Drug-to-Antibody Ratio (DAR) over time and quantify the free payload.[10][12][22] For DAR analysis, the ADC can be enriched from the plasma using immuno-affinity capture (e.g., Protein A beads) before analysis. For free payload analysis, plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed.[7][12]

    • ELISA (for Intact ADC): Use a sandwich ELISA to measure the concentration of intact ADC. This typically involves a capture antibody against the mAb and a detection antibody against the payload.[2][20]

Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker and the release of the payload in a simulated lysosomal environment.[2][19]

Methodology:

  • Lysosome Isolation: Isolate lysosomes from cultured cells or tissues (e.g., rat liver) via differential centrifugation.[20][23] Alternatively, commercially available lysosomal fractions or S9 fractions can be used.[17][24]

  • Incubation: Incubate the ADC with the isolated lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.[19][20]

  • Time Points: Collect samples at various time points (e.g., over a 24-hour period).[17]

  • Sample Processing: Stop the reaction (e.g., by heat inactivation) and separate the released payload from the ADC and proteins, typically by protein precipitation.[17][24]

  • Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[17][20]

Visualizations

ADC Internalization and Payload Release Pathway

The following diagram illustrates the typical pathway for an ADC from circulation to payload release within a target tumor cell.

ADC_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tme Tumor Microenvironment cluster_cell Target Tumor Cell ADC_circ 1. ADC in Circulation (Stable Linker Required) Deconjugation Premature Release (Off-Target Toxicity) ADC_circ->Deconjugation Linker Instability ADC_bind 2. ADC Binds to Tumor Antigen ADC_circ->ADC_bind Internalization 3. Internalization (Endocytosis) ADC_bind->Internalization Endosome 4. Endosome (pH 5.5-6.2) Internalization->Endosome Lysosome 5. Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload_Release 6. Payload Release Lysosome->Payload_Release Linker Cleavage (Enzymes, Low pH) Cell_Death 7. Cell Death Payload_Release->Cell_Death Payload Action Troubleshooting_Workflow Start Start: Observe Linker Instability Issue Issue_Plasma High Free Payload in Plasma Assay? Start->Issue_Plasma Issue_Efficacy Poor In Vivo Efficacy Despite In Vitro Potency? Issue_Plasma->Issue_Efficacy No Check_Maleimide Is it a Maleimide Conjugate? Issue_Plasma->Check_Maleimide Yes Check_PK Run In Vivo PK Study Issue_Efficacy->Check_PK Yes Sol_Maleimide Solution: - Promote Hydrolysis - Use Next-Gen Maleimides Check_Maleimide->Sol_Maleimide Yes Check_Enzyme Is it a Peptide Linker? Check_Maleimide->Check_Enzyme No Sol_Enzyme Solution: - Run Multi-Species Assay - Redesign Linker - Change Animal Model Check_Enzyme->Sol_Enzyme Yes Premature_Release Premature Release Confirmed? Check_PK->Premature_Release Premature_Release->Issue_Plasma Yes (Address Plasma Instability) Check_Lysosome Run Lysosomal Stability Assay Premature_Release->Check_Lysosome No Inefficient_Release Inefficient Release Confirmed? Check_Lysosome->Inefficient_Release Sol_Inefficient Solution: - Confirm Catabolite Activity - Ensure Cleavage Trigger is Present in Target Cells Inefficient_Release->Sol_Inefficient Yes

References

Technical Support Center: Optimization of Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drug-to-antibody ratio (DAR) optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving a consistent and optimal DAR for your antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?

The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule.[1][2] It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[2][3] An optimal DAR is crucial for balancing the therapeutic window of an ADC.[3]

  • Low DAR: May lead to reduced potency and therapeutic efficacy as an insufficient amount of the cytotoxic payload is delivered to the target cells.[2][3]

  • High DAR: Can result in increased toxicity, faster clearance from circulation, and a higher tendency for aggregation due to increased hydrophobicity.[2][3][4] This can negatively impact the ADC's stability and manufacturing.[5]

Q2: What are the primary factors that lead to inconsistent DAR?

Inconsistent DAR can stem from several factors throughout the ADC development and manufacturing process. The key areas to consider are:

  • Conjugation Chemistry: The chosen conjugation strategy significantly impacts DAR distribution. For instance, non-specific conjugation methods like targeting lysine residues often produce a heterogeneous mixture of ADC species with a broad range of DAR values.[2] In contrast, site-specific conjugation methods offer more precise control.[1]

  • Process Parameters: Reaction conditions such as the stoichiometry of reactants, pH, temperature, and reaction time must be meticulously controlled to ensure consistent conjugation.[1][2]

  • Antibody Characteristics: The number and accessibility of reactive sites on the antibody, such as lysine residues or interchain disulfide bonds, can influence the final DAR.[2]

  • Drug-Linker Properties: The chemical properties of the drug-linker, including its stability and reactivity, can affect the efficiency of the conjugation reaction.[2]

  • Analytical Method Variability: The method used for DAR determination has inherent variability. It is essential to employ well-characterized and validated analytical techniques to ensure accurate and reproducible measurements.[2]

Q3: How does the choice of linker affect the achievable DAR?

The linker plays a pivotal role in determining the achievable DAR, primarily by influencing the overall hydrophobicity of the drug-linker complex.[6] Highly hydrophobic payloads can lead to ADC aggregation, especially at a high DAR.[4] The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help counteract the hydrophobicity of the payload.[3][6] This enables the conjugation of a higher number of drug molecules (e.g., DAR of 8) without causing aggregation or negatively affecting the ADC's pharmacokinetic profile.[6]

Q4: Which analytical techniques are recommended for DAR determination?

Several analytical techniques are used to measure the average DAR and assess the distribution of different drug-loaded species. The choice of method depends on the stage of development and the specific information required.

  • UV-Vis Spectrophotometry: A straightforward and rapid method for determining the average DAR.[7][][9]

  • Hydrophobic Interaction Chromatography (HIC): A widely used method for detailed DAR analysis and evaluation of the drug load distribution, particularly for cysteine-linked ADCs.[6][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for detailed DAR analysis and can be used to assess drug load on the light and heavy chains.[6][][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate determination of the average DAR and can identify the distribution of different DAR species.[6][7][]

Troubleshooting Guides

This section addresses common issues encountered during DAR optimization experiments.

Issue 1: Higher than Expected Average DAR

A higher than expected DAR can lead to increased toxicity and faster clearance of the ADC.[2][4]

Possible Cause Troubleshooting Steps
Incorrect Stoichiometry Double-check all calculations for the molar ratio of the drug-linker to the antibody. Ensure accurate concentration determination of both the antibody and drug-linker stock solutions.[2]
Reaction Time Too Long Perform a time-course study to identify the optimal reaction time to achieve the target DAR.[2]
Inefficient Quenching Ensure the quenching step is effective and completely halts the conjugation reaction.[2]
Suboptimal Reaction pH or Temperature The pH of the reaction buffer can significantly impact the reactivity of the targeted amino acid residues. Conduct small-scale experiments across a pH range to determine the optimum. Ensure precise and consistent temperature control throughout the reaction.[2]
Issue 2: Lower than Expected Average DAR

A lower than expected DAR may result in reduced potency and efficacy of the ADC.[2]

Possible Cause Troubleshooting Steps
Incorrect Stoichiometry As with a high DAR, re-verify all calculations and the concentrations of stock solutions.[2]
Inefficient Conjugation Chemistry Verify the quality and reactivity of the drug-linker and any coupling reagents. Degradation of these reagents can lead to lower conjugation efficiency. For cysteine-based conjugation, ensure complete reduction of the interchain disulfide bonds.[2]
Reaction Time Too Short Conduct a time-course study to ensure the reaction is allowed to proceed to the desired extent.[2]
Suboptimal Reaction Conditions Optimize the pH and temperature to favor the conjugation reaction.[2]
Issue 3: ADC Aggregation

ADC aggregation can compromise the manufacturing process and potentially induce an immune response.[6]

Possible Cause Troubleshooting Steps
High Hydrophobicity of Payload Consider using a more hydrophilic linker, such as one incorporating PEG, to counteract the hydrophobicity of the drug.[3][6]
High DAR A high number of conjugated drug molecules increases the overall hydrophobicity of the ADC. Aim for a lower target DAR.
Suboptimal Buffer Conditions Optimize the buffer composition, including pH and excipients, to improve ADC solubility.
High Protein Concentration Conjugation at a lower antibody concentration can sometimes reduce the propensity for aggregation.

Experimental Protocols & Workflows

General Workflow for ADC Conjugation and DAR Optimization

This workflow outlines the key steps in developing and optimizing an ADC.

ADC_Optimization_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Optimization Antibody_Prep Antibody Preparation Conjugation_Reaction Conjugation Reaction Antibody_Prep->Conjugation_Reaction Linker_Payload_Prep Linker-Payload Synthesis Linker_Payload_Prep->Conjugation_Reaction Quenching Quenching Reaction Conjugation_Reaction->Quenching Purification Purification (e.g., SEC, TFF) Quenching->Purification DAR_Analysis DAR Analysis (e.g., HIC, LC-MS) Purification->DAR_Analysis Characterization Further Characterization (Purity, Aggregation) DAR_Analysis->Characterization Optimization Process Optimization Characterization->Optimization Optimization->Conjugation_Reaction

Caption: General workflow for ADC development and DAR optimization.

Decision Tree for Troubleshooting Inconsistent DAR

This decision tree provides a logical approach to identifying the root cause of DAR variability.

DAR_Troubleshooting_Tree Start Inconsistent DAR Observed Check_Analytics Verify Analytical Method Start->Check_Analytics Analytics_OK Method Validated? Check_Analytics->Analytics_OK Review_Process Review Conjugation Process Analytics_OK->Review_Process Yes Optimize_Analytics Optimize/Re-validate Analytical Method Analytics_OK->Optimize_Analytics No Process_Params Process Parameters Consistent? Review_Process->Process_Params Check_Reagents Examine Reagents Process_Params->Check_Reagents Yes Optimize_Process Optimize Process Parameters (pH, Temp, Time) Process_Params->Optimize_Process No Reagents_OK Reagents High Quality? Check_Reagents->Reagents_OK Investigate_mAb Investigate Antibody Reagents_OK->Investigate_mAb Yes Replace_Reagents Use Fresh/New Reagents Reagents_OK->Replace_Reagents No Characterize_mAb Characterize Antibody Batch Investigate_mAb->Characterize_mAb

Caption: Troubleshooting decision tree for inconsistent DAR results.

Experimental Protocol: Average DAR Determination by UV-Vis Spectroscopy

This protocol outlines a common method for determining the average DAR.

Principle: This technique relies on the distinct absorbance maxima of the antibody and the drug payload.[9] By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be determined using the Beer-Lambert law, from which the average DAR is calculated.[][11]

Methodology:

  • Determine Extinction Coefficients:

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).

    • Measure the absorbance of a known concentration of the free drug at 280 nm and λmax_drug.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.[11]

  • Measure ADC Absorbance:

    • Record the absorbance of the ADC sample at 280 nm and λmax_drug.[11]

  • Calculate Average DAR:

    • Use the following equations derived from the Beer-Lambert law to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:[11]

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)

    • The average DAR is then calculated as the molar ratio of the drug to the antibody:

      • Average DAR = C_Drug / C_Ab[11]

Table 1: Comparison of Common DAR Analysis Techniques

Technique Information Provided Advantages Limitations
UV-Vis Spectroscopy Average DARSimple, rapid, and requires minimal sample preparation.[7][]Does not provide information on DAR distribution; presence of free drug can lead to overestimation.[9]
Hydrophobic Interaction Chromatography (HIC) Average DAR and drug load distribution.[10]Provides detailed information on the heterogeneity of the ADC population.[10]Inherently a low-resolution technique; method development can be complex.[10]
Reversed-Phase HPLC (RP-HPLC) Average DAR and drug load on antibody subunits.[]Compatible with mass spectrometry.[9]Denaturing conditions can disrupt some ADCs, particularly cysteine conjugates.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Precise average DAR, drug load distribution, and identification of by-products.[]High accuracy, sensitivity, and specificity.[11]Discrepancies in DAR values can occur due to different ionization efficiencies of various DAR species.[10][11]

References

Technical Support Center: Purification of ADCs with Fmoc-PEG2-Val-Cit-PAB-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of antibody-drug conjugates (ADCs) utilizing the Fmoc-PEG2-Val-Cit-PAB-OH linker. This resource offers troubleshooting for common issues, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying ADCs with the this compound linker?

A1: The primary challenges include:

  • Heterogeneity of the crude conjugation mixture: This includes unconjugated antibody, free drug-linker, and ADC species with varying drug-to-antibody ratios (DAR).

  • Increased hydrophobicity: The Val-Cit-PAB moiety and many cytotoxic payloads are hydrophobic, which can lead to aggregation.[1] The hydrophilic PEG2 spacer helps to mitigate this but finding the right purification balance is key.[2]

  • Aggregation: ADC aggregation can occur during the conjugation reaction, purification, or storage, impacting efficacy and safety.[1]

  • Charge variants: Modifications on the antibody or conjugation can lead to different charge isoforms that may need to be separated.[3][4]

  • Residual impurities: Removal of unconjugated drug-linker and other process-related impurities is critical.

Q2: What is the role of the PEG2 spacer in the this compound linker during purification?

A2: The polyethylene glycol (PEG) spacer enhances the solubility of the ADC.[2][5] This is particularly important for counteracting the hydrophobicity of the drug and linker, which can reduce the propensity for aggregation.[1] During size-exclusion chromatography (SEC), the PEG spacer increases the hydrodynamic radius of the ADC, which can influence its elution profile.[6]

Q3: Can the Fmoc protecting group interfere with the purification process?

A3: If the Fmoc group is not fully removed after synthesis of the linker-drug, its hydrophobicity can significantly impact the purification of the final ADC. This can lead to increased retention on hydrophobic interaction chromatography (HIC) columns and a higher potential for aggregation. It is crucial to ensure complete deprotection of the linker-payload before conjugation or to have robust purification steps to remove any Fmoc-containing impurities.

Q4: How does the "-OH" group on the PAB spacer affect purification compared to a "-PNP" group?

A4: The terminal hydroxyl (-OH) group on the p-aminobenzyl (PAB) spacer is less reactive than a p-nitrophenyl (PNP) carbonate group, which is often used for drug attachment. For purification purposes, the key difference lies in the charge state. The hydroxyl group is neutral, whereas a PNP group is more electron-withdrawing. This difference is unlikely to significantly impact HIC or SEC but could have a minor effect on the isoelectric point of the ADC, which might be relevant for ion-exchange chromatography (IEX).

Troubleshooting Guides

This section addresses common problems encountered during the purification of ADCs with the this compound linker.

Problem 1: High Levels of Aggregation Observed by SEC

dot

start High Aggregation in SEC cause1 Increased Hydrophobicity start->cause1 cause2 Suboptimal Buffer Conditions start->cause2 cause3 High Protein Concentration start->cause3 solution1a Optimize HIC to remove high DAR species cause1->solution1a solution1b Incorporate additional hydrophilic excipients cause1->solution1b solution2a Screen pH and salt concentration cause2->solution2a solution3a Reduce concentration before storage/purification cause3->solution3a

Caption: Troubleshooting workflow for high ADC aggregation.

Issue Possible Cause Recommended Solution
High levels of aggregation detected by SEC Increased hydrophobicity from the drug-linker.Optimize HIC to remove species with a high DAR, which are typically more hydrophobic and prone to aggregation.[1]
Incorporate hydrophilic excipients (e.g., arginine, polysorbate) in process buffers to minimize non-specific interactions.
Suboptimal buffer conditions (pH, ionic strength).Perform a buffer screen to identify conditions that minimize aggregation. The pH should be chosen to maintain the stability of the ADC.
High protein concentration.Reduce the ADC concentration before purification steps or long-term storage.
Problem 2: Poor Resolution of DAR Species in HIC

dot

start Poor HIC Resolution cause1 Inappropriate Salt Concentration start->cause1 cause2 Steep Elution Gradient start->cause2 cause3 Incorrect Resin Choice start->cause3 solution1a Optimize loading and elution salt concentrations cause1->solution1a solution2a Decrease the gradient slope cause2->solution2a solution3a Screen resins with different hydrophobicity cause3->solution3a

Caption: Troubleshooting workflow for poor HIC resolution.

Issue Possible Cause Recommended Solution
Poor resolution of DAR species by HIC Suboptimal salt concentration in the mobile phase.Methodically screen different starting and ending salt concentrations (e.g., ammonium sulfate) to improve separation.
Elution gradient is too steep.Decrease the gradient slope to improve the separation between different DAR species.
Inappropriate HIC resin.Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl, Ether) to find the one that provides the best resolution for your specific ADC.[7]
Problem 3: Presence of Free Drug-Linker in Final Product

dot

start Free Drug-Linker Contamination cause1 Inefficient Removal by SEC start->cause1 cause2 Incomplete Quenching of Reaction start->cause2 solution1a Optimize SEC column length and flow rate cause1->solution1a solution1b Introduce a tangential flow filtration (TFF) step cause1->solution1b solution2a Ensure excess quenching reagent and sufficient reaction time cause2->solution2a

Caption: Troubleshooting workflow for free drug-linker contamination.

Issue Possible Cause Recommended Solution
Residual free drug-linker in the purified ADC Inefficient removal by SEC.Optimize SEC conditions, such as using a longer column or a lower flow rate, to improve the resolution between the ADC and the smaller drug-linker molecule.
Introduce a tangential flow filtration (TFF) or diafiltration step before the final polishing steps to remove small molecule impurities.[8]
Incomplete quenching of the conjugation reaction.Ensure that a sufficient excess of the quenching reagent is used and that the quenching reaction is allowed to proceed for an adequate amount of time.

Experimental Protocols

Protocol 1: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species based on their DAR values.

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • HPLC system

Procedure:

  • Sample Preparation: Filter the crude ADC solution through a 0.22 µm filter. Adjust the salt concentration of the sample to match Mobile Phase A by adding a stock solution of ammonium sulfate.

  • Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Mobile Phase A.

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs. The unconjugated antibody will elute first, followed by ADCs with increasing DAR.

  • Fraction Collection: Collect fractions across the elution peak.

  • Analysis: Analyze the collected fractions by SEC to check for aggregation and by reversed-phase chromatography or mass spectrometry to determine the DAR of each fraction.

Protocol 2: Aggregate Removal by Size Exclusion Chromatography (SEC)

Objective: To remove high molecular weight aggregates and residual free drug-linker.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • SEC Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

  • HPLC system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 3 CVs of the SEC mobile phase.

  • Sample Preparation: Pool and concentrate the HIC fractions containing the desired DAR species. Filter through a 0.22 µm filter.

  • Sample Loading: Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample isocratically with the SEC mobile phase. Aggregates will elute first, followed by the monomeric ADC, and then any smaller impurities.

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.

  • Analysis: Analyze the collected fractions by analytical SEC to confirm the removal of aggregates and by UV-Vis spectroscopy to determine the protein concentration.

Protocol 3: Analysis of Charge Variants by Ion Exchange Chromatography (IEX)

Objective: To separate and quantify charge variants of the ADC.

Materials:

  • Cation exchange (CEX) or Anion exchange (AEX) column

  • Mobile Phase A: 20 mM MES, pH 6.0 (for CEX)

  • Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0 (for CEX)

  • HPLC system

Procedure:

  • Column Equilibration: Equilibrate the IEX column with at least 5 CVs of Mobile Phase A.

  • Sample Preparation: Buffer exchange the ADC sample into Mobile Phase A using a desalting column or TFF. Filter through a 0.22 µm filter.

  • Sample Loading: Load the sample onto the column.

  • Elution: Elute the bound species with a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Fraction Collection: Collect fractions for further characterization if needed.

  • Analysis: The resulting chromatogram will show the distribution of acidic, basic, and main isoforms of the ADC. The impact of the drug-linker on the charge profile should be considered when interpreting the results.[9]

Data Presentation

Table 1: Representative Purification Summary for a PEGylated Val-Cit ADC

Purification Step Parameter Crude ADC Post-HIC Post-SEC
Yield % Recovery100%70-85%90-95% (of HIC pool)
Purity % Monomer (by SEC)85-95%>98%>99.5%
DAR Average DAR3.5 - 4.53.8 - 4.2 (for DAR4 pool)3.8 - 4.2
Impurities % Free Drug-Linker1-5%<0.5%<0.1%
% Aggregates5-15%<2%<0.5%

Note: These are typical values and will vary depending on the specific antibody, payload, and conjugation conditions.

Visualization of Experimental Workflow

dot

cluster_0 Conjugation cluster_1 Purification cluster_2 Characterization conjugation Antibody + Fmoc-PEG2-Val-Cit-PAB-Drug quenching Quenching conjugation->quenching hic Hydrophobic Interaction Chromatography (HIC) (DAR Separation) quenching->hic sec Size Exclusion Chromatography (SEC) (Aggregate/Free Drug Removal) hic->sec iex Ion Exchange Chromatography (IEX) (Charge Variant Analysis) sec->iex analysis Analytical SEC, RP-HPLC, Mass Spectrometry sec->analysis iex->analysis final_product Purified ADC analysis->final_product

Caption: General workflow for the purification and characterization of an ADC.

References

Technical Support Center: Troubleshooting Val-Cit Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of Val-Cit linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the Val-Cit linker?

The Valine-Citrulline (Val-Cit) linker is a dipeptide linker designed for enzymatic cleavage within the lysosome of target cancer cells.[1] After an ADC binds to its target antigen and is internalized, it is trafficked to the lysosome.[2] The acidic environment of the lysosome (pH 4.5-5.5) provides the optimal conditions for lysosomal proteases, primarily Cathepsin B, to recognize and cleave the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer.[1][3] This cleavage initiates a self-immolative cascade, leading to the release of the cytotoxic payload inside the cancer cell.[1] While Cathepsin B is the primary enzyme, other cathepsins such as S, L, and F can also contribute to this process.[4][5]

Q2: What are the primary causes of premature cleavage of the Val-Cit linker in circulation?

Premature cleavage of the Val-Cit linker in the bloodstream can lead to off-target toxicity and reduced therapeutic efficacy. The main culprits are:

  • Mouse Carboxylesterase 1C (Ces1C): This enzyme is present in the plasma of mice and rats and is a significant cause of Val-Cit linker instability in preclinical rodent models.[4][6][7] This can complicate the interpretation of efficacy and toxicity studies in these animals.

  • Human Neutrophil Elastase (NE): This serine protease is secreted by neutrophils and can also cleave the Val-Cit linker.[4][6] This can be a contributing factor to off-target toxicities observed in human patients, such as neutropenia.[1]

Q3: My Val-Cit linked ADC is unstable in mouse plasma but stable in human plasma. Why?

This is a well-documented phenomenon and is primarily due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which is not found in human plasma.[1][8] Ces1C can efficiently cleave the Val-Cit linker, leading to premature payload release in mice.[7] In contrast, Val-Cit linkers generally exhibit good stability in human and non-human primate plasma.[1]

Q4: What strategies can be employed to prevent premature Val-Cit linker cleavage?

Several strategies have been developed to enhance the in vivo stability of Val-Cit linkers:

  • Peptide Sequence Modification: Introducing a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma by providing resistance to Ces1C.[6][9][10]

  • Tandem-Cleavage Linkers: These linkers incorporate a second cleavable moiety, such as a β-glucuronide group, that acts as a steric shield, protecting the Val-Cit linker from premature cleavage.[6] The initial cleavage by an enzyme like β-glucuronidase (often upregulated in tumors) is required to expose the Val-Cit sequence for subsequent cleavage by cathepsins.[6][11]

  • Conjugation Site Selection: The site of linker-drug conjugation on the antibody can influence stability.[8] Attaching the linker to less solvent-exposed sites may reduce its susceptibility to enzymatic degradation.[8][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High off-target toxicity and/or poor efficacy in mouse models. Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[7][8]1. Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma.[1]2. Linker Modification: Synthesize and test an ADC with a more stable linker, such as a Glu-Val-Cit (EVCit) linker.[7]3. Conjugation Site Analysis: If using site-specific conjugation, select less exposed sites to minimize enzymatic access.[8]
Observation of neutropenia or other hematological toxicities. Premature payload release due to cleavage by human neutrophil elastase (NE).[6][8]1. Assess NE Sensitivity: Perform an in vitro assay by incubating the Val-Cit ADC with purified human neutrophil elastase and monitor for payload release.[1]2. Linker Modification: Consider using a linker with improved resistance to NE, such as the Glu-Val-Cit linker.[8]
Inconsistent results in in vivo mouse efficacy studies. Variable rates of premature payload release due to differences in Ces1c activity between individual mice or mouse strains.[7]1. Characterize ADC Stability: Perform in vitro plasma stability assays with pooled mouse plasma to establish a baseline pharmacokinetic profile before in vivo studies.[7]2. Use a More Stable Linker: Switch to a more stable linker design, such as the Glu-Val-Cit linker, to minimize variability.[7]
ADC aggregation during formulation or storage. Increased hydrophobicity due to the Val-Cit-PABC linker and payload, especially at high drug-to-antibody ratios (DARs).[1]1. Optimize DAR: Aim for a lower and more homogeneous DAR (typically 2-4) to reduce hydrophobicity.[8]2. Formulation Optimization: Screen different buffer conditions (e.g., pH, excipients) to enhance colloidal stability.[6]

Experimental Protocols

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma from different species.

Materials:

  • ADC with Val-Cit linker

  • Human, mouse, and/or rat plasma

  • Incubator at 37°C

  • Analytical method for quantifying intact ADC or released payload (e.g., ELISA, LC-MS/MS)[2][12]

Procedure:

  • Thaw plasma at 37°C.

  • Spike the ADC into the plasma to a final concentration (e.g., 0.1 mg/mL).[13]

  • Incubate the plasma-ADC mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 120, 144, 168 hours).[2][12]

  • Store aliquots at -80°C until analysis.

  • Analyze samples to determine the concentration of intact ADC or released payload.

Data Analysis:

Plot the percentage of intact ADC or the concentration of the released payload against time to determine the linker's stability and cleavage kinetics.[2]

In Vitro Cathepsin B Cleavage Assay

This assay assesses the susceptibility of the Val-Cit linker to its intended cleavage enzyme.

Materials:

  • ADC with Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Incubator at 37°C

  • Quench solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare ADC stock solution, assay buffer, and Cathepsin B solution.

  • Combine the ADC and Cathepsin B in a reaction vessel.

  • Incubate at 37°C, taking aliquots at various time points (e.g., 0-24 hours).

  • Stop the reaction at each time point by adding the quench solution.

  • Analyze the samples by LC-MS/MS to quantify the released payload and the remaining intact ADC.

Data Analysis:

Plot the percentage of released payload over time to determine the cleavage rate by Cathepsin B.

Visualizing the Val-Cit Linker Cleavage Pathway

The following diagrams illustrate the key pathways related to Val-Cit linker cleavage.

Intended ADC Payload Release Pathway ADC 1. ADC Binding and Internalization Endosome 2. Trafficking to Early Endosome ADC->Endosome Lysosome 3. Fusion with Lysosome Endosome->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release 5. Self-Immolation of PABC Spacer Cleavage->Release Payload 6. Payload Release and Action Release->Payload

Caption: Intended intracellular pathway of ADC and Val-Cit linker cleavage.

Causes of Premature Val-Cit Linker Cleavage ADC ADC in Systemic Circulation Ces1C Mouse Carboxylesterase 1C (in rodent models) ADC->Ces1C NE Human Neutrophil Elastase (in humans) ADC->NE Cleavage Premature Cleavage of Val-Cit Linker Ces1C->Cleavage NE->Cleavage Toxicity Off-Target Toxicity and Reduced Efficacy Cleavage->Toxicity

Caption: Enzymatic causes of premature Val-Cit linker cleavage in circulation.

References

Technical Support Center: Enhancing the Therapeutic Index of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working to enhance the therapeutic index of antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may arise during ADC development and experimentation.

Issue 1: High Off-Target Toxicity Observed in In Vitro / In Vivo Models

Question: Our ADC is exhibiting significant toxicity in antigen-negative cells or non-tumor bearing tissues. What are the potential causes and how can we troubleshoot this?

Answer:

High off-target toxicity is a primary obstacle in maximizing the therapeutic index of ADCs. The underlying causes often relate to the premature release of the cytotoxic payload or non-specific uptake of the ADC. Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Linker Instability 1. Assess Linker Stability: Conduct a plasma stability assay to quantify the rate of payload deconjugation over time.[1][2][3] This involves incubating the ADC in plasma from relevant species (e.g., human, mouse) and measuring the levels of intact ADC and free payload at various time points using methods like ELISA and LC-MS.[1][4] 2. Optimize Linker Chemistry: If the linker is found to be unstable, consider using more stable linker technologies. For thiol-maleimide conjugations, which can be prone to a retro-Michael reaction, stabilized maleimides (e.g., N-aryl maleimides) or dibromomaleimide (DBM) technology can enhance stability.[5] Non-cleavable linkers generally offer higher plasma stability.[1][6]
ADC Aggregation 1. Characterize Aggregation: Use size-exclusion chromatography (SEC) to assess the level of aggregation in your ADC preparation.[7] 2. Optimize Formulation: High concentrations of ADCs can lead to aggregation, especially with hydrophobic payloads.[7] Optimize the formulation by adjusting pH, ionic strength, and including excipients that reduce aggregation. 3. Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can improve solubility and reduce aggregation-induced non-specific uptake.[8]
High Drug-to-Antibody Ratio (DAR) 1. Optimize DAR: A high DAR can increase hydrophobicity, leading to faster clearance and higher off-target toxicity.[9] Aim for an optimal DAR, typically between 2 and 4 for hydrophobic payloads, to balance efficacy and toxicity.[2] 2. Site-Specific Conjugation: Utilize site-specific conjugation technologies to produce homogeneous ADCs with a defined DAR, which can lead to more predictable pharmacokinetic profiles.[7]
"On-Target, Off-Tumor" Toxicity 1. Evaluate Target Expression in Normal Tissues: Use techniques like immunohistochemistry (IHC) to assess the expression level of the target antigen in healthy tissues of the animal model.[10] 2. Affinity Engineering: If the target is expressed on vital organs, consider engineering the antibody to have a lower affinity for the target, which may reduce binding to normal tissues while still allowing for effective targeting of high-expressing tumor cells.[11]

Issue 2: Inconsistent or Lower-Than-Expected In Vitro Cytotoxicity

Question: We are observing variable or poor potency of our ADC against antigen-positive cell lines. What could be the reasons, and how can we address this?

Answer:

Inconsistent in vitro cytotoxicity can arise from issues with the ADC itself, the experimental setup, or the target cells. A systematic approach is necessary to identify and resolve the problem.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
ADC Integrity and Heterogeneity 1. Verify ADC Characteristics: For each new batch, confirm the drug-to-antibody ratio (DAR), purity, and aggregation state.[10] Inconsistent DAR can lead to variable potency.[7] 2. Assess ADC Stability: Ensure proper storage conditions and avoid repeated freeze-thaw cycles that can lead to degradation.[10]
Cell Line Issues 1. Confirm Target Antigen Expression: Regularly verify the antigen expression levels on your target cell lines using flow cytometry, as this can change with cell passage.[2] 2. Cell Line Authenticity: Confirm the identity of your cell lines to rule out cross-contamination.
Inefficient Internalization 1. Perform an Internalization Assay: Confirm that the ADC is being efficiently internalized by the target cells.[10][12] This can be assessed using fluorescently labeled antibodies and techniques like flow cytometry or confocal microscopy.[13][14] 2. Antibody Selection: Not all antibodies that bind to a cell-surface antigen are efficiently internalized.[8][15] If internalization is poor, consider screening for alternative antibodies that target the same antigen but have better internalization properties.
Payload Resistance 1. Determine IC50 of Free Payload: Test the sensitivity of your target cell line to the free cytotoxic payload to check for inherent resistance.[10] 2. Consider Alternative Payloads: If cells are resistant to the current payload, explore ADCs with different mechanisms of action.
Assay Parameters 1. Optimize Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded for the assay. 2. Optimize Incubation Time: The duration of ADC exposure should be sufficient to allow for internalization, payload release, and induction of cell death.[3]

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index of an ADC and why is it important?

The therapeutic index (TI) is a quantitative measure of the safety of a drug. For ADCs, it represents the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect.[16] A wider therapeutic index is desirable as it indicates a greater margin of safety. Enhancing the TI is a primary goal in ADC development to maximize anti-tumor efficacy while minimizing toxicity to healthy tissues.[9][17]

Q2: How does the choice of linker impact the therapeutic index?

The linker is a critical component that significantly influences the stability, efficacy, and safety of an ADC.[8]

  • Cleavable Linkers: These are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, presence of specific enzymes).[6] This can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, potentially enhancing efficacy in heterogeneous tumors.[2] However, if the linker is unstable in circulation, it can lead to premature payload release and off-target toxicity.[8]

  • Non-cleavable Linkers: These linkers require the degradation of the antibody in the lysosome to release the payload.[6] They are generally more stable in circulation, which can reduce off-target toxicity.[1] However, they typically do not produce a significant bystander effect.[6]

The choice between a cleavable and non-cleavable linker depends on the specific target, payload, and desired mechanism of action.[6]

Q3: What is the "bystander effect" and is it always beneficial?

The bystander effect occurs when the cytotoxic payload released from a target cancer cell diffuses and kills neighboring cells, including those that may not express the target antigen.[2] This can be advantageous for treating tumors with heterogeneous antigen expression.[2] However, a potent bystander effect can also contribute to off-target toxicity if the payload diffuses out of the tumor microenvironment and affects healthy tissues.[2][9] Therefore, the bystander effect is a double-edged sword that needs to be carefully controlled through linker and payload design.

Q4: How does the drug-to-antibody ratio (DAR) affect the therapeutic index?

The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[7][] It is a critical quality attribute that directly impacts the efficacy and safety of an ADC.[7]

  • Higher DAR: A higher DAR can increase the potency of the ADC. However, it can also lead to increased hydrophobicity, which may result in faster clearance from circulation, aggregation, and higher off-target toxicity.[9]

  • Lower DAR: A lower DAR may result in a more favorable pharmacokinetic profile and better tolerability, but could have reduced potency.

Optimizing the DAR is crucial for balancing efficacy and toxicity to achieve the best possible therapeutic index.[2]

Q5: What are the main mechanisms of resistance to ADCs?

Resistance to ADCs can be a significant challenge and can arise from several mechanisms:[19]

  • Loss or Downregulation of the Target Antigen: Tumor cells may reduce the expression of the target antigen on their surface, preventing the ADC from binding.[19]

  • Changes in ADC Processing: This can include impaired internalization of the ADC-antigen complex or altered lysosomal trafficking, which prevents the release of the payload.[19]

  • Increased Drug Efflux: Cancer cells can upregulate drug efflux pumps that actively transport the cytotoxic payload out of the cell before it can exert its effect.[19]

  • Payload Resistance: The tumor cells may develop resistance to the specific cytotoxic payload through mechanisms such as altered drug targets or enhanced DNA repair.[19]

Strategies to overcome resistance include developing bispecific ADCs that target two different antigens, using ADCs with novel payloads, or combining ADCs with other therapies.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the development and characterization of ADCs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding:

    • Seed antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period of 72 to 120 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement:

    • Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the results against the logarithm of the ADC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation:

    • Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding:

    • In a 96-well plate, seed a mixture of antigen-positive and GFP-expressing antigen-negative cells at a defined ratio (e.g., 1:1, 1:3, 3:1).

    • Include control wells with only antigen-positive cells and only antigen-negative cells.

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete culture medium.

    • Remove the seeding medium and add the ADC-containing medium. Include untreated control wells for each cell ratio.

  • Incubation:

    • Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-120 hours).

  • Viability Assessment:

    • Use flow cytometry or high-content imaging to distinguish between the antigen-positive and GFP-expressing antigen-negative cells.

    • Quantify the viability of each cell population separately.

  • Data Analysis:

    • Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

Protocol 3: In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Cell Culture and Implantation:

    • Culture human cancer cells (antigen-positive) and implant them subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[20][21]

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.[20]

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC treatment groups with different doses, and a non-targeting ADC control group).[20]

  • Dosing:

    • Administer the ADC or vehicle according to the predetermined schedule and route (typically intravenously).[20]

  • Monitoring:

    • Measure tumor volume 2-3 times per week.[20]

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.[20]

  • Endpoint:

    • Continue the study until tumors in the control group reach a predetermined endpoint (e.g., a specific volume), or for a specified duration.[20]

    • Euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).[20]

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Analyze body weight data to assess toxicity.

Visualizations

Logical Workflow for Troubleshooting High Off-Target Toxicity

G start High Off-Target Toxicity Observed linker_stability Assess Linker Stability (Plasma Stability Assay) start->linker_stability stable_linker Linker Stable? linker_stability->stable_linker aggregation Characterize ADC Aggregation (SEC) aggregated Aggregation Present? aggregation->aggregated dar Optimize Drug-to-Antibody Ratio (DAR) high_dar DAR > 4? dar->high_dar on_target_off_tumor Evaluate On-Target, Off-Tumor Expression (IHC) off_tumor_expression Expression in Normal Tissue? on_target_off_tumor->off_tumor_expression stable_linker->aggregation Yes optimize_linker Optimize Linker Chemistry stable_linker->optimize_linker No aggregated->dar No optimize_formulation Optimize Formulation (e.g., excipients, pH) aggregated->optimize_formulation Yes high_dar->on_target_off_tumor No reduce_dar Reduce DAR or Use Site-Specific Conjugation high_dar->reduce_dar Yes affinity_engineer Affinity Engineering of Antibody off_tumor_expression->affinity_engineer Yes end Improved Therapeutic Index off_tumor_expression->end No optimize_linker->end optimize_formulation->end reduce_dar->end affinity_engineer->end

Caption: Troubleshooting workflow for high off-target toxicity of ADCs.

Signaling Pathway of ADC-Induced Apoptotic Cell Death

G cluster_cell Target Cancer Cell cluster_payload_action Payload Mechanism of Action adc ADC receptor Target Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Payload lysosome->payload Payload Release dna_damage DNA Damage payload->dna_damage microtubule Microtubule Disruption payload->microtubule apoptosis Apoptosis dna_damage->apoptosis microtubule->apoptosis

Caption: Generalized signaling pathway of ADC-induced apoptotic cell death.

References

Technical Support Center: Strategies to Reduce ADC Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Antibody-Drug Conjugate (ADC) hydrophobicity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high hydrophobicity in ADCs?

High hydrophobicity in ADCs is primarily driven by the conjugation of hydrophobic payloads and linkers to the antibody.[1][2] Many potent cytotoxic drugs used as payloads are inherently hydrophobic.[2][3] When these molecules are attached to the antibody's surface, they can create hydrophobic patches that lead to self-association and aggregation.[1][4] The overall hydrophobicity is also influenced by:

  • Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug-linker molecules per antibody, significantly increases the ADC's overall surface hydrophobicity.[2][4]

  • Linker Chemistry: The chemical structure of the linker itself can contribute to the overall hydrophobicity of the ADC.[2]

  • Conjugation Site: The location of conjugation on the antibody can sometimes expose naturally buried hydrophobic regions, further promoting hydrophobicity-driven issues.[4]

Q2: What are the negative consequences of high ADC hydrophobicity?

Increased hydrophobicity can lead to several detrimental effects on an ADC's developability and in vivo performance:

  • Aggregation: This is a major issue where the hydrophobic patches on ADC molecules interact, leading to the formation of higher-order species.[5][6] Aggregation can reduce efficacy, increase immunogenicity, and cause physical instability, potentially leading to precipitation.[2][4]

  • Faster Clearance: Hydrophobic ADCs are often cleared more rapidly from the bloodstream, which reduces their exposure and in vivo efficacy.[7][8] This accelerated clearance is thought to be mediated by the mononuclear phagocytic system (MPS).[8]

  • Reduced Therapeutic Window: While a higher DAR might increase in vitro potency, the associated hydrophobicity can lead to greater toxicity and faster clearance, ultimately narrowing the therapeutic window.[7][9]

  • Manufacturing and Stability Issues: High hydrophobicity can complicate the manufacturing process, leading to lower yields and product instability during storage.[1][3]

Troubleshooting Guides

Problem: My ADC is showing significant aggregation after conjugation.

This is a common issue often stemming from the increased hydrophobicity of the ADC. Here’s a step-by-step guide to troubleshoot this problem.

cluster_0 Troubleshooting ADC Aggregation start High Aggregation Observed check_conditions Review Conjugation Conditions start->check_conditions check_formulation Evaluate Formulation Buffer check_conditions->check_formulation If conditions are optimal analyze_aggregation Quantify Aggregation (SEC) check_formulation->analyze_aggregation If formulation is appropriate implement_strategies Implement Mitigation Strategies analyze_aggregation->implement_strategies end_goal Monomeric ADC implement_strategies->end_goal

Caption: Workflow for troubleshooting ADC aggregation.

  • Review Conjugation Conditions:

    • High ADC Concentration: Performing the conjugation at a lower antibody concentration can reduce intermolecular interactions that lead to aggregation.[4]

    • Unfavorable Buffer Conditions: Ensure the pH of the conjugation buffer is not near the isoelectric point of the antibody, as this is the point of least aqueous solubility.[1] Also, check if the salt concentration is optimal.[1]

    • Organic Co-solvents: While necessary to dissolve hydrophobic payloads, some solvents can promote aggregation.[1] Minimize their concentration if possible.

  • Evaluate Formulation Buffer:

    • The storage buffer is critical for long-term stability.[4] Consider optimizing the pH and including excipients like surfactants to prevent aggregation.[7]

  • Quantify Aggregation:

    • Use Size Exclusion Chromatography (SEC) to accurately quantify the amount of monomer, dimer, and higher molecular weight aggregates in your ADC preparation.[7]

  • Implement Mitigation Strategies:

    • If aggregation is still an issue, consider more fundamental changes to your ADC design, as detailed in the strategies section below.

Problem: My ADC exhibits rapid clearance in vivo.

Rapid clearance is often linked to high hydrophobicity.

  • Assess Hydrophobicity:

    • Use Hydrophobic Interaction Chromatography (HIC) to get a relative measure of your ADC's hydrophobicity. A longer retention time generally indicates higher hydrophobicity.[8][10]

  • Correlate with DAR:

    • Analyze if there's a correlation between higher DAR species and increased clearance. ADCs with higher drug loading are often more hydrophobic and clear faster.[9]

  • Implement Strategies to Reduce Hydrophobicity:

    • Introduce Hydrophilic Linkers: This is a highly effective method to "mask" the hydrophobicity of the payload and improve pharmacokinetics.[7]

    • Lower the DAR: A lower drug loading can decrease overall hydrophobicity and improve circulation time.[7]

    • Site-Specific Conjugation: This can lead to a more homogenous ADC with a defined DAR, which can help control hydrophobicity-driven clearance.[7]

Strategies to Reduce ADC Hydrophobicity

A multi-pronged approach is often necessary to successfully mitigate ADC hydrophobicity.

cluster_1 Strategies to Reduce ADC Hydrophobicity hydrophobicity High ADC Hydrophobicity linker_mod Linker Modification hydrophobicity->linker_mod payload_mod Payload Modification hydrophobicity->payload_mod conjugation_mod Conjugation Strategy hydrophobicity->conjugation_mod formulation_mod Formulation Optimization hydrophobicity->formulation_mod

Caption: Key strategies for mitigating ADC hydrophobicity.

Linker Engineering

Incorporating hydrophilic moieties into the linker is a primary strategy.[7]

Linker TypeDescriptionAdvantages
PEG Linkers Polyethylene glycol chains of varying lengths are incorporated into the linker.[7]Increases hydrophilicity, reduces aggregation, and can prolong circulation time.[7]
Shielding Linkers Linkers like dPEG-based structures that can physically shield the hydrophobic payload.[11]Decreases the propensity for ADCs to aggregate and increases solubility.[11]
Chito-oligosaccharide Linkers Incorporating chito-oligosaccharides like ChetoSensar™ into the linker-payload construct.Dramatically increases the solubility of ADCs, even with hydrophobic payloads.
Payload Modification

In some cases, the payload itself can be modified to be more hydrophilic without compromising its cytotoxic activity.[7] This can involve adding polar functional groups to the drug molecule.

Conjugation Strategies
StrategyDescriptionImpact on Hydrophobicity
Site-Specific Conjugation Attaching payloads to specific, pre-determined sites on the antibody.[7]Results in a homogeneous ADC with a defined DAR, which helps to control and minimize hydrophobicity-driven issues.[4][7]
Lowering the DAR Reducing the number of drug molecules conjugated to each antibody.A lower DAR directly reduces the overall surface hydrophobicity of the ADC.[7]
Formulation Optimization

Developing a suitable formulation is crucial for stabilizing the ADC and preventing aggregation.[7] This can involve:

  • Optimizing pH and Buffers: To maintain the stability of the ADC.[1]

  • Using Excipients: Including agents like surfactants to prevent self-association.[7]

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment

Objective: To separate ADC species based on their hydrophobicity to determine the drug-to-antibody ratio (DAR) and assess the overall hydrophobicity profile.[2]

Methodology:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • Chromatographic Conditions:

    • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).[7]

    • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.[7]

    • Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[7]

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[7]

    • Flow Rate: 0.5-1.0 mL/min.[7]

    • Detection: UV absorbance at 280 nm.[7]

  • Data Analysis: The different DAR species will elute as separate peaks, with higher DAR species having longer retention times due to increased hydrophobicity. The average DAR can be calculated from the peak areas.[12]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify high molecular weight species (aggregates), monomers, and fragments of an ADC based on their size.[2]

Methodology:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 0.1-1.0 mg/mL) in the SEC mobile phase.[2] If necessary, filter the sample through a 0.22 µm filter.[2]

  • Chromatographic Conditions:

    • Column: An SEC column (e.g., TSKgel G3000SWxl).[2]

    • Mobile Phase: A buffer such as phosphate-buffered saline (PBS). For some ADCs, an organic modifier like 15% 2-propanol may be needed to reduce non-specific interactions with the column.[2][3]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.[2]

  • Data Analysis: The chromatogram will show peaks corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last). The percentage of each can be determined by integrating the peak areas.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Fmoc-PEG2-Val-Cit-PAB-OH and Alternative Cleavable Linkers in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of Fmoc-PEG2-Val-Cit-PAB-OH and its common alternatives, Fmoc-Val-Ala-PAB-OH and Fmoc-Phe-Lys(Trt)-PAB-OH. These cathepsin B-cleavable linkers are integral to the design of modern antibody-drug conjugates (ADCs), and their purity is critical for the efficacy and safety of the final therapeutic. This document offers detailed experimental protocols, comparative data, and visual workflows to assist in the selection and analysis of these critical ADC components.

Comparative HPLC Analysis

The hydrophobicity of the amino acid residues in the dipeptide linker significantly influences the retention time in reversed-phase HPLC. The following table summarizes typical analytical RP-HPLC parameters and expected retention characteristics for this compound and its alternatives. It is important to note that absolute retention times can vary between systems, but the relative elution order should remain consistent.

ParameterThis compoundFmoc-Val-Ala-PAB-OHFmoc-Phe-Lys(Trt)-PAB-OH
Structure Contains a PEG spacer, increasing hydrophilicity compared to the non-PEGylated version.A less hydrophobic alternative to the Val-Cit linker.The most hydrophobic of the three due to the phenylalanine and trityl-protected lysine.
Typical Column C18 reverse-phase, 5 µm, 4.6 x 150 mmC18 reverse-phase, 5 µm, 4.6 x 150 mmC18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% TFA or 0.1% Formic AcidWater with 0.1% TFA or 0.1% Formic AcidWater with 0.1% TFA or 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or 0.1% Formic AcidAcetonitrile with 0.1% TFA or 0.1% Formic AcidAcetonitrile with 0.1% TFA or 0.1% Formic Acid
Gradient Linear gradient, e.g., 2-90% B over 30 minLinear gradient, e.g., 2-90% B over 30 minLinear gradient, e.g., 2-90% B over 30 min
Flow Rate 1 mL/min1 mL/min1 mL/min
Detection UV at 210, 254, or 265 nmUV at 210, 254, or 265 nmUV at 210, 254, or 265 nm
Expected Purity >95%>95%>95%
Relative Retention Time IntermediateShortestLongest
Reference [1][2][3][4][5][6][7]

Note: The relative retention times are based on the general principles of reversed-phase chromatography where more hydrophobic compounds elute later. A direct analytical comparison of MC-VC-PAB-MMAE (a derivative of Val-Cit) and MCC-maytansinoids showed a later elution time for the more hydrophobic Val-Cit containing compound.[8]

Experimental Protocol: Analytical RP-HPLC of Fmoc-Peptide Linkers

This protocol provides a general method for the analytical RP-HPLC of Fmoc-protected dipeptide linkers.

1. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, UV detector, and data acquisition software.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[2]

  • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).[2][6]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.[2][6]

  • Sample: Fmoc-linker dissolved in a minimal amount of DMSO or a mixture of Mobile Phase A and B.

  • Syringe filters (0.22 µm).

2. Sample Preparation:

  • Accurately weigh a small amount of the Fmoc-linker and dissolve it in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Dilute the stock solution with Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.[6]

3. HPLC Method:

  • Column: C18 reverse-phase (5 µm, 4.6 x 150 mm)

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C[2]

  • UV Detection: 254 nm and 280 nm[6]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 2
    30 90
    35 90
    36 2

    | 40 | 2 |

4. Data Analysis:

  • Integrate the peak corresponding to the Fmoc-linker to determine its retention time and peak area.

  • Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks.

Key Concepts and Visualizations

The following diagrams illustrate the fundamental processes involved in the synthesis and analysis of ADCs utilizing these cleavable linkers.

Mechanism of Action: Intracellular Drug Release ADC 1. ADC Binds to Tumor Cell Surface Antigen Endocytosis 2. Internalization via Receptor-Mediated Endocytosis ADC->Endocytosis Lysosome 3. Trafficking to Lysosome Endocytosis->Lysosome Cleavage 4. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage Release 5. Self-Immolation of PAB Spacer and Payload Release Cleavage->Release Target 6. Payload Exerts Cytotoxic Effect Release->Target

Caption: Cathepsin B-mediated cleavage of the Val-Cit linker and subsequent drug release.

General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Coupling 1. Couple Fmoc-Linker-OH to Payload Deprotection 2. Fmoc Deprotection (if required) Coupling->Deprotection Conjugation 3. Conjugate Drug-Linker to Antibody Deprotection->Conjugation Purification 4. Purify ADC Conjugation->Purification HIC 5a. HIC-HPLC for Drug-to-Antibody Ratio (DAR) Purification->HIC RP_HPLC 5b. RP-HPLC of Linker and Drug-Linker Purification->RP_HPLC LCMS 5c. LC-MS for Mass Confirmation Purification->LCMS

Caption: Workflow for ADC synthesis, purification, and analysis.

This guide provides a foundational framework for the HPLC analysis of this compound and its alternatives. Researchers are encouraged to adapt and optimize these methods based on their specific instrumentation and analytical needs.

References

Mass Spectrometry of Fmoc-PEG2-Val-Cit-PAB-OH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fmoc-PEG2-Val-Cit-PAB-OH linker is a critical component in the design of modern antibody-drug conjugates (ADCs). Its precise characterization by mass spectrometry is paramount to ensure the quality, stability, and efficacy of the final therapeutic. This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of this compound conjugates, supported by experimental data and detailed protocols.

Comparison of Mass Spectrometry Techniques

The selection of an appropriate mass spectrometry technique is crucial for the comprehensive analysis of this complex linker. The two most common ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with various mass analyzers and fragmentation methods, offer distinct advantages and disadvantages.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Generates ions from a liquid solution, often producing multiply charged species.Co-crystallizes the analyte with a matrix, which is then irradiated by a laser to produce predominantly singly charged ions.
Coupling with LC Easily coupled with liquid chromatography (LC-MS) for online separation and analysis of complex mixtures.Typically an offline technique, though LC-MALDI workflows exist.
Sensitivity High sensitivity, particularly for polar and large molecules.High sensitivity, especially for less complex mixtures.
Throughput High throughput, especially when coupled with an autosampler.Generally higher throughput for direct analysis of multiple samples spotted on a target plate.
Fragmentation Compatible with various fragmentation techniques (CID, HCD) for detailed structural elucidation.Post-source decay (PSD) or tandem TOF/TOF can be used for fragmentation, but often less versatile than ESI-based methods.
Sample Preparation Relatively simple, involving dissolution in a suitable solvent.Requires careful selection of matrix and co-crystallization, which can be a source of variability.
PEG Analysis The polydispersity of the PEG chain can lead to complex spectra with overlapping charge states, making data interpretation challenging.Can provide simpler spectra for PEGylated molecules, often showing a distribution of singly charged ions corresponding to different PEG oligomers.

Comparison of Fragmentation Techniques

For detailed structural characterization, tandem mass spectrometry (MS/MS) is employed. The choice of fragmentation technique significantly impacts the quality and type of information obtained.

FeatureCollision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)
Mechanism A resonant excitation technique that involves multiple low-energy collisions with an inert gas, leading to fragmentation.A beam-type fragmentation technique involving a single, higher-energy collision, resulting in more extensive fragmentation.
Fragmentation Pattern Tends to produce predominantly b- and y-type ions from peptide backbone cleavage. May show a "low-mass cutoff," limiting the detection of smaller fragment ions.Generates a richer fragmentation spectrum, including b-, y-, and sometimes a- and c/z-type ions. It is particularly effective for generating low-mass reporter ions.
Information Content Provides good sequence coverage for many peptides.Often yields more comprehensive fragmentation, aiding in the precise localization of modifications and providing greater confidence in peptide identification.
Application to Linker Effective for cleaving the labile bonds within the Val-Cit-PAB moiety.Can provide more detailed fragmentation of the entire linker-payload conjugate, including the PEG spacer and the peptide backbone.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the LC-MS/MS analysis of this compound conjugates.

Protocol 1: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)

This method is suitable for the separation and analysis of the linker and its potential degradation products.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final concentration of 1 mg/mL.

  • For analysis from a biological matrix, perform protein precipitation with three volumes of ice-cold acetonitrile. Vortex, incubate at -20°C for 20 minutes, and centrifuge. Collect the supernatant for analysis.[1]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan (MS1) Parameters:

    • Resolution: 70,000

    • m/z range: 200-1500

  • Data-Dependent MS/MS (dd-MS2) Parameters:

    • TopN: 10 (fragment the 10 most intense ions from the full scan).

    • Fragmentation: HCD.

    • Normalized Collision Energy (NCE): Stepped (e.g., 20, 30, 40) or a fixed value of 30.

    • Resolution: 17,500.

Protocol 2: Intact Mass Analysis of an ADC Conjugate

This protocol is designed for the analysis of the intact antibody-drug conjugate to determine the drug-to-antibody ratio (DAR).

1. Sample Preparation:

  • If necessary, deglycosylate the ADC using PNGase F to simplify the mass spectrum.

  • Desalt the sample using a suitable method such as size-exclusion chromatography or a reversed-phase cartridge.

2. Liquid Chromatography (LC) Conditions (for online desalting):

  • Column: Size-Exclusion Chromatography (SEC) column.

  • Mobile Phase: Ammonium acetate (e.g., 100 mM, pH 7.0).

  • Flow Rate: 0.2 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of native MS.

  • Ionization Mode: Positive ESI with gentle source conditions to maintain non-covalent interactions.

  • Full Scan (MS1) Parameters:

    • m/z range: 1000-5000.

  • Data Analysis: Deconvolute the resulting spectrum to determine the mass of the intact ADC and the distribution of different DAR species.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis conjugate This compound Conjugate dissolution Dissolution in ACN/Water/FA conjugate->dissolution precipitation Protein Precipitation (if in biological matrix) dissolution->precipitation injection Injection onto RPLC Column precipitation->injection Supernatant gradient Gradient Elution injection->gradient esi Electrospray Ionization (ESI) gradient->esi ms1 Full Scan (MS1) esi->ms1 ms2 Data-Dependent MS/MS (HCD) ms1->ms2 identification Compound Identification ms2->identification fragmentation_analysis Fragmentation Analysis identification->fragmentation_analysis G cluster_0 Cathepsin B Cleavage cluster_1 MS/MS Fragmentation struct Fmoc-PEG2 Val Cit PAB OH cleavage_site Cleavage Site struct:f1->cleavage_site b_ion b-ion struct:f1->b_ion y_ion y-ion struct:f2->y_ion

References

A Comparative Guide to the Validation of Cathepsin B Cleavage Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methods and substrates used to validate the cleavage specificity of cathepsin B, a lysosomal cysteine protease. It is intended for researchers, scientists, and drug development professionals working on proteolytic enzymes. The guide details experimental data, protocols, and comparisons with other related proteases, namely cathepsins K and L.

Data Presentation: Comparative Analysis of Cathepsin B and Other Cysteine Proteases

The specificity of cathepsin B is often compared with other cysteine cathepsins that may have overlapping substrate preferences. The following tables summarize the kinetic parameters and specific activities of cathepsin B and its alternatives with various fluorogenic substrates.

Table 1: Kinetic Parameters of Fluorogenic Substrates for Cathepsin B

SubstrateCathepsin B kcat/Km (M⁻¹s⁻¹) at pH 4.6Cathepsin B kcat/Km (M⁻¹s⁻¹) at pH 7.2Reference
Z-Nle-Lys-Arg-AMC1,100,000250,000[1]
Z-Arg-Arg-AMC530,0002,100,000[1]
Z-Phe-Arg-AMC1,200,0001,100,000[1]

Table 2: Comparative Specific Activity of Cysteine Cathepsins with Fluorogenic Substrates

This table illustrates the relative activity of different cathepsins towards common substrates, highlighting the lack of absolute specificity of some widely used compounds.

SubstrateCathepsin BCathepsin KCathepsin LCathepsin SCathepsin V
Z-Nle-Lys-Arg-AMC +++----
Z-Arg-Arg-AMC +++-++-++
Z-Phe-Arg-AMC ++++++-+

Key: +++ (High Activity), ++ (Moderate Activity), + (Low Activity), - (No or Negligible Activity). Data compiled from studies at both acidic and neutral pH.[1] It is important to note that cathepsins L and V show activity primarily at acidic pH.[1]

Experimental Protocols

Accurate validation of cathepsin B cleavage specificity relies on robust experimental design. Below are detailed protocols for two common methodologies.

Protocol 1: Fluorogenic Substrate Cleavage Assay

This method quantifies cathepsin B activity by measuring the fluorescence emitted upon the cleavage of a specific peptide substrate linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic peptide substrate (e.g., Z-Nle-Lys-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer containing 5 mM Dithiothreitol - DTT)

  • Specific inhibitor (e.g., CA-074) for control experiments

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Prepare a working solution of recombinant cathepsin B in Activation Buffer and incubate for 15 minutes at room temperature to ensure the activation of the enzyme.

  • Reaction Setup: To the wells of a 96-well black microplate, add the activated cathepsin B solution. For control wells, include a specific inhibitor (e.g., CA-074) to confirm that the observed activity is from cathepsin B. Also, prepare blank wells containing only the assay buffer and the substrate.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for AMC-based substrates.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Compare the activity in the presence and absence of the specific inhibitor to validate that the cleavage is due to cathepsin B.

Protocol 2: Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)

MSP-MS is a powerful technique that uses a library of diverse synthetic peptides to comprehensively map the cleavage specificity of a protease.

Materials:

  • Recombinant human Cathepsin B

  • MSP peptide library (e.g., 228 14-mer peptides)

  • Assay Buffer (e.g., appropriate buffer for desired pH, such as sodium acetate for acidic pH or Tris-HCl for neutral pH)

  • LC-MS/MS system

Procedure:

  • Enzyme-Library Incubation: Incubate recombinant cathepsin B with the peptide library at the desired pH (e.g., pH 4.6 or 7.2) for a defined period (e.g., 15-60 minutes).[2]

  • Quenching the Reaction: Stop the enzymatic reaction, typically by adding a strong acid or an organic solvent.

  • LC-MS/MS Analysis: Analyze the reaction mixture using nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) to identify the cleavage products.[3]

  • Data Analysis: The resulting mass spectrometry data is searched against the sequence database of the peptide library to identify the exact cleavage sites.[4] The frequency of amino acids at each position relative to the cleavage site (P4 to P4') is then determined to generate a cleavage motif profile for the enzyme under the tested conditions.[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

experimental_workflow_fluorogenic_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Activate Recombinant Cathepsin B mix_reagents Combine Enzyme, Substrate & Controls in 96-well plate prep_enzyme->mix_reagents prep_substrate Prepare Fluorogenic Substrate Solution prep_substrate->mix_reagents prep_controls Prepare Controls (Inhibitor, Blank) prep_controls->mix_reagents incubate Incubate at Specified Temperature mix_reagents->incubate read_fluorescence Measure Fluorescence Over Time incubate->read_fluorescence plot_data Plot Fluorescence vs. Time read_fluorescence->plot_data calc_velocity Calculate Initial Reaction Velocity (V₀) plot_data->calc_velocity compare Compare Activity with Controls calc_velocity->compare

Fluorogenic Substrate Cleavage Assay Workflow

experimental_workflow_msp_ms cluster_incubation Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Interpretation incubate_enzyme Incubate Cathepsin B with Peptide Library quench Quench Reaction incubate_enzyme->quench lc_separation LC Separation of Peptides quench->lc_separation ms_ms_analysis Tandem MS Analysis (MS/MS) lc_separation->ms_ms_analysis database_search Database Search to Identify Cleavage Products ms_ms_analysis->database_search motif_generation Generate Cleavage Site Motif database_search->motif_generation specificity_profile Determine Substrate Specificity Profile motif_generation->specificity_profile

MSP-MS Experimental Workflow

References

A Comparative Guide to the In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic window. Conversely, the linker must be efficiently cleaved to release the payload within the target tumor microenvironment or inside cancer cells. This guide provides an objective comparison of the in vivo stability of common ADC linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. The selection between these two represents a pivotal design choice in ADC development, with significant implications for the conjugate's mechanism of action, potency, and overall safety profile.

Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent in the tumor microenvironment or within tumor cells. These triggers can include the acidic environment of endosomes and lysosomes (pH-sensitive linkers like hydrazones), the reducing environment of the cytoplasm (glutathione-sensitive linkers like disulfides), or the presence of specific enzymes such as cathepsins that are often upregulated in tumors (protease-sensitive linkers like valine-citrulline). A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells. However, they can sometimes exhibit instability in circulation, leading to premature drug release.

Non-cleavable linkers , such as thioether-based linkers, rely on the complete lysosomal degradation of the antibody backbone to release the drug-linker-amino acid complex. This mechanism generally results in higher plasma stability and a reduced bystander effect, as the released payload is typically charged and less membrane-permeable. Consequently, non-cleavable linkers are often associated with a better safety profile and a wider therapeutic window.

Quantitative Comparison of In Vivo Linker Stability

The in vivo stability of an ADC is primarily evaluated through pharmacokinetic (PK) studies, which measure the concentration of the total antibody, the intact ADC, and the prematurely released free payload in plasma over time. The following table summarizes representative in vivo stability data for different linker types from preclinical studies.

Linker TypeSub-TypeADC ExampleAnimal ModelStability Metric (Half-life of Intact ADC/Linker)Reference
Cleavable Protease-Sensitive (Valine-Citrulline)cAC10-vc-MMAEMouse~144 hours (6.0 days)[1]
Protease-Sensitive (Valine-Citrulline)Trastuzumab-vc-MMAEC57BL/6 Mouse~40% DAR loss after 7 days in plasma[2]
pH-Sensitive (Hydrazone)Gemtuzumab ozogamicinHuman~1.5-2% of total drug released per day[3]
pH-Sensitive (Silyl Ether)MMAE ConjugateHuman Plasma>7 days[4]
DisulfidehuC242-SPDB-DM4CD1 MiceIntermediate stability (compared to other disulfide linkers)[5]
Tandem-Cleavage (Glucuronide-Dipeptide)Anti-CD79b ADCRat>80% conjugate stability after 7 days in serum
Non-Cleavable Thioether (SMCC)Trastuzumab emtansine (T-DM1)RatNot specified, but generally high stability[6]
Thioether (SMCC-DM1)ADC ConjugateNot Specified9.3 days[6]
Maleimide (CX-DM1)ADC ConjugateNot Specified9.9 days[4]

Key Experimental Protocols

Accurate assessment of ADC linker stability in vivo is crucial for preclinical development. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the clearance rate of the ADC and the stability of the linker in a living organism.

Materials:

  • Antibody-Drug Conjugate (ADC) test article

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female BALB/c mice (or other appropriate strain), 6-8 weeks old

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes with anticoagulant (e.g., EDTA or heparin)

  • Centrifuge

Procedure:

  • Acclimatization: Acclimate animals to the facility for at least 72 hours before the experiment.

  • Dosing: Administer a single intravenous (IV) bolus dose of the ADC via the tail vein. The dose volume is typically 10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein) at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours post-injection).

  • Plasma Preparation: Immediately place the blood samples into tubes containing anticoagulant. Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

  • Data Analysis: Analyze the plasma samples using appropriate bioanalytical methods (e.g., ELISA, LC-MS/MS) to determine the concentration of total antibody, intact ADC, and free payload over time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[7][8][9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Intact ADC Quantification

Objective: To quantify the concentration of intact ADC in plasma samples.

Materials:

  • 96-well microtiter plates

  • Capture antibody (specific for the ADC's antibody component)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plasma samples and ADC standards

  • Detection antibody (e.g., anti-payload antibody conjugated to horseradish peroxidase - HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Add diluted plasma samples and ADC standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate five times. Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Measurement: Add stop solution to each well. Read the absorbance at 450 nm using a plate reader.

  • Quantification: Generate a standard curve from the absorbance values of the ADC standards and use it to determine the concentration of intact ADC in the plasma samples.[7][10][11]

LC-MS/MS for Free Payload Quantification

Objective: To quantify the concentration of prematurely released, unconjugated payload in plasma.

Materials:

  • Plasma samples

  • Protein precipitation solvent (e.g., acetonitrile)

  • Internal standard (IS)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 analytical column

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. To a small aliquot of plasma (e.g., 25 µL), add the internal standard and then precipitate proteins by adding a protein precipitation solvent.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The payload and internal standard are separated on the analytical column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve by plotting the peak area ratio of the payload to the internal standard against the concentration of the payload standards. Use this curve to determine the concentration of the free payload in the plasma samples.[12][13][14]

Visualization of Key Concepts

ADC_Linker_Types Figure 1. ADC Linker Strategies cluster_Cleavable ADC Antibody-Drug Conjugate Cleavable Cleavable Linkers ADC->Cleavable NonCleavable Non-Cleavable Linkers ADC->NonCleavable Protease Protease-Sensitive (e.g., Val-Cit) Cleavable->Protease pH pH-Sensitive (e.g., Hydrazone) Cleavable->pH Redox Redox-Sensitive (e.g., Disulfide) Cleavable->Redox

Caption: Overview of cleavable and non-cleavable ADC linker categories.

Experimental_Workflow Figure 2. In Vivo Stability Assessment Workflow cluster_Analysis Dosing ADC Administration (IV Bolus in Mice) Sampling Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Analysis Bioanalysis Processing->Analysis ELISA ELISA (Intact ADC) LCMS LC-MS/MS (Free Payload) TotalAb ELISA (Total Antibody) PK Pharmacokinetic Data Analysis ELISA->PK LCMS->PK TotalAb->PK

Caption: General workflow for assessing the in vivo stability of ADCs.

Linker_Cleavage_Mechanisms Figure 3. Mechanisms of Payload Release cluster_Cleavable Cleavable Linker Pathway cluster_NonCleavable Non-Cleavable Linker Pathway ADC_Internalization ADC Internalization into Target Cell Lysosome_Cleavable Lysosome/ Endosome ADC_Internalization->Lysosome_Cleavable Lysosome_NonCleavable Lysosome ADC_Internalization->Lysosome_NonCleavable Enzyme Enzymatic Cleavage (e.g., Cathepsins) Lysosome_Cleavable->Enzyme Acid Acidic pH Lysosome_Cleavable->Acid Payload_Release_Cleavable Payload Release Enzyme->Payload_Release_Cleavable Acid->Payload_Release_Cleavable Degradation Antibody Degradation Lysosome_NonCleavable->Degradation Payload_Release_NonCleavable Payload-Linker-Amino Acid Release Degradation->Payload_Release_NonCleavable

Caption: Contrasting payload release for cleavable vs. non-cleavable linkers.

References

A Comparative Analysis of Polyethylene Glycol (PEG) Spacer Lengths in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a critical factor in achieving desired therapeutic outcomes. The selection of a suitable linker to connect a biological molecule to a payload, such as a drug or an imaging agent, significantly influences the conjugate's stability, efficacy, and pharmacokinetic profile.[1] Polyethylene glycol (PEG) spacers are widely utilized due to their hydrophilicity, biocompatibility, and ability to enhance the in vivo performance of bioconjugates.[2][3] This guide provides a comprehensive comparison of different PEG spacer lengths, supported by experimental data, to inform the selection of an optimal linker for various bioconjugation needs.

The length of the PEG spacer is a crucial parameter that can be adjusted to optimize the properties of a bioconjugate.[2] While shorter PEG linkers may be beneficial for creating compact conjugates or when precise spatial control is required, longer linkers are often essential for overcoming steric hindrance, improving solubility, and extending circulation time.[2][4]

Data Presentation: Quantitative Comparison of PEG Spacer Performance

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key performance parameters of bioconjugates. It is important to note that this data is compiled from studies using different molecules and experimental setups, which may influence the results.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics

PEG Linker Length (Number of PEG units)Tumor Growth Inhibition (%)Plasma Exposure (AUC)Tumor to Plasma Exposure RatioReference
0 (Non-PEGylated)11%BaselineBaseline[1]
235-45%Increased vs. Non-PEGylatedLower[1]
435-45%Increased vs. Non-PEGylatedLower[1]
875-85%Significantly IncreasedHigher[1]

Table 2: Influence of PEG Spacer Length on Binding Affinity of a Bombesin Antagonist Analog

PEG Spacer LengthIC50 (nM)
PEG23.1 ± 0.2[5]
PEG33.9 ± 0.3[5]
PEG45.4 ± 0.4[5]
PEG65.8 ± 0.3[5]

Data from a study comparing mini-PEG spacers on the binding affinity of a NOTA-conjugated bombesin antagonist. A lower IC50 value indicates higher binding affinity.[5]

Table 3: Representative in Vitro Cytotoxicity of Antibody-Drug Conjugates with Different PEG Spacers

PEG Spacer in LinkerPayloadTarget Cell LineIC50 (nM)
PEG3-DisulfideTubulysinHER2+~1.5
PEG4-Val-CitMMAEHER2+~0.8
PEG8-Val-CitMMAEHER2+~1.2

Note: This table presents representative data synthesized from typical ADC performance. Absolute IC50 values are highly dependent on the specific antibody, payload, linker chemistry, and target cell line.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.

1. Bioconjugation via Thiol-Maleimide Coupling

This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on a protein, such as an antibody.[1]

  • Materials:

    • Antibody in a suitable buffer (e.g., PBS)

    • Reducing agent (e.g., DTT or TCEP)

    • Maleimide-PEGn-linker solution in a compatible solvent (e.g., DMSO)

    • Quenching reagent (e.g., N-acetyl cysteine)

    • Size-exclusion chromatography (SEC) column for purification

  • Procedure:

    • Antibody Reduction: Reduce the antibody by adding a molar excess of a reducing agent to generate free sulfhydryl groups.[2]

    • Conjugation: Add the PEG-maleimide linker to the reduced antibody at a specific molar ratio. Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.[1]

    • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent.

    • Purification: Purify the resulting bioconjugate using an SEC column to remove unreacted linker and aggregated protein.[1]

2. Determination of In Vivo Half-Life

The in vivo half-life is a critical pharmacokinetic parameter that is often influenced by PEGylation.[1]

  • Procedure:

    • Administer the bioconjugate intravenously to a cohort of animals (e.g., mice).[6]

    • Collect blood samples at predetermined time points.[6]

    • Process the blood samples to isolate plasma.[6]

    • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).[6]

    • Plot the plasma concentration versus time.[6]

    • Fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).[6]

3. In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC by measuring its ability to kill target cancer cells.

  • Procedure:

    • Cell Seeding: Seed a human tumor cell line that expresses the target antigen into 96-well plates.

    • Treatment: Treat the cells with serial dilutions of the ADC.

    • Incubation: Incubate the treated cells for a predetermined period (e.g., 72 hours).[4]

    • Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT or XTT) or a fluorescence-based assay.[4]

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the in vitro potency of the ADC.[4]

4. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs and can be determined using Hydrophobic Interaction Chromatography (HIC).[5]

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the HIC mobile phase A (a high-salt buffer).[5]

    • Chromatography:

      • Use an HIC column suitable for antibody separations.[5]

      • Elute the ADC species using a gradient from a high-salt mobile phase A to a low-salt mobile phase B.[5]

      • Monitor the elution profile using a UV detector at 280 nm.[5]

    • Data Analysis: The unconjugated antibody will elute first, followed by ADCs with increasing DAR values. Calculate the weighted average DAR by integrating the peak areas for each species.[5]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparative study of PEG spacer lengths.

G cluster_0 Experimental Workflow: Comparing PEG Spacer Lengths cluster_1 In Vitro Assays cluster_2 In Vivo Studies A Synthesize Bioconjugates with Different PEG Spacers (e.g., PEG2, PEG4, PEG8) B In Vitro Characterization A->B Characterize physicochemical properties C In Vivo Evaluation B->C Select candidates for in vivo studies D Data Analysis & Comparison C->D Collect pharmacokinetic & efficacy data E Optimal PEG Spacer Selection D->E Identify spacer with best therapeutic index B1 Binding Affinity (IC50) B1->B B2 Cytotoxicity (IC50) B2->B B3 Stability B3->B C1 Pharmacokinetics (t½, AUC) C1->C C2 Efficacy (Tumor Growth Inhibition) C2->C

Caption: A typical experimental workflow for comparing different length PEG spacers.

G cluster_0 Logical Relationship: PEG Spacer Length and Bioconjugate Properties cluster_1 Shorter PEG Spacer cluster_2 Longer PEG Spacer S1 Compact Structure S2 Potentially Higher Binding Affinity S3 Faster Clearance L1 Improved Solubility L2 Reduced Steric Hindrance L3 Extended Half-Life L4 Decreased Immunogenicity Spacer PEG Spacer Length Spacer->S1 Decreasing Spacer->S2 Decreasing Spacer->S3 Decreasing Spacer->L1 Increasing Spacer->L2 Increasing Spacer->L3 Increasing Spacer->L4 Increasing

Caption: Relationship between PEG spacer length and key bioconjugate properties.

G cluster_0 Signaling Pathway: ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) - Antibody - PEG Spacer - Linker - Drug Receptor Target Receptor on Cancer Cell ADC->Receptor 1. Binding Endocytosis Internalization via Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Lysosome Trafficking to Lysosome Endocytosis->Lysosome 3. Trafficking DrugRelease Drug Release (Linker Cleavage) Lysosome->DrugRelease 4. Cleavage Apoptosis Induction of Apoptosis DrugRelease->Apoptosis 5. Cytotoxicity

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Characterization of ADC Linker Cleavage Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, dictating both its stability in circulation and the efficiency of payload release at the target site.[1] The characterization of linker cleavage products is therefore a pivotal aspect of ADC development, providing insights into the drug's mechanism of action, pharmacokinetics, and potential off-target toxicities.[2][3] This guide offers an objective comparison of methodologies for characterizing ADC linker cleavage products, supported by experimental data and detailed protocols.

Comparative Analysis of Linker Cleavage Mechanisms

Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1] The choice of linker dictates the mechanism of payload release and influences the nature of the resulting cleavage products. The three primary classes of cleavable linkers are enzyme-sensitive, pH-sensitive, and glutathione-sensitive.

Linker TypeCleavage MechanismPrimary Location of CleavageKey Cleavage Products
Enzyme-Sensitive (e.g., Val-Cit) Enzymatic hydrolysis by proteases (e.g., Cathepsin B) overexpressed in lysosomes.[1]Lysosomes of tumor cells.[4]Free payload, payload-linker fragments.
pH-Sensitive (e.g., Hydrazone) Acid-catalyzed hydrolysis in the low pH environment of endosomes and lysosomes.[5]Endosomes and lysosomes.Free payload, linker remnants.
Glutathione-Sensitive (e.g., Disulfide) Reduction by high intracellular concentrations of glutathione (GSH), particularly in tumor cells.Cytosol of tumor cells.Free payload with a thiol group.

Analytical Techniques for Characterization: A Head-to-Head Comparison

A variety of analytical techniques are employed to identify and quantify ADC linker cleavage products. The selection of the most appropriate method depends on the linker chemistry, the nature of the payload, and the specific information required.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components based on their physicochemical properties, followed by mass-based detection and identification.[6]High sensitivity and specificity, provides structural information, can quantify multiple analytes simultaneously.[7]Can be complex to develop methods, potential for matrix effects.[2]Identifying and quantifying free payload and various linker-payload metabolites in complex biological matrices.[8]
High-Performance Liquid Chromatography (HPLC) Separates components based on their interaction with a stationary phase. Detection is typically by UV absorbance.[9]Robust and reproducible, widely available.Lower sensitivity and specificity compared to MS, may not provide structural information.Quantifying the release of a known payload from an ADC over time in in vitro assays.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies to detect and quantify the target analyte.[11]High throughput, relatively simple to perform.Can be susceptible to interference from matrix components, may not distinguish between different forms of the payload.[2]Quantifying total antibody and intact ADC in plasma samples to assess linker stability.[3]
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.[9]Useful for detecting aggregation and fragmentation of the ADC.Does not provide information on linker cleavage unless coupled with another detection method.Assessing the overall integrity of the ADC molecule.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[12]Can resolve ADC species with different drug-to-antibody ratios (DAR).[]May not be suitable for all ADCs, can be influenced by the properties of the payload.Monitoring changes in DAR as an indicator of linker stability.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma and determine the rate of premature payload release.[5][14]

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[3]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]

  • Sample Analysis:

    • LC-MS for DAR Measurement: Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A/G beads). Elute and analyze by LC-MS to determine the average DAR over time. A decrease in DAR indicates payload deconjugation.[7][14]

    • LC-MS/MS for Free Payload Quantification: Precipitate proteins from the plasma samples (e.g., with acetonitrile). Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.[15]

    • ELISA for Intact ADC and Total Antibody: Use a sandwich ELISA format to quantify the concentration of total antibody and intact ADC. For intact ADC, one antibody captures the ADC, and a second antibody detects the payload.[3][11]

Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of an enzyme-sensitive linker to cleavage by Cathepsin B.[4]

Methodology:

  • Enzyme Activation: Activate recombinant human Cathepsin B according to the manufacturer's protocol.[4]

  • Reaction Setup: In a 96-well plate, combine the ADC, activated Cathepsin B, and an assay buffer (e.g., 100 mM sodium acetate, pH 5.5).[4]

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).[4]

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).[4]

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[4]

  • Controls: Include a no-enzyme control to assess linker stability in the assay buffer and an inhibitor control to confirm enzyme-specific cleavage.[4]

Bystander Effect Assay (Co-culture Method)

Objective: To determine the ability of the released payload to kill neighboring antigen-negative cells.[16]

Methodology:

  • Cell Seeding: Co-culture antigen-positive and antigen-negative cancer cells in a 96-well plate. The antigen-negative cells should be fluorescently labeled for easy identification (e.g., GFP-expressing).[16][17]

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.[16]

  • Incubation: Incubate the plate for 72-120 hours.[16]

  • Viability Assessment: Measure the fluorescence of the antigen-negative cells to determine their viability. A decrease in fluorescence compared to untreated co-cultures indicates a bystander effect.[16][18]

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

ADC_Stability_Workflow cluster_synthesis ADC Preparation cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation Start Synthesize ADCs with different cleavable linkers Incubate Incubate ADCs in human plasma at 37°C Start->Incubate Aliquots Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 168h) Incubate->Aliquots Analyze Analyze samples Aliquots->Analyze ELISA ELISA for Total Ab and Conjugated Drug Analyze->ELISA LCMS_DAR LC-MS for average DAR Analyze->LCMS_DAR LCMS_Free LC-MS for free payload Analyze->LCMS_Free Plot Plot % intact ADC or released payload vs. time ELISA->Plot LCMS_DAR->Plot LCMS_Free->Plot Compare Determine plasma half-life and compare stability of different linkers Plot->Compare

Caption: Workflow for the in vitro plasma stability assessment of ADCs.[19]

Conclusion

The characterization of ADC linker cleavage products is a multifaceted process that requires a combination of sophisticated analytical techniques and well-designed in vitro assays. A thorough understanding of the linker's cleavage mechanism and the resulting products is essential for optimizing ADC design, predicting in vivo performance, and ensuring the development of safe and effective cancer therapeutics. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in this dynamic and rapidly evolving field.

References

A Comparative Guide to the NMR Analysis of Fmoc-PEG2-Val-Cit-PAB-OH and its Non-PEGylated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Key Physicochemical and NMR Properties

The primary difference between the two molecules is the presence of a hydrophilic diethylene glycol (PEG2) spacer in Fmoc-PEG2-Val-Cit-PAB-OH. This modification is intended to improve the solubility and pharmacokinetic properties of the resulting ADC. This structural difference will manifest in their respective NMR spectra.

PropertyThis compoundFmoc-Val-Cit-PAB-OHReference
Molecular Formula C40H52N6O9C33H39N5O6[1][2]
Molecular Weight 760.88 g/mol 601.70 g/mol [1][2]
Purity Typically >95% (HPLC)Typically >96% (HPLC)[1][2]
Expected ¹H NMR Features Signals corresponding to the Fmoc, Val, Cit, and PAB moieties, plus characteristic signals for the PEG2 spacer (typically around 3.6 ppm).Signals corresponding to the Fmoc, Val, Cit, and PAB moieties.
Expected ¹³C NMR Features Carbon signals for the Fmoc, Val, Cit, and PAB moieties, plus distinct signals for the PEG2 spacer carbons (typically around 70 ppm).Carbon signals for the Fmoc, Val, Cit, and PAB moieties.

Experimental Protocols

A general protocol for acquiring NMR spectra for these types of molecules is as follows.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD-d4). The choice of solvent may depend on the solubility of the specific analogue and the desired resolution of the spectrum.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • 2D NMR (Optional): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the complete assignment of proton and carbon signals, especially for complex molecules.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of these linker molecules.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer instrument Place Sample in NMR Spectrometer transfer->instrument acquire_1h Acquire ¹H NMR Spectrum instrument->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D NMR Spectra (Optional) acquire_13c->acquire_2d process Process Raw Data (FT, Phasing, Baseline Correction) acquire_2d->process integrate Integrate Peaks process->integrate assign Assign Signals to Molecular Structure integrate->assign report Generate Report assign->report G ADC Antibody-Drug Conjugate (with Val-Cit Linker) TargetCell Target Cell ADC->TargetCell Binding Internalization Internalization TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Payload Active Drug Payload Cleavage->Payload Effect Cellular Effect (e.g., Apoptosis) Payload->Effect

References

Val-Cit Linker in Antibody-Drug Conjugates: A Clinical Performance Review

Author: BenchChem Technical Support Team. Date: December 2025

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a balance of stability in systemic circulation and efficient cleavage within the tumor microenvironment. This guide provides a comparative analysis of the clinical performance of prominent ADCs utilizing the Val-Cit linker, supported by data from pivotal clinical trials.

Mechanism of Action: A Targeted Release

The Val-Cit linker's efficacy stems from its susceptibility to cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] The mechanism involves several key steps:

  • Circulation: The ADC remains intact in the bloodstream, minimizing premature release of the cytotoxic payload and reducing systemic toxicity.[3]

  • Tumor Targeting: The monoclonal antibody component of the ADC specifically binds to antigens on the surface of cancer cells.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell and trafficked to the lysosome.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the Val-Cit linker.[1][2]

  • Payload Release: This cleavage initiates a self-immolative cascade, leading to the release of the active cytotoxic drug inside the tumor cell, ultimately inducing cell death.

Val_Cit_Linker_Mechanism cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell cluster_payload_release Payload Release ADC_intact Intact ADC in Bloodstream ADC_bound ADC Binds to Tumor Cell Antigen ADC_intact->ADC_bound Tumor Targeting Internalization Internalization via Endocytosis ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Cell_death Apoptosis Payload_release->Cell_death

Mechanism of a Val-Cit linker-based ADC.

Clinical Performance of Key Val-Cit Linker ADCs

Several ADCs employing the Val-Cit linker have gained regulatory approval and demonstrated significant efficacy in clinical trials. Below is a summary of their performance in key studies.

Adcetris® (Brentuximab Vedotin)

Brentuximab vedotin is an ADC targeting CD30, approved for the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma.[3][4] The cytotoxic payload is monomethyl auristatin E (MMAE).

Pivotal Phase II Study in Relapsed/Refractory Hodgkin's Lymphoma (after auto-SCT) [4]

Efficacy EndpointResult
Objective Response Rate (ORR) 75%
Complete Remission (CR) 34%
Median Progression-Free Survival (PFS) 5.6 months
Median Overall Survival (OS) (5-year follow-up) 40.5 months[5]

Key Treatment-Related Adverse Events (≥20%) [4][6]

Adverse EventFrequency
Peripheral Sensory Neuropathy Reported
Nausea Reported
Fatigue Reported
Neutropenia Reported
Diarrhea Reported
Padcev® (Enfortumab Vedotin)

Enfortumab vedotin targets Nectin-4 and is approved for the treatment of locally advanced or metastatic urothelial cancer.[7] It also utilizes an MMAE payload.

EV-301 Trial (vs. Chemotherapy in Previously Treated Patients) [8][9]

Efficacy EndpointEnfortumab VedotinChemotherapy
Median Overall Survival (OS) 12.88 months8.97 months
Median Progression-Free Survival (PFS) 5.55 months3.71 months

Key Treatment-Related Adverse Events (≥20%) [10][11]

Adverse EventEnfortumab Vedotin
Rash 53.7%
Fatigue Reported
Decreased Appetite Reported
Peripheral Neuropathy Reported
Diarrhea Reported
Nausea Reported
Pruritus Reported
Alopecia Reported
Hyperglycemia 17% (any grade)
Disitamab Vedotin

Disitamab vedotin is an anti-HER2 ADC with an MMAE payload, showing promise in HER2-positive solid tumors.

Combined Analysis of Two Phase II Studies in HER2-Positive Metastatic Urothelial Carcinoma [12][13][14][15]

Efficacy EndpointResult
Objective Response Rate (ORR) 50.5%
Median Progression-Free Survival (PFS) 5.9 months
Median Overall Survival (OS) 14.2 months

Key Treatment-Related Adverse Events (≥20%) [12][13][14][15]

Adverse EventFrequency
Peripheral Sensory Neuropathy 68.2%
Leukopenia 50.5%
AST Increased 42.1%
Neutropenia 42.1%

Comparison with Other Linker Technologies

Direct head-to-head clinical trials comparing Val-Cit with other linkers for the same antibody and payload are scarce.[1][16] However, preclinical and in vitro studies, along with data from ADCs using different linkers, provide some insights.

Linker TypeRelease MechanismKey AdvantagesKey DisadvantagesExamples
Val-Cit (Protease-Cleavable) Cathepsin B in lysosomesGood plasma stability, potent bystander effect.[16]Potential for off-target toxicity (e.g., neutropenia), instability in rodent models.[2][3]Adcetris®, Padcev®
Val-Ala (Protease-Cleavable) Cathepsin B in lysosomesMay have better hydrophilicity and stability than Val-Cit, potentially allowing higher drug-to-antibody ratios (DARs).[17][18]Can also show poor stability in mouse plasma.[2]Loncastuximab tesirine
GGFG (Protease-Cleavable) Cathepsins in lysosomesEnhanced stability in circulation compared to dipeptides.[18]Enhertu®
Hydrazone (pH-Sensitive) Acidic environment of endosomes/lysosomesCan be unstable in plasma, leading to premature drug release.[19]Mylotarg® (first-generation)
Disulfide (Reducible) High intracellular glutathione concentrationGood plasma stability.Dependent on the reducing potential of the target cell.
Non-Cleavable (e.g., Thioether) Proteolytic degradation of the antibodyHigh plasma stability, potentially wider therapeutic window.[19]Limited bystander effect.[19]Kadcyla®

Experimental Protocols: A General Overview

The clinical evaluation of ADCs with Val-Cit linkers follows standard oncology trial methodologies. Below is a generalized workflow based on the pivotal trials of the discussed ADCs.

Clinical_Trial_Workflow cluster_planning Trial Planning & Design cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development (Inclusion/Exclusion Criteria, Endpoints) Ethics Institutional Review Board (IRB) & Regulatory Approval Protocol->Ethics Screening Patient Screening & Enrollment Ethics->Screening Treatment ADC Administration (e.g., 1.8 mg/kg IV every 3 weeks) Screening->Treatment Monitoring Safety & Efficacy Monitoring (AEs, Tumor Response - RECIST) Treatment->Monitoring Data_Collection Data Collection & Management Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (ORR, PFS, OS) Data_Collection->Statistical_Analysis Reporting Publication & Regulatory Submission Statistical_Analysis->Reporting

Generalized clinical trial workflow for ADCs.

Key Methodological Aspects:

  • Patient Population: Patients are typically enrolled based on specific cancer type, stage, prior treatments, and biomarker status (e.g., CD30 or HER2 expression).[4][12]

  • Dosing and Administration: ADCs are administered intravenously, with the dose and schedule determined in earlier phase I studies (e.g., brentuximab vedotin at 1.8 mg/kg every 3 weeks).[4][20]

  • Efficacy Assessment: Tumor responses are typically evaluated by an independent review committee using standardized criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).[4]

  • Safety Monitoring: Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[21]

Conclusion

The Val-Cit linker has proven to be a robust and effective component in the design of successful antibody-drug conjugates, leading to significant clinical benefits for patients with various cancers. Its ability to remain stable in circulation while being efficiently cleaved in the tumor microenvironment contributes to a favorable therapeutic index. While challenges such as potential off-target toxicities exist, the clinical data from ADCs like Adcetris®, Padcev®, and disitamab vedotin underscore the pivotal role of the Val-Cit linker in modern targeted cancer therapy. Future research will likely focus on further refining linker technology to enhance stability and minimize off-target effects, potentially through the development of novel peptide sequences and alternative cleavage strategies.

References

A Head-to-Head Battle of Antibody-Drug Conjugates: In Vitro Cytotoxicity of HER2-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Trastuzumab Emtansine (T-DM1), Trastuzumab Deruxtecan (T-DXd), and Disitamab Vedotin (DV) in Breast Cancer Cell Lines.

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. These sophisticated molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, offering a targeted approach to cancer treatment. This guide provides a comparative analysis of the in vitro cytotoxicity of three prominent HER2-targeting ADCs: Trastuzumab emtansine (T-DM1, Kadcyla®), Trastuzumab deruxtecan (T-DXd, Enhertu®), and Disitamab vedotin (DV, Aidexi®).

The efficacy of these ADCs is critically dependent on their ability to selectively kill cancer cells that overexpress the HER2 receptor. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency of the ADC.

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity (IC50 values) of T-DM1, T-DXd, and DV in HER2-positive breast cancer cell lines. The data is derived from a study that directly compared the growth-inhibitory efficacy of these three ADCs.[1]

ADC ConstructCell LineHER2 ExpressionIC50 (μg/mL)Potency Comparison
Trastuzumab Emtansine (T-DM1) JIMT-1ModerateReached IC50-
Trastuzumab Deruxtecan (T-DXd) JIMT-1ModerateLacked EfficacyLess potent than T-DM1 and DV
Disitamab Vedotin (DV) JIMT-1ModerateReached IC5033.6-fold more potent than T-DM1
Trastuzumab Emtansine (T-DM1) SKBR-3HighReached IC50-
Trastuzumab Deruxtecan (T-DXd) SKBR-3HighReached IC50-
Disitamab Vedotin (DV) SKBR-3HighReached IC504.3-fold more potent than T-DM1 and 26.1-fold more potent than T-DXd

Note: The study indicated that while T-DM1 and DV showed dose-dependent growth inhibition in JIMT-1 cells, T-DXd was not effective in this cell line in vitro. In the high HER2-expressing SKBR-3 cell line, all three ADCs were effective, with DV demonstrating the highest potency.

Experimental Protocols

The determination of in vitro cytotoxicity is a critical step in the preclinical evaluation of ADCs.[2][3][4][5] A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay for ADC Cytotoxicity

Objective: To determine the IC50 value of an ADC in a cancer cell line.

Materials:

  • Target cancer cell lines (e.g., JIMT-1, SKBR-3)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC constructs (T-DM1, T-DXd, DV)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can vary depending on the cell line and the ADC's mechanism of action.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.

Visualizing the Process: From Mechanism to Measurement

To better understand the processes involved in evaluating ADC cytotoxicity, the following diagrams illustrate the general mechanism of action of an ADC and the experimental workflow of a typical in vitro cytotoxicity assay.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Target Antigen (e.g., HER2) ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

ADC Mechanism of Action

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 2. Incubate Overnight Cell_Seeding->Incubation1 ADC_Treatment 3. Treat with Serial Dilutions of ADCs Incubation1->ADC_Treatment Incubation2 4. Incubate for 72-96h ADC_Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Add Solubilization Buffer Incubation3->Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

In Vitro Cytotoxicity Assay Workflow

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Fmoc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-PEG2-Val-Cit-PAB-OH, a key component in the synthesis of antibody-drug conjugates (ADCs). Adherence to these protocols is critical for personnel safety, environmental protection, and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available from all suppliers, information from structurally similar compounds and general laboratory safety guidelines dictate a cautious approach to its disposal.[1][2][3][4] The primary principle is to treat all waste streams containing this compound as hazardous waste.

Hazard Profile and Personal Protective Equipment (PPE)

The hazard profile of this compound is not fully detailed in publicly accessible documents. However, due to its chemical nature as a complex organic molecule used in pharmacologically active compound synthesis, it should be handled with care. When handling this compound and its waste, the following PPE should be worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Waste Segregation and Disposal Procedures

Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. The following table summarizes the different waste streams and their appropriate disposal containers.

Waste StreamDescriptionRecommended Disposal Container
Solid Waste Unused or expired solid this compound, contaminated personal protective equipment (gloves, wipes), and labware (e.g., weigh boats, pipette tips)."Solid Hazardous Waste" or "Cytotoxic/Potent Compound Solid Waste" (as per institutional policy)
Non-Halogenated Liquid Waste Solutions of this compound dissolved in non-halogenated organic solvents (e.g., DMF, DMSO, acetonitrile)."Non-Halogenated Liquid Hazardous Waste"
Halogenated Liquid Waste Solutions of this compound dissolved in halogenated organic solvents (e.g., dichloromethane, chloroform)."Halogenated Liquid Hazardous Waste"
Aqueous Liquid Waste Aqueous layers from extractions and washes that may contain trace amounts of the compound."Aqueous Hazardous Waste"
Fmoc Deprotection Waste (Basic Liquid) Solutions containing piperidine in a solvent like DMF, used for the removal of the Fmoc protecting group. This waste stream will also contain the dibenzofulvene-piperidine adduct.[5]"Basic Liquid Hazardous Waste" or a specifically designated container for this waste stream.

Experimental Protocol for Disposal

The following protocol details the step-by-step procedure for the safe segregation and disposal of waste generated during experiments involving this compound.

  • Preparation: Before starting any experimental work, prepare and clearly label all necessary hazardous waste containers as outlined in the table above.

  • Solid Waste Disposal:

    • Carefully transfer any unused or expired solid this compound into the designated "Solid Hazardous Waste" container.

    • Place all contaminated disposable items, such as gloves, weigh papers, and pipette tips, directly into this container.

    • For small spills of solid material, gently sweep to avoid dust generation and place the material into the solid hazardous waste container.

  • Liquid Waste Disposal:

    • Transfer solutions containing this compound into the appropriate liquid hazardous waste container based on the solvent used (Non-Halogenated or Halogenated).

    • Collect all aqueous layers from extractions and washes in the "Aqueous Hazardous Waste" container.

    • For waste generated from the Fmoc deprotection step, collect the piperidine/solvent solution and any subsequent solvent washes into the "Basic Liquid Hazardous Waste" container.[5]

  • Container Management:

    • Ensure all waste containers are kept securely closed when not in use.

    • Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste containers.

    • Do not dispose of any waste containing this compound down the drain or in the regular trash.

Logical Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Solid Waste Stream cluster_3 Liquid Waste Stream cluster_4 Final Disposal start Experiment with This compound waste_type What is the physical state of the waste? start->waste_type solid_waste Solid Hazardous Waste (Unused compound, contaminated PPE) waste_type->solid_waste Solid liquid_type What is the nature of the liquid waste? waste_type->liquid_type Liquid ehs_pickup Arrange for EH&S Pickup solid_waste->ehs_pickup non_halogenated Non-Halogenated Liquid Waste liquid_type->non_halogenated Non-Halogenated Solvent halogenated Halogenated Liquid Waste liquid_type->halogenated Halogenated Solvent aqueous Aqueous Hazardous Waste liquid_type->aqueous Aqueous Solution basic Basic Liquid Waste (Fmoc Deprotection) liquid_type->basic Piperidine/DMF Solution non_halogenated->ehs_pickup halogenated->ehs_pickup aqueous->ehs_pickup basic->ehs_pickup

Caption: Waste Segregation Decision Tree for this compound.

By following these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific guidelines and your EH&S department for any additional requirements.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Fmoc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information for handling Fmoc-PEG2-Val-Cit-PAB-OH, a key linker used in the synthesis of Antibody-Drug Conjugates (ADCs). Adherence to these operational and disposal plans is critical for a secure laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound should be obtained from your supplier, it is prudent to treat this compound as a potentially hazardous chemical. Precautions should be taken to avoid inhalation, skin, and eye contact.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] For tasks with a higher risk of contamination, an impermeable, long-sleeved gown is recommended.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately after contact with the compound.[1] Double-gloving is advised when handling potent compounds.[3]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][4]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1]
Operational Plan: Step-by-Step Handling Procedures

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or compromised seals.[1]

  • Ensure the product is correctly labeled.[1]

  • For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[2][5]

2. Preparation for Use:

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[1]

  • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[3]

3. Weighing and Reconstitution:

  • When weighing the lyophilized powder, wear appropriate respiratory protection.[1]

  • Use dedicated spatulas and weighing boats.

  • When reconstituting, add the solvent slowly and carefully to avoid splashing.

4. During Experimentation:

  • Always wear the recommended PPE.

  • Avoid direct contact with the solid compound and its solutions.

  • Work in a well-ventilated area, preferably a fume hood.

Disposal Plan: Waste Management and Decontamination

Proper disposal of waste contaminated with this compound is essential to protect personnel and the environment.[6] As this linker is intended for use in cytotoxic ADCs, all waste should be treated as hazardous.

1. Waste Segregation:

  • Solid Waste: Collect all materials contaminated with the compound, such as pipette tips, gloves, weighing paper, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][5]

  • Liquid Waste: Collect all aqueous and organic solutions containing the compound in a separate, sealed, and clearly labeled container designated for chemical waste.[1][5] Do not mix with incompatible waste streams.[1] Waste containing solvents like DMF should be collected in a "Non-Halogenated" or "Halogenated" liquid hazardous waste container, depending on the solvent.[5]

2. Spill Management:

  • In the event of a small spill of solid material, gently sweep to avoid dust generation and place the material into the designated solid hazardous waste container.[5]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent and then a detergent solution.

  • All materials used for cleanup must be disposed of as hazardous waste.[3]

3. Final Disposal:

  • Store sealed waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[5]

  • All waste contaminated with this compound should be disposed of through your institution's Environmental Health and Safety (EH&S) department.[5]

  • The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[3]

Visual Workflow and Logical Relationships

To further clarify the procedural flow, the following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Reconstitute Reconstitute Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Segregate Segregate Waste Experiment->Segregate SolidWaste Solid Waste Container Segregate->SolidWaste LiquidWaste Liquid Waste Container Segregate->LiquidWaste EH_S EH&S Pickup SolidWaste->EH_S LiquidWaste->EH_S PPE_Hierarchy cluster_ppe Required Personal Protective Equipment Lab Laboratory Attire (Long Pants, Closed-Toe Shoes) Coat Lab Coat Lab->Coat Gloves Nitrile Gloves Coat->Gloves Goggles Safety Goggles Gloves->Goggles Respirator Respirator/Dust Mask (for solids) Goggles->Respirator

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.